1-cyclopropyl-1H-pyrrole-2-carbonitrile
Description
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Properties
IUPAC Name |
1-cyclopropylpyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-6-8-2-1-5-10(8)7-3-4-7/h1-2,5,7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJPUCILSACLGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-cyclopropyl-1H-pyrrole-2-carbonitrile structural analysis
Technical Monograph: 1-Cyclopropyl-1H-pyrrole-2-carbonitrile Structural Analysis
Part 1: Executive Summary & Molecular Architectonics
1.1 The Target Moiety this compound is a specialized heterocyclic building block characterized by a pyrrole core substituted at the nitrogen (position 1) with a cyclopropyl group and at position 2 with a nitrile (cyano) functionality. This molecule represents a "privileged scaffold" in modern medicinal chemistry, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.[1]
1.2 Structural Rationale in Drug Design The selection of this specific derivative is rarely accidental.[1] It serves three distinct architectonic functions in a drug candidate:
-
Metabolic Blocking: The cyclopropyl group at
acts as a metabolic shield.[1] Unlike -methyl or -ethyl groups, which are prone to rapid oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP3A4), the cyclopropyl ring’s high C-H bond dissociation energy (approx. 106 kcal/mol) resists radical abstraction. -
Electronic Modulation: The nitrile group at
is a strong electron-withdrawing group (EWG).[1] This lowers the electron density of the pyrrole ring, reducing its susceptibility to oxidative degradation while increasing the acidity of the remaining ring protons for potential C-H activation interactions. -
Vector Control: The cyclopropyl group imposes a rigid steric bulk that is orthogonal to the pyrrole plane.[1] This "out-of-plane" bulk forces specific binding conformations in enzyme pockets, often enhancing selectivity over flexible alkyl chains.[1]
Part 2: Synthetic Pathways & Process Chemistry
2.1 The Challenge of N-Cyclopropylation
A common pitfall for junior chemists is attempting standard nucleophilic substitution (
-
Critical Insight: Cyclopropyl halides are virtually inert to
attack due to the inability of the backside carbon to achieve the required planar transition state (ring strain). -
The Solution: The industry-standard protocol for this transformation is the Chan-Lam Oxidative Coupling . This copper-mediated pathway allows the coupling of the N-H heterocycle (pyrrole-2-carbonitrile) with cyclopropylboronic acid under mild, aerobic conditions.
2.2 Recommended Experimental Protocol (Chan-Lam Coupling)
-
Substrate: Pyrrole-2-carbonitrile (1.0 equiv)
-
Reagent: Cyclopropylboronic acid (2.0 equiv)[1]
-
Catalyst: Cu(OAc)₂ (0.1 - 1.0 equiv)
-
Ligand: 2,2'-Bipyridine (1.0 equiv) - Crucial for stabilizing the Cu species.
-
Base: Na₂CO₃ (2.0 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous).[1]
-
Atmosphere: Dry Air or O₂ balloon (Re-oxidant).[1]
Step-by-Step Methodology:
-
Solubilization: Charge a reaction vessel with Pyrrole-2-carbonitrile and Cyclopropylboronic acid. Dissolve in DCE (0.2 M concentration).[1]
-
Catalyst Activation: Add Cu(OAc)₂ and 2,2'-Bipyridine.[1][2] The solution should turn a deep blue/green, indicating the formation of the active Cu(II)-ligand complex.
-
Base Addition: Add Na₂CO₃.[1]
-
Oxidative Coupling: Heat the mixture to 70°C under an oxygen atmosphere (balloon pressure is sufficient).
-
Mechanistic Note: The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle.[1] The boronic acid undergoes transmetallation to the copper center, followed by reductive elimination to form the C-N bond.
-
-
Quench & Purification: Filter through a celite pad to remove copper salts.[1] Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).
2.3 Reaction Logic Visualization
Figure 1: Mechanistic flow of the Copper-mediated Chan-Lam coupling strategy.
Part 3: Structural Characterization (Spectroscopy)[1]
Validation of the structure requires a multi-modal approach. The presence of the cyclopropyl group introduces unique high-field signals in NMR and specific mass fragmentation patterns.
3.1 Nuclear Magnetic Resonance (NMR) Profile The 2-cyano group exerts a deshielding effect on the pyrrole ring, while the cyclopropyl group provides a distinct high-field signature.
Table 1: Predicted 1H NMR Data (400 MHz, CDCl₃)
| Position | Proton Type | Shift (δ ppm) | Multiplicity | Integration | Structural Insight |
| H-3 | Pyrrole Ring | 6.85 - 6.95 | dd | 1H | Deshielded by adjacent Nitrile (CN).[1] |
| H-5 | Pyrrole Ring | 6.70 - 6.80 | dd | 1H | Adjacent to Nitrogen; sensitive to N-substituent.[1] |
| H-4 | Pyrrole Ring | 6.10 - 6.20 | dd | 1H | Most shielded ring proton.[1] |
| H-1' | Cyclopropyl (CH) | 3.50 - 3.65 | m | 1H | Methine proton attached directly to Nitrogen.[1] |
| H-2'/3' | Cyclopropyl (CH₂) | 1.00 - 1.15 | m | 2H | "Cis" to the pyrrole ring face.[1] |
| H-2'/3' | Cyclopropyl (CH₂) | 0.70 - 0.85 | m | 2H | "Trans" to the pyrrole ring face.[1] |
Note: The cyclopropyl methylene protons often appear as two distinct multiplets due to the magnetic anisotropy of the aromatic pyrrole ring.
3.2 Infrared Spectroscopy (FT-IR)
-
Nitrile Stretch (C≡N): Look for a sharp, distinct band at 2210–2230 cm⁻¹ .[1] This is the diagnostic handle for the 2-position substitution.
-
Cyclopropyl C-H: Weak stretching vibrations around 3010–3090 cm⁻¹ (C-H tension of the strained ring).[1]
3.3 Mass Spectrometry (LC-MS)
-
Molecular Ion: [M+H]⁺ = 133.07 Da (Calculated for C₈H₈N₂).[1]
-
Fragmentation: Expect a loss of the nitrile group (M-26) or ring opening of the cyclopropyl group under high collision energy.
Part 4: Quality Control & Stability
4.1 Impurity Profile When synthesizing this molecule via Chan-Lam coupling, two primary impurities must be monitored:
-
Protodeboronation: Cyclopropylboronic acid can decompose to cyclopropane gas, leading to unreacted pyrrole-2-carbonitrile (Starting Material).[1]
-
Detection: TLC (Starting material is more polar than the product).[1]
-
-
Homocoupling: Formation of Bicyclopropyl (volatile, usually lost during concentration) or bi-pyrroles (rare).[1]
4.2 Stability
-
Acid Sensitivity: The nitrile group is stable to mild acid, but the pyrrole ring is electron-rich (despite the CN group) and can polymerize in strong mineral acids.
-
Storage: Store at 2-8°C under inert atmosphere (Argon). The cyclopropyl group prevents N-oxidation, rendering the molecule relatively stable to air compared to alkyl-pyrroles.
4.3 Analytical Workflow Diagram
Figure 2: Sequential logic for the isolation and validation of the target molecule.
References
-
Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. In Boronic Acids (pp. 315-361).[1] Wiley-VCH.[1] Link[1]
-
Talele, T. T. (2016).[1][3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][3] Journal of Medicinal Chemistry, 59(19), 8712–8756.[3] Link[1]
-
PubChem. (2023).[1] Pyrrole-2-carbonitrile Compound Summary. National Center for Biotechnology Information.[1] Link
-
Wuitschik, G., et al. (2010).[1] Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextual reference for small ring metabolic stability). Link[1]
Sources
Technical Guide: Physicochemical Profiling and Synthetic Utility of 1-Cyclopropyl-1H-pyrrole-2-carbonitrile
The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals working with 1-cyclopropyl-1H-pyrrole-2-carbonitrile .
CAS Registry Number: 1308384-55-5 Formula: C₈H₈N₂ Molecular Weight: 132.16 g/mol
Executive Summary & Compound Architecture
This compound is a specialized heterocyclic building block increasingly utilized in the synthesis of Janus kinase (JAK) inhibitors, tyrosinase inhibitors, and other small-molecule therapeutics. Structurally, it features a pyrrole core substituted at the N1-position with a cyclopropyl ring and at the C2-position with a nitrile group.
This specific substitution pattern imparts unique physicochemical characteristics:
-
The Nitrile (C≡N): Acts as a robust electron-withdrawing group (EWG), decreasing the electron density of the pyrrole ring and enhancing metabolic stability against oxidative metabolism at the ring carbons.
-
The Cyclopropyl Group: Provides a rigid, lipophilic anchor that often improves potency in drug targets by filling hydrophobic pockets more effectively than flexible alkyl chains (methyl/ethyl), while offering better metabolic stability than a phenyl group.
Physicochemical Properties Profile
The following data aggregates experimental baselines and high-confidence predictive models based on structural analogs (e.g., N-methylpyrrole-2-carbonitrile).
Table 1: Core Physicochemical Parameters[1]
| Property | Value / Range | Confidence | Technical Note |
| Physical State | Liquid to Low-Melting Solid | High | N-methyl analog is liquid (BP 89°C/2mmHg).[1] Cyclopropyl adds bulk but disrupts crystal packing. |
| Boiling Point | 275°C - 285°C (760 mmHg) | Predicted | Extrapolated from N-methyl analog (252°C). |
| Boiling Point (Reduced) | 105°C - 115°C (2 mmHg) | Predicted | Useful range for vacuum distillation purification. |
| Density | 1.08 ± 0.05 g/cm³ | Predicted | Consistent with N-alkyl pyrrole trends. |
| LogP (Octanol/Water) | 1.6 - 1.9 | High | Significantly more lipophilic than parent pyrrole-2-carbonitrile (LogP ~0.6). |
| pKa | < -3 (Conjugate Acid) | High | The nitrile group renders the pyrrole nitrogen extremely non-basic. |
| Solubility | DCM, EtOAc, DMSO, MeOH | Verified | Miscible in most polar aprotic and non-polar organic solvents. |
| Water Solubility | Low (< 0.5 mg/mL) | Predicted | Hydrophobic cyclopropyl and aromatic core limit aqueous solubility. |
Expert Insight: Lipophilicity & Drug Design
The shift in LogP from ~0.6 (unsubstituted) to ~1.8 (cyclopropyl) is critical. In medicinal chemistry, this "sweet spot" allows for good membrane permeability without the excessive lipophilicity that leads to high plasma protein binding or metabolic clearance issues. The cyclopropyl group is often bioisosteric to an isopropyl group but with reduced entropy loss upon binding due to its rigidity.
Synthetic Methodology: The Chan-Lam Coupling Protocol
While classical alkylation (using cyclopropyl halides) is often plagued by ring-opening side reactions or poor kinetics, the Chan-Lam-Evans coupling represents the "Gold Standard" methodology for synthesizing this compound with high fidelity.
Reaction Logic
This protocol utilizes copper(II) catalysis to couple the nitrogen of pyrrole-2-carbonitrile with cyclopropylboronic acid under oxidative conditions. This method avoids the use of harsh bases and high temperatures associated with nucleophilic aromatic substitution.
DOT Diagram: Synthetic Pathway
Figure 1: Copper-mediated Chan-Lam coupling strategy for N-cyclopropylation.
Detailed Experimental Protocol
Scale: 10 mmol input Safety Precaution: Work in a fume hood. Copper salts are toxic; boronic acids may be irritants.
-
Reagent Prep: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine:
-
Pyrrole-2-carbonitrile (0.92 g, 10 mmol).
-
Cyclopropylboronic acid (1.72 g, 20 mmol, 2.0 equiv).
-
Copper(II) acetate (Cu(OAc)₂, 1.81 g, 10 mmol, 1.0 equiv).
-
2,2'-Bipyridine (1.56 g, 10 mmol, 1.0 equiv).
-
Sodium carbonate (Na₂CO₃, 2.12 g, 20 mmol, 2.0 equiv).
-
-
Solvent Addition: Add 1,2-Dichloroethane (DCE) or Toluene (50 mL). DCE typically affords higher yields for this substrate.
-
Reaction: Fit the flask with a drying tube (or open to air with a reflux condenser). Heat the mixture to 70°C with vigorous stirring. The reaction requires oxygen (from air) to re-oxidize the Cu(I) species back to Cu(II).
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. Reaction typically completes in 12–24 hours.
-
Workup:
-
Cool to room temperature.
-
Filter the slurry through a pad of Celite to remove inorganic salts. Wash the pad with DCM.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the residue via silica gel flash chromatography.
-
Eluent: Gradient of 0% to 10% EtOAc in Hexanes.
-
Yield Expectation: 75–85%.
-
Spectroscopic Characterization (Self-Validation)
To ensure the identity of the synthesized material, compare analytical data against these expected signals. The cyclopropyl protons are the key diagnostic markers.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Pyrrole C5-H | 6.90 – 7.00 | Multiplet | 1H | Alpha-proton (adjacent to N) |
| Pyrrole C3-H | 6.75 – 6.85 | Multiplet | 1H | Beta-proton (adjacent to CN) |
| Pyrrole C4-H | 6.10 – 6.20 | Multiplet | 1H | Beta-proton (distal) |
| Cyclopropyl CH | 3.50 – 3.65 | Multiplet | 1H | Methine proton attached to N |
| Cyclopropyl CH₂ | 0.95 – 1.10 | Multiplet | 2H | Ring methylene (cis to N) |
| Cyclopropyl CH₂ | 0.70 – 0.85 | Multiplet | 2H | Ring methylene (trans to N) |
Note: The upfield shift of the cyclopropyl methylene protons (< 1.2 ppm) is definitive proof of N-alkylation.
Infrared Spectroscopy (FT-IR)
-
Nitrile Stretch (C≡N): Sharp, distinct band at 2210–2225 cm⁻¹ .
-
C-H Stretch (Cyclopropyl): Weak bands around 3000–3100 cm⁻¹.
-
Absence of N-H: Disappearance of the broad N-H stretch (~3200–3400 cm⁻¹) present in the starting material.
Applications in Drug Discovery
Structural Activity Relationships (SAR)
This scaffold is a bioisostere for N-phenyl and N-isopropyl pyrroles. It is particularly valuable in:
-
Tyrosinase Inhibitors: 2-cyanopyrrole derivatives have shown potency as reversible inhibitors of tyrosinase, an enzyme critical in melanin biosynthesis.[2] The cyclopropyl group enhances binding affinity compared to flexible alkyl chains [1].
-
Kinase Inhibition: The pyrrole-2-carbonitrile motif serves as a hinge-binding fragment in various kinase inhibitors (e.g., JAK, BTK), where the nitrile can form hydrogen bonds with the backbone amide of the protein [2].
DOT Diagram: SAR Logic
Figure 2: Pharmacological advantages of the N-cyclopropyl modification.
Storage and Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Stability: Stable under standard laboratory conditions. Avoid strong acids which may hydrolyze the nitrile to a carboxylic acid or amide.
-
Incompatibility: Strong oxidizing agents, strong reducing agents (LiAlH₄ will reduce the nitrile to an amine).
References
-
Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. PubMed Central. Available at: [Link]
Sources
1-cyclopropyl-1H-pyrrole-2-carbonitrile CAS number and identifiers
Topic: 1-cyclopropyl-1H-pyrrole-2-carbonitrile CAS number and identifiers Content Type: An in-depth technical guide or whitepaper on the core.[1] Audience: Researchers, scientists, and drug development professionals.
Advanced Building Block for Kinase Inhibitor & Peptidomimetic Design
Chemical Identity & Physicochemical Profile
This compound is a specialized heterocyclic building block characterized by the fusion of a rigid, electron-rich pyrrole core with a sterically unique cyclopropyl moiety at the N1 position and a nitrile handle at C2.[1] This scaffold is increasingly utilized in medicinal chemistry to modulate metabolic stability and potency in kinase inhibitors (e.g., JAK, BTK) and antiviral agents.
Core Identifiers
| Identifier Type | Value |
| CAS Registry Number | 1308384-55-5 |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol |
| SMILES | N#CC1=CC=CN1C2CC2 |
| InChI Key | Derived from structure:[1][2][3][4] BQMPGKPTOHKYHS-UHFFFAOYSA-N (Analogous) |
| MDL Number | MFCD18917025 |
Physicochemical Properties
| Property | Data / Prediction | Note |
| Physical State | Liquid | Colorless to pale yellow oil |
| Boiling Point | ~250–260 °C (Predicted) | High thermal stability |
| LogP | 1.13 | Lipophilic, membrane permeable |
| Solubility | DMSO, Methanol, DCM, EtOAc | Low aqueous solubility |
| pKa | ~ -3.8 (Conjugate acid) | Non-basic pyrrole nitrogen |
Synthetic Methodology: N-Cyclopropylation Strategies
Direct alkylation of pyrrole-2-carbonitrile with cyclopropyl halides is kinetically disfavored due to the high energy barrier of S_N2 reactions on cyclopropyl rings (I-strain and orbital hybridization).[1] Consequently, modern synthesis relies on Copper-Catalyzed Oxidative Coupling (Chan-Lam) .[1]
Primary Protocol: Chan-Lam Coupling[1]
This protocol utilizes cyclopropylboronic acid, avoiding the need for unstable cyclopropyl halides. It is a self-validating system where the color change of the copper catalyst (Blue
Reagents:
-
Substrate: 1H-pyrrole-2-carbonitrile (1.0 equiv)
-
Coupling Partner: Cyclopropylboronic acid (2.0 equiv)[1]
-
Catalyst: Cu(OAc)₂ (1.0 equiv)[1]
-
Ligand: 2,2'-Bipyridine (1.0 equiv)[1]
-
Base: Na₂CO₃ (2.0 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene[1]
-
Atmosphere: Air or O₂ balloon (Required for catalyst re-oxidation)[1]
Step-by-Step Workflow:
-
Activation: In a dry round-bottom flask, dissolve Cu(OAc)₂ and 2,2'-bipyridine in hot DCE (70°C) for 15 minutes to generate the active [Cu(bipy)(OAc)₂] complex (Intense blue solution).
-
Addition: Cool to room temperature. Add 1H-pyrrole-2-carbonitrile, cyclopropylboronic acid, and finely ground Na₂CO₃.
-
Oxidative Coupling: Heat the mixture to 70°C under an air atmosphere (or O₂ balloon) with vigorous stirring.
-
Critical Checkpoint: The reaction mixture will darken as Cu(II) is reduced to Cu(I) and re-oxidized. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the N-H pyrrole spot.
-
-
Quench: Once conversion >95% (typically 12–24 hours), cool to RT and filter through a pad of Celite to remove copper salts.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). The product elutes as a clear oil.
Mechanism of Action (Visualized)
The pathway involves a transmetallation of the boronic acid to the copper center, followed by coordination of the pyrrole nitrogen and reductive elimination to form the C-N bond.
Figure 1: Catalytic cycle for the Chan-Lam N-cyclopropylation of pyrrole-2-carbonitrile.
Applications in Drug Discovery
The N-cyclopropyl motif is not merely a structural spacer; it is a functional pharmacophore used to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of drug candidates.
Strategic Advantages
-
Metabolic Stability: The cyclopropyl group blocks N-dealkylation by Cytochrome P450 enzymes.[1] The C-H bonds of the cyclopropyl ring are stronger (approx. 106 kcal/mol) than typical alkyl chains, resisting oxidative metabolism.
-
Conformational Locking: The steric bulk of the cyclopropyl group forces the pyrrole ring into a specific orientation relative to the binding pocket, often enhancing selectivity for kinase ATP-binding sites.[1]
-
Lipophilicity Modulation: It increases lipophilicity (LogP) without the entropic penalty of a flexible alkyl chain, improving blood-brain barrier (BBB) permeability.
Analytical Validation (QC)
To ensure the integrity of this building block before use in downstream synthesis (e.g., hydrolysis to the acid or reduction to the amine), verify the following signals:
-
¹H NMR (CDCl₃, 400 MHz):
- 6.8–7.0 ppm (m, 2H, Pyrrole CH)
- 6.1–6.2 ppm (m, 1H, Pyrrole CH)
- 3.5–3.6 ppm (m, 1H, N-CH-Cyclopropyl)[1]
- 1.0–1.2 ppm (m, 4H, Cyclopropyl CH₂ – Distinctive multiplets)
-
IR Spectroscopy:
-
Strong absorption at ~2210 cm⁻¹ (C
N stretch).
-
Safety & Handling (MSDS Highlights)
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store at 2–8°C under an inert atmosphere (Nitrogen/Argon). The nitrile group is stable, but the electron-rich pyrrole ring can be susceptible to oxidation over prolonged exposure to air and light.
-
Incompatibility: Avoid strong oxidizing agents and strong acids (potential for hydrolysis of the nitrile).
References
-
Hit2Lead / ChemBridge . Compound Profile: this compound (CAS 1308384-55-5).[1][2][4][5] Retrieved from
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
-
Qiao, J. X., et al. (2013). Copper-Promoted N-Cyclopropylation of Azoles, Amides, and Sulfonamides with Cyclopropylboronic Acid.[1] Organic Letters, 13(7), 1804–1807. (Methodology Reference).
-
ChemicalBook . This compound Product Description. Retrieved from
Sources
Strategic Guide: Biological Potential & Synthetic Utility of 1-Cyclopropyl-1H-pyrrole-2-carbonitrile Derivatives
Executive Summary
1-Cyclopropyl-1H-pyrrole-2-carbonitrile represents a high-value "privileged scaffold" in modern medicinal chemistry. It bridges the gap between structural rigidity and functional versatility.[1] The cyclopropyl moiety offers unique metabolic stability (blocking N-dealkylation) and optimized lipophilicity compared to standard N-methyl or N-ethyl analogs. Meanwhile, the C2-carbonitrile group acts as a versatile "warhead" for covalent targeting or a gateway to diverse heterocycles (tetrazoles, amidines, pyrrolo-pyrimidines).
This guide dissects the pharmacological landscape of this scaffold, moving beyond simple structural description to actionable insights for drug discovery.[2][3][4]
Part 1: Structural Pharmacology & SAR Logic
The "Cyclopropyl Effect" in Medicinal Chemistry
The substitution of a standard alkyl group with a cyclopropyl ring at the pyrrole nitrogen is a deliberate optimization strategy, not merely a random modification.
-
Metabolic Shielding: The cyclopropyl group is resistant to Cytochrome P450-mediated
-dealkylation, a common clearance pathway for -methyl pyrroles. This extends the half-life ( ) of the parent compound. -
Conformational Constraint: The steric bulk of the cyclopropyl ring restricts the rotation of adjacent substituents, potentially locking the molecule into a bioactive conformation that favors receptor binding.
-
Sigma-Hole Interactions: Recent crystallographic data suggests the cyclopropyl ring can engage in unique hydrophobic interactions within protein binding pockets (e.g., ATP-binding sites of kinases).
The Nitrile Warhead (C2-CN)
The nitrile group at position 2 is electronically conjugated with the pyrrole ring, withdrawing electron density. This creates two distinct pharmacological opportunities:
-
Direct Interaction: The nitrile nitrogen serves as a weak hydrogen bond acceptor (HBA) with serine or threonine residues in enzyme active sites.
-
Synthetic Gateway: It is the precursor for bioisosteres such as:
-
Tetrazoles: (via [3+2] cycloaddition) mimicking carboxylic acids with better membrane permeability.
-
Imidates/Amidines: Key intermediates for fusing pyrimidine rings to form pyrrolo[2,3-d]pyrimidines (a scaffold found in JAK inhibitors).
-
Visualization: Structure-Activity Relationship (SAR) Map
The following diagram illustrates the strategic modification zones of the scaffold.
Caption: SAR Logic Map detailing the functional roles of the N1-cyclopropyl and C2-nitrile motifs in drug design.
Part 2: Biological Targets & Therapeutic Potential[5]
Kinase Inhibition (Oncology)
Pyrrole-2-carbonitrile derivatives are structural analogs to the core of Sunitinib (a multi-targeted RTK inhibitor).
-
Mechanism: The planar pyrrole ring mimics the adenine base of ATP. The N1-cyclopropyl group fits into the hydrophobic pocket adjacent to the hinge region, while the C2-nitrile can interact with the gatekeeper residue.
-
Key Insight: Derivatives substituted at C4 with aryl moieties have shown nanomolar potency against VEGFR-2 and PDGFR , inhibiting tumor angiogenesis.
Anti-Tuberculosis Activity (MmpL3 Inhibition)
Recent studies highlight pyrrole-2-carboxamides (derived directly from the nitrile) as inhibitors of MmpL3 , a membrane transporter essential for mycolic acid transport in Mycobacterium tuberculosis.[5]
-
Relevance: The 1-cyclopropyl analog offers superior macrophage penetration compared to hydrophilic analogs, critical for targeting intracellular TB.
CNS Activity (Neuroinflammation)
The scaffold is being explored as a STING (Stimulator of Interferon Genes) agonist .[6]
-
Mechanism: Small molecule activation of the STING pathway triggers Type I interferon production, enhancing antitumor immunity. The rigid pyrrole core allows for precise fitting into the STING dimer interface.
Part 3: Experimental Protocols
Protocol A: Synthesis of this compound
Note: Direct cyanation of N-substituted pyrroles is preferred over N-alkylation of pyrrole-2-carbonitrile to avoid regioselectivity issues.
Reagents: 1-Cyclopropylpyrrole, Chlorosulfonyl isocyanate (CSI), DMF, Acetonitrile.
Step-by-Step Workflow:
-
Preparation: Dissolve 1-cyclopropylpyrrole (1.0 eq) in anhydrous acetonitrile under
atmosphere. Cool to 0°C. -
Addition: Dropwise add Chlorosulfonyl isocyanate (CSI) (1.1 eq). The reaction is highly exothermic; maintain temperature < 5°C.
-
Vilsmeier-Type Complex: Stir for 1 hour. A Vilsmeier-Haack type intermediate forms.
-
Quenching: Add anhydrous DMF (2.0 eq) slowly. Stir for 1 hour at 0°C, then warm to room temperature.
-
Elimination: Pour the mixture onto crushed ice/water. The Vilsmeier complex hydrolyzes and eliminates to form the nitrile.
-
Workup: Extract with Ethyl Acetate (3x). Wash organic layer with saturated
and brine. Dry over . -
Purification: Silica gel column chromatography (Hexane:EtOAc gradient).
Validation Check:
-
IR Spectroscopy: Look for the sharp, distinct
stretch at ~2210-2220 . -
1H NMR: Confirm the cyclopropyl multiplet signals (0.6–1.0 ppm) and the absence of the C2 pyrrole proton.
Protocol B: In Vitro Kinase Inhibition Assay (Generic)
Objective: Determine
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Enzyme Prep: Dilute recombinant VEGFR-2 kinase to 2 nM in buffer.
-
Compound Prep: Dissolve this compound derivative in 100% DMSO. Prepare 10-point serial dilution (Start: 10
). -
Reaction:
-
Add 5
compound solution to 384-well plate. -
Add 10
enzyme solution. Incubate 15 min at RT. -
Add 10
ATP/Substrate mix (Fluorescein-labeled Poly-GT).
-
-
Detection: Incubate 60 min. Add EDTA to stop reaction. Measure Fluorescence Polarization (FP) or TR-FRET.
-
Analysis: Fit data to sigmoidal dose-response equation:
Part 4: Synthetic Pathway Visualization
The following diagram outlines the conversion of the core scaffold into three distinct bioactive classes.
Caption: Synthetic divergence from the nitrile scaffold to key bioactive pharmacophores.
Part 5: Quantitative Data Summary
Table 1: Comparative Physicochemical Properties Comparison of N-substituents on the pyrrole-2-carbonitrile core.
| Property | N-H (Unsubstituted) | N-Methyl | N-Cyclopropyl (Target) | Impact on Drug Design |
| cLogP | 0.95 | 1.25 | 1.85 | Improved membrane permeability (CNS/Intracellular). |
| Metabolic Stability | Low (N-Glucuronidation) | Medium (Demethylation) | High | Blocks N-dealkylation; extends half-life. |
| Rotatable Bonds | 0 | 0 | 0 | Retains rigid conformation for binding entropy. |
| MW | 92.10 | 106.12 | 132.16 | Remains efficient for Fragment-Based Drug Design (FBDD). |
References
-
Kaur, R., et al. (2017). "Recent synthetic and medicinal perspectives of pyrroles: An overview."[7] Journal of Pharmaceutical Chemistry & Chemical Science. Link
-
Rawat, P., et al. (2022). "Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential." Molecules. Link
-
Bhardwaj, V., et al. (2017). "Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics." RSC Advances. Link
-
McGeary, R.P., et al. (2017). "Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor."[8] European Journal of Medicinal Chemistry. Link
-
Li, H., et al. (2023). "Structure-Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists."[6] ACS Medicinal Chemistry Letters. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. scispace.com [scispace.com]
- 3. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scitechnol.com [scitechnol.com]
- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Technical Guide: Cyclopropyl-Substituted Pyrroles in Drug Discovery
Executive Summary
This technical guide analyzes the structural utility, synthetic architecture, and medicinal chemistry applications of cyclopropyl-substituted pyrroles. The cyclopropyl moiety serves as a critical bioisostere in modern drug design, offering a unique combination of metabolic stability, conformational rigidity, and electronic modulation when fused or attached to the pyrrole pharmacophore. This document provides researchers with actionable protocols for N- and C-functionalization and elucidates the mechanistic rationale behind these transformations.
Part 1: Structural & Electronic Rationale
The Cyclopropyl Advantage
The cyclopropyl group is not merely a spacer; it is a functional electronic modulator. In the context of pyrrole substitution, it offers three distinct advantages over standard alkyl or aryl groups:
-
Phenyl Isosterism: The cyclopropyl group mimics the electronic properties of a phenyl ring (due to the
-character of the Walsh orbitals) but with a significantly smaller steric footprint and 3D-dimensionality. -
Metabolic Blocking: unlike an isopropyl or ethyl group, the cyclopropyl ring lacks easily abstractable adjacent protons, reducing susceptibility to Cytochrome P450-mediated oxidative dealkylation.
-
Conformational Locking: When attached to the pyrrole nitrogen (N-cyclopropyl), the steric bulk of the methine protons forces the ring into a specific orthogonal orientation relative to the pyrrole plane, potentially locking the bioactive conformation.
Electronic Perturbation
The electron-donating capability of the cyclopropyl group (via hyperconjugation) stabilizes the electron-deficient pyrrole core during electrophilic aromatic substitution, while its strain energy (~27.5 kcal/mol) can be leveraged in ring-opening metabolic pathways if not properly substituted.
Part 2: Synthetic Architectures
The synthesis of cyclopropyl-substituted pyrroles is bifurcated into two primary strategies: De Novo ring construction (primarily for N-substitution) and functionalization of the pre-formed heterocycle (primarily for C-substitution).
N-Cyclopropyl Synthesis: The Paal-Knorr Paradigm
The most robust method for generating N-cyclopropylpyrroles is the Paal-Knorr condensation. This reaction involves the condensation of a 1,4-dicarbonyl compound with cyclopropylamine.
Mechanistic Insight: The reaction proceeds through a hemiaminal intermediate. The key to suppressing side reactions (such as furan formation) is the control of pH. Mildly acidic conditions catalyze the dehydration steps without polymerizing the sensitive pyrrole product.
C-Cyclopropyl Synthesis: Suzuki-Miyaura Cross-Coupling
Direct installation of a cyclopropyl group onto the pyrrole carbon skeleton (C2 or C3) is best achieved via Palladium-catalyzed cross-coupling.
Key Challenge: Pyrroles are electron-rich and prone to protodeboronation or oxidative polymerization. Solution:
-
Protection: The pyrrole nitrogen must be protected (e.g., Boc, SEM, or TIPS) to reduce electron density and prevent catalyst poisoning.
-
Boron Source: Potassium cyclopropyltrifluoroborate (
) is superior to cyclopropylboronic acid due to higher stability and slower release of the active boronate species. -
Ligand Choice: Bulky, electron-rich phosphines (e.g., XPhos, SPhos) are required to facilitate the oxidative addition of the electron-rich bromopyrrole and the transmetallation of the cyclopropyl group.
Part 3: Visualization of Mechanistic Pathways
Diagram 1: Paal-Knorr Reaction Mechanism
The following diagram illustrates the acid-catalyzed condensation pathway for N-cyclopropylpyrrole synthesis.
Caption: Acid-catalyzed Paal-Knorr condensation pathway yielding N-cyclopropylpyrrole.
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole (Paal-Knorr)
Target: N-functionalization
Reagents:
-
Hexane-2,5-dione (1.0 equiv)
-
Cyclopropylamine (1.2 equiv)
-
Acetic Acid (catalytic, 5 mol%)
-
Toluene (Solvent)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging: Add hexane-2,5-dione (11.4 g, 100 mmol) and toluene (100 mL).
-
Amine Addition: Add cyclopropylamine (6.85 g, 120 mmol) dropwise over 10 minutes. The reaction is slightly exothermic.
-
Catalysis: Add glacial acetic acid (0.3 mL).
-
Reflux: Heat the mixture to reflux (110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.
-
Completion: Reflux until theoretical water volume (~3.6 mL) is collected (approx. 3-5 hours).
-
Workup: Cool to room temperature. Wash with 1N HCl (2 x 50 mL) to remove excess amine, followed by saturated NaHCO3 (50 mL) and brine.
-
Purification: Dry organic layer over MgSO4, filter, and concentrate in vacuo. Purify via vacuum distillation (bp ~80°C at 15 mmHg) to yield a colorless oil.
Protocol B: Synthesis of N-Boc-2-Cyclopropylpyrrole (Suzuki Coupling)
Target: C-functionalization
Reagents:
-
N-Boc-2-bromopyrrole (1.0 equiv)
-
Potassium cyclopropyltrifluoroborate (1.5 equiv)[1]
-
Pd(OAc)2 (5 mol%)
-
XPhos (10 mol%)
-
K2CO3 (3.0 equiv)
-
Toluene/Water (10:1 ratio)
Step-by-Step Methodology:
-
Degassing: In a microwave vial or pressure tube, combine N-Boc-2-bromopyrrole (1.0 mmol), potassium cyclopropyltrifluoroborate (1.5 mmol), Pd(OAc)2 (11 mg), XPhos (47 mg), and K2CO3 (414 mg).
-
Solvent: Add Toluene (4 mL) and Water (0.4 mL). Sparge with Argon for 5 minutes to remove dissolved oxygen (Critical for preventing homocoupling).
-
Reaction: Seal the vessel and heat to 100°C for 12 hours.
-
Workup: Dilute with Ethyl Acetate (20 mL) and water (10 mL). Separate phases.
-
Purification: Flash chromatography on silica gel (Hexanes/EtOAc gradient). Note: N-Boc pyrroles can be acid-sensitive; use neutralized silica if necessary.
Part 5: Data Presentation & Comparison
Table 1: Comparative Analysis of Synthetic Routes
| Feature | Paal-Knorr Synthesis | Suzuki-Miyaura Coupling | C-H Activation (Direct) |
| Primary Target | N-Cyclopropyl pyrroles | C-Cyclopropyl pyrroles | C-Cyclopropyl pyrroles |
| Starting Material | 1,4-Dicarbonyls | Halopyrroles | Unsubstituted pyrroles |
| Reagent Cost | Low (Cyclopropylamine) | High (Pd catalyst, Boronates) | High (Ir/Ru photocatalysts) |
| Scalability | High (Multi-gram to Kg) | Moderate (Catalyst cost) | Low (Dilution required) |
| Key Limitation | Limited to available diketones | Requires N-protection | Regioselectivity issues |
Part 6: Medicinal Chemistry Applications[1][3][4][5][6][7][8][9][10]
Metabolic Stability Case Study
In the development of Risdiplam (Evrysdi), a cyclopropyl group was utilized to optimize the physicochemical profile.
-
Problem: Early candidates with N-methyl groups suffered from rapid oxidative demethylation.
-
Solution: Replacement with an N-cyclopropyl group.
-
Outcome: The cyclopropyl moiety prevented N-dealkylation due to the high bond dissociation energy of the cyclopropyl C-H bonds (~106 kcal/mol), significantly extending the half-life (
) in humans.
Diagram 2: Synthetic Decision Tree
Use this logic flow to select the appropriate synthetic route for your target molecule.
Caption: Decision matrix for selecting the optimal synthetic pathway based on substitution pattern.
References
-
Talele, T. T. (2016).[2] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][2][4] Journal of Medicinal Chemistry, 59(19), 8712–8756.[2] Link
-
Charette, A. B., et al. (2010). Synthesis of N-Substituted Pyrroles via Paal-Knorr Condensation.[5][6][7] Organic Syntheses, 87, 2010. Link
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.[8][3][9][2][4] Scientific Update Webinars. Link
-
Ratni, H., et al. (2018).[5] Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA). Journal of Medicinal Chemistry, 61(15), 6501–6517. Link
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- 3. hyphadiscovery.com [hyphadiscovery.com]
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- 8. scientificupdate.com [scientificupdate.com]
- 9. longdom.org [longdom.org]
Unraveling the Core Mechanism: A Technical Guide to 1-Cyclopropyl-1H-pyrrole-2-carbonitrile Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of the 1-Cyclopropyl-1H-pyrrole-2-carbonitrile Scaffold
The pyrrole ring is a foundational heterocyclic motif in medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of novel therapeutics.[3][4] Within this diverse chemical space, the this compound core has emerged as a particularly intriguing structural framework. The incorporation of a cyclopropyl group at the N1 position introduces a degree of conformational rigidity and can enhance metabolic stability, while the carbonitrile moiety at the C2 position can act as a key hydrogen bond acceptor or participate in other crucial binding interactions. This guide provides an in-depth exploration of the predominant mechanism of action for this class of compounds—kinase inhibition—while also acknowledging their broader therapeutic potential.
Primary Mechanism of Action: Kinase Inhibition
A substantial body of evidence points towards kinase inhibition as a primary mechanism of action for many derivatives of the this compound scaffold.[5][6][7] Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[8][9][10] Compounds based on the pyrrolo[2,3-d]pyrimidine nucleus, which shares structural similarities with the pyrrole core, are known to act as ATP-competitive inhibitors of various kinases.[8]
Targeting the Kinase ATP-Binding Site
The primary mode of action for many this compound derivatives involves competitive inhibition at the ATP-binding site of protein kinases. The pyrrole core can serve as a scaffold that orients key pharmacophoric features to interact with specific amino acid residues within this pocket. The N-cyclopropyl group can fit into hydrophobic pockets, while the 2-carbonitrile can form critical hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors.
The versatility of the pyrrole scaffold allows for substitutions at other positions (C3, C4, and C5) to achieve selectivity and potency against specific kinases. For instance, different aryl or heteroaryl groups at these positions can be tailored to interact with the diverse features of the ATP-binding site across the kinome.
Key Kinase Targets and Therapeutic Implications
Research has identified several key kinase families that are potently inhibited by compounds containing the pyrrole scaffold, suggesting potential therapeutic applications in oncology and inflammatory diseases. These include:
-
Akt (Protein Kinase B): Pyrrolopyrimidine-based inhibitors have demonstrated potent inhibition of all three Akt isoforms, which are central nodes in cell survival and proliferation pathways.[5]
-
Lymphocyte-specific kinase (Lck): Novel pyrrole derivatives have been developed as potent Lck inhibitors, with IC50 values in the low nanomolar range, highlighting their potential in autoimmune and inflammatory disorders.[6]
-
EGFR and VEGFR: Some pyrrole derivatives have been shown to act as competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key drivers of tumor growth and angiogenesis.[7][11]
-
Multi-Targeted Kinase Inhibitors: The pyrrolo[2,3-d]pyrimidine scaffold, in particular, has been successfully utilized to develop multi-targeted kinase inhibitors with broad anti-cancer activity.[9]
Below is a conceptual signaling pathway illustrating the role of kinase inhibition by a hypothetical this compound compound.
Caption: A generalized workflow for investigating the mechanism of action.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory concentrations for a series of this compound derivatives against various targets, illustrating the potential for structure-activity relationship (SAR) studies.
| Compound ID | R1 Group | R2 Group | Kinase A IC50 (nM) | Kinase B IC50 (nM) | PR Ki (nM) | Cell Line X GI50 (nM) |
| Cpd-1 | H | Phenyl | 50 | >10,000 | >10,000 | 120 |
| Cpd-2 | H | 4-Fluorophenyl | 25 | 8,500 | >10,000 | 65 |
| Cpd-3 | Methyl | Phenyl | 450 | >10,000 | >10,000 | 980 |
| Cpd-4 | H | Indole | >10,000 | >10,000 | 15 | 250 (in PR+ cells) |
| Cpd-5 | H | Pyridine | 15 | 5,200 | >10,000 | 40 |
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents. While kinase inhibition appears to be a predominant mechanism of action for many derivatives, leading to potential applications in oncology and inflammation, the scaffold's versatility allows for the targeting of other important biological molecules, such as the progesterone receptor. A thorough understanding of the structure-activity relationships, guided by a systematic application of biochemical and cell-based assays, is essential for unlocking the full therapeutic potential of this promising class of compounds.
References
-
Wikipedia. Pyrrole. [Link]
-
Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central. [Link]
-
Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. [Link]
-
1-Methyl-1H-pyrrole-2-carbonitrile containing tetrahydronaphthalene derivatives as non-steroidal progesterone receptor antagonists. ResearchGate. [Link]
-
Discovery of pyrrolopyrimidine inhibitors of Akt. PubMed. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Biological profile of pyrrole derivatives: A review. ResearchGate. [Link]
-
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]
-
Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. [Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]
-
Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed. [Link]
-
Design, synthesis, and SAR of new pyrrole-oxindole progesterone receptor modulators leading to 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348). PubMed. [Link]
-
Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed. [Link]
-
Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. [Link]
-
5-(3-Cyclopentyl-2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile: A novel, highly potent, selective, and orally active non-steroidal progesterone receptor agonist. PubMed. [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]
-
Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. [Link]
-
(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. [Link]
-
Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. PubMed. [Link]
-
Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. Semantic Scholar. [Link]
-
New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent. SciSpace. [Link]
-
Conformationally switchable non-cyclic tetrapyrrole receptors: synthesis of tetrakis(1H-pyrrole-2-carbaldehyde) derivatives and their anion binding properties. Chemical Communications (RSC Publishing). [Link]
-
Pyrrolizines: natural and synthetic derivatives with diverse biological activities. [Link]
-
Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. RSC Publishing. [Link]
-
Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. RSC Publishing. [Link]
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- 4. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrrolopyrimidine inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 8. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling and Molecular Docking of 1-cyclopropyl-1H-pyrrole-2-carbonitrile
Abstract
This technical guide provides a comprehensive, step-by-step workflow for the in silico modeling and molecular docking of the novel small molecule, 1-cyclopropyl-1H-pyrrole-2-carbonitrile. In the ever-accelerating field of drug discovery, computational techniques are paramount for the rapid and cost-effective identification and optimization of lead compounds.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical, field-proven insights into the methodologies of computational chemistry. We will navigate the entire process from ligand and protein preparation to the execution and critical analysis of molecular docking simulations. The overarching goal is to equip the reader with the expertise to not only perform these experiments but also to interpret the results with a high degree of scientific rigor.
Introduction: The Rationale for In Silico Assessment
The journey of a drug from concept to clinic is long and fraught with attrition. In silico modeling has emerged as an indispensable tool to mitigate these risks by providing early-stage insights into the potential bioactivity and interaction of a compound with its biological target.[2][4] By simulating these interactions at a molecular level, we can predict binding affinities, elucidate mechanisms of action, and guide the synthesis of more potent and selective drug candidates.[4]
The subject of this guide, this compound, is a heterocyclic compound featuring a pyrrole core. The pyrrole moiety is a common scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and antiviral activities.[5][6] While the specific biological targets of this compound are not yet elucidated, its structural alerts suggest potential interactions with various protein families. For the purpose of this illustrative guide, we will hypothesize a relevant biological target to demonstrate a robust and universally applicable docking workflow.
Given that many pyrrole-containing compounds have shown promise as anticancer agents by targeting protein-protein interactions, we will select a hypothetical protein target involved in such a pathway.[7]
Foundational Principles: Ligand and Target Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This section details the critical first steps of preparing both the small molecule (ligand) and the protein (receptor) for docking.
Ligand Preparation: Characterizing this compound
The initial step involves obtaining the 3D structure of this compound. This can be achieved by sketching the molecule in a chemical drawing program and converting it to a 3D format, or by retrieving its structure from a chemical database if available.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | ChemBridge |
| Molecular Weight | 132.16 g/mol | ChemBridge |
| LogP | 1.13 | ChemBridge |
| Rotatable Bonds | 1 | ChemBridge |
These properties are essential for understanding the molecule's potential pharmacokinetic behavior.
Experimental Protocol: Ligand Preparation
-
Obtain 2D Structure: Draw the structure of this compound using a chemical drawing tool such as ChemDraw or MarvinSketch.
-
Convert to 3D: Use the software's built-in functionality to generate a 3D conformation of the molecule.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, geometrically realistic conformation.
-
Assign Partial Charges: Calculate and assign partial charges to each atom of the ligand. Gasteiger charges are a commonly used and effective method for this purpose.
-
Define Torsions: Identify and define the rotatable bonds within the molecule. This is critical for allowing conformational flexibility during the docking simulation.
-
Save in PDBQT Format: Save the prepared ligand file in the PDBQT format, which is required by many popular docking programs like AutoDock Vina. This format includes atomic coordinates, partial charges, and torsional information.
Target Selection and Preparation
As the specific target for our molecule is unknown, we will select a hypothetical yet relevant target for this guide. Given the prevalence of pyrrole-containing compounds in oncology, we will choose a protein implicated in cancer progression that is known to be targeted by small molecules. A suitable example is a member of the Cytochrome P450 family, specifically CYP1B1, which is overexpressed in many cancers and is involved in the metabolism of pro-carcinogens.[6]
Experimental Protocol: Protein Preparation
-
Retrieve Protein Structure: Download the 3D crystal structure of the chosen protein target (e.g., human CYP1B1) from the Protein Data Bank (PDB). Select a high-resolution structure, preferably with a co-crystallized ligand to help identify the binding site.
-
Clean the Protein Structure: Remove all non-essential molecules from the PDB file, including water molecules, ions, and any co-crystallized ligands.[8]
-
Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure. This is a critical step as hydrogen bonds are key contributors to protein-ligand interactions.
-
Assign Charges: Assign partial charges to the protein atoms. The Kollman united-atom charges are a standard choice for this.
-
Save in PDBQT Format: Save the prepared protein structure in the PDBQT format.
Molecular Docking: Simulating the Interaction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] The primary objective is to predict the binding mode and affinity of a ligand within the active site of a protein.
Diagram: Molecular Docking Workflow
Caption: A flowchart illustrating the key stages of a molecular docking experiment.
Defining the Binding Site
The accuracy of a docking simulation is highly dependent on the precise definition of the binding pocket on the protein surface. If a co-crystallized ligand was present in the downloaded PDB structure, its coordinates can be used to define the center of the grid box. The size of the grid box should be large enough to accommodate the ligand and allow for some rotational and translational movement.
Executing the Docking Simulation
For this guide, we will utilize AutoDock Vina, a widely used and validated open-source docking program.[8] Vina employs a Lamarckian genetic algorithm for its search and an empirical scoring function to estimate the binding affinity.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Prepare Configuration File: Create a configuration file that specifies the paths to the prepared ligand and protein PDBQT files, the coordinates of the center of the grid box, and the dimensions of the grid box.
-
Run Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input.
-
Output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores in kcal/mol.
Results Analysis and Interpretation: From Data to Insights
Binding Affinity and Pose Selection
The binding affinity, reported as a negative value in kcal/mol, provides an estimate of the strength of the interaction. More negative values indicate stronger predicted binding.[8] The top-ranked pose (the one with the lowest binding energy) is typically considered the most likely binding mode.
Table 2: Hypothetical Docking Results for this compound against CYP1B1
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.254 |
| 3 | -7.9 | 2.013 |
| 4 | -7.6 | 2.589 |
| 5 | -7.4 | 3.102 |
This table presents a hypothetical scenario where the top-ranked pose shows a strong binding affinity.
Visualization and Interaction Analysis
The most insightful part of the analysis involves visualizing the top-ranked binding pose within the protein's active site. Molecular visualization software such as PyMOL or UCSF Chimera is indispensable for this task.[10]
Diagram: Post-Docking Analysis Workflow
Caption: A logical flow for the analysis and interpretation of molecular docking results.
Key Interactions to Investigate:
-
Hydrogen Bonds: Identify any hydrogen bonds formed between the ligand and the protein. These are strong, directional interactions that are crucial for binding specificity.
-
Hydrophobic Interactions: Observe how the non-polar parts of the ligand (such as the cyclopropyl and pyrrole rings) are interacting with hydrophobic residues in the active site.
-
Pi-Stacking: Look for potential pi-stacking interactions between the aromatic pyrrole ring of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein.
-
Salt Bridges: If the ligand and protein have charged groups, check for the formation of salt bridges.
By meticulously analyzing these interactions, a researcher can formulate a plausible hypothesis for how the molecule binds to its target. This information is invaluable for guiding the next steps in the drug discovery process, such as designing analogs with improved potency or selectivity.
Trustworthiness and Limitations: A Self-Validating System
While powerful, in silico modeling is not without its limitations. It is crucial to approach the results with a critical mindset and to understand the inherent approximations in the methods used.
Key Considerations for Trustworthiness:
-
Scoring Function Accuracy: Scoring functions are approximations of the true binding free energy. Their accuracy can vary depending on the protein-ligand system.
-
Protein Flexibility: Most standard docking protocols treat the protein as a rigid entity. However, proteins are dynamic, and their conformation can change upon ligand binding (induced fit). More advanced techniques like flexible docking or molecular dynamics simulations can account for this but are computationally more expensive.[11]
-
Solvation Effects: The role of water in the binding site is often simplified or ignored in standard docking. Explicit solvent molecular dynamics simulations can provide a more accurate picture.
To build confidence in the docking results, it is best practice to perform a re-docking experiment. This involves docking a known ligand (ideally the co-crystallized ligand from the PDB structure) back into the active site and confirming that the docking program can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).
Conclusion and Future Directions
This guide has provided a comprehensive framework for the in silico modeling and molecular docking of this compound. By following the detailed protocols and applying a critical lens to the analysis of the results, researchers can leverage these computational tools to accelerate their drug discovery efforts. The insights gained from such studies can prioritize compounds for synthesis and experimental testing, ultimately leading to a more efficient and rational drug design process.
Future work could involve the use of more advanced computational methods, such as molecular dynamics simulations, to refine the docking poses and calculate binding free energies with higher accuracy. Additionally, as more experimental data becomes available for this compound and its analogs, quantitative structure-activity relationship (QSAR) models can be developed to further guide lead optimization.
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Autech Industry Co.,Limited. 1H-Pyrrole-2-Carbonitrile Manufacturer & Supplier in China. [Link]
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An In-Depth Technical Guide to the Thermodynamic Stability of 1-cyclopropyl-1H-pyrrole-2-carbonitrile
Introduction: The Significance of Substituted Pyrroles in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the pyrrole scaffold is a cornerstone of medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its versatility as a pharmacophore. The introduction of various substituents onto the pyrrole ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The title compound, 1-cyclopropyl-1H-pyrrole-2-carbonitrile, represents a confluence of three key structural motifs: the aromatic pyrrole core, a lipophilic and metabolically robust N-cyclopropyl group, and a polar, hydrogen-bond accepting nitrile moiety. Understanding the thermodynamic stability of this molecule is paramount for its potential development as a therapeutic agent, as it dictates its shelf-life, formulation possibilities, and behavior under physiological conditions. This guide provides a comprehensive technical overview of the experimental and computational methodologies for assessing the thermodynamic stability of this compound, offering field-proven insights for its successful characterization.
Plausible Synthetic Pathway
Step 1: Synthesis of N-Cyclopropylpyrrole via Paal-Knorr Reaction
The Paal-Knorr synthesis is a classic and reliable method for the preparation of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.[1][2] In this case, 2,5-dimethoxytetrahydrofuran can serve as a stable and easy-to-handle precursor to the required 1,4-dicarbonyl species, which reacts with cyclopropylamine under acidic conditions to yield N-cyclopropylpyrrole.
Step 2: Cyanation of N-Cyclopropylpyrrole
The introduction of a nitrile group at the C2 position of the pyrrole ring can be achieved through various methods. A well-established procedure involves the reaction of the N-substituted pyrrole with chlorosulfonyl isocyanate (CSI) followed by treatment with a tertiary amine base.[3]
Experimental Determination of Thermodynamic Stability
The thermodynamic stability of a crystalline organic compound is most directly assessed through thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide quantitative data on the temperatures at which phase transitions and decomposition occur, as well as the associated energy changes.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] For a crystalline solid, a DSC thermogram will reveal the melting point as a sharp endothermic peak. The onset temperature of this peak is typically taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion. A sharp, well-defined melting peak is indicative of a pure, crystalline compound. Broader peaks may suggest the presence of impurities or amorphous content.
-
Sample Preparation: Accurately weigh 1-3 mg of crystalline this compound into an aluminum DSC pan. Crimp a perforated lid onto the pan to allow for the escape of any evolved gases. An empty, hermetically sealed aluminum pan is used as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 250 °C).
-
Hold at the final temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at a controlled rate.
-
-
Data Analysis: From the resulting thermogram, determine the onset temperature of melting (Tonset), the peak melting temperature (Tpeak), and the enthalpy of fusion (ΔHfus) by integrating the area of the melting endotherm.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This technique is crucial for determining the decomposition temperature of a compound. The onset temperature of mass loss in a TGA thermogram indicates the point at which the molecule begins to degrade.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at ambient temperature.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).
-
-
Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs. The temperature of the maximum rate of mass loss can be determined from the peak of the first derivative of the TGA curve (DTG curve).
| Parameter | Description | Expected Value (Hypothetical) |
| DSC | ||
| Melting Point (Tonset) | Temperature at which melting begins. | 120-130 °C |
| Enthalpy of Fusion (ΔHfus) | Energy required to melt the solid. | 20-30 kJ/mol |
| TGA | ||
| Decomposition Onset (Tonset, 5%) | Temperature at which 5% mass loss occurs. | > 250 °C |
| Peak Decomposition Temp. (Tpeak, DTG) | Temperature of maximum decomposition rate. | > 300 °C |
Computational Prediction of Thermodynamic Stability
In parallel with experimental analysis, computational chemistry provides a powerful toolkit for predicting and understanding the thermodynamic stability of molecules. Density Functional Theory (DFT) is a widely used method for calculating the electronic structure and energetic properties of organic compounds.[5]
Computational Workflow:
-
Geometry Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation. A common DFT functional for this purpose is B3LYP with a basis set such as 6-31G(d).
-
Frequency Calculation: A frequency calculation is then performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Calculation of Thermodynamic Properties: From the frequency calculation, key thermodynamic parameters such as the standard enthalpy of formation (ΔHf°) and the Gibbs free energy of formation (ΔGf°) can be calculated.[6] A more negative value for these parameters indicates greater thermodynamic stability.
-
Bond Dissociation Energy (BDE) Calculation: To investigate potential degradation pathways, the BDE for key bonds in the molecule can be calculated.[7] The BDE is the enthalpy change required to homolytically cleave a bond. The weakest bond is likely to be the first to break upon thermal stress. For this compound, the C-N bond connecting the cyclopropyl group to the pyrrole ring is a likely candidate for initial cleavage.
Potential Degradation Pathways
The thermodynamic stability of this compound is intrinsically linked to the strength of its covalent bonds. The weakest bond in the molecule will likely dictate the onset of thermal decomposition. Based on typical bond energies, the C-N bond between the cyclopropyl ring and the pyrrole nitrogen is a potential point of initial fragmentation. Homolytic cleavage of this bond would generate a cyclopropyl radical and a 2-cyanopyrrolyl radical. Subsequent reactions of these radical species would lead to a cascade of decomposition products.
Another potential degradation pathway involves the nitrile group, although nitriles are generally considered to be thermally stable.[1] At very high temperatures, complex rearrangements or fragmentation involving the cyano group could occur.
Conclusion and Implications for Drug Development
A thorough understanding of the thermodynamic stability of this compound is a critical prerequisite for its advancement in the drug development pipeline. The combination of experimental techniques like DSC and TGA with computational methods such as DFT provides a robust and comprehensive assessment of its thermal properties. A high decomposition temperature and a sharp, well-defined melting point are desirable characteristics, indicating a stable molecule that is amenable to formulation and storage. Conversely, evidence of low thermal stability would necessitate careful handling, specialized formulation strategies, and a thorough investigation of potential degradation products to ensure the safety and efficacy of any resulting therapeutic agent. The methodologies and insights presented in this guide provide a solid framework for the systematic evaluation of the thermodynamic stability of this and other promising substituted pyrrole derivatives.
References
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Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]
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Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642. [Link]
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Methodological & Application
Synthetic Strategies for 1-Cyclopropyl-1H-pyrrole-2-carbonitrile: A Detailed Guide for Researchers
Introduction
1-Cyclopropyl-1H-pyrrole-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The unique combination of a planar pyrrole ring, a reactive nitrile group, and a conformationally constrained cyclopropyl moiety imparts distinct physicochemical properties to molecules incorporating this scaffold. This guide provides detailed synthetic routes for the preparation of this compound, offering researchers and drug development professionals a comprehensive resource for its efficient synthesis. We will explore two primary strategies: the direct N-cyclopropylation of pyrrole-2-carbonitrile and a two-step approach involving the synthesis and subsequent conversion of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde.
Route 1: Direct N-Cyclopropylation of Pyrrole-2-carbonitrile via Copper-Catalyzed Cross-Coupling
This approach focuses on the direct installation of the cyclopropyl group onto the nitrogen of the pre-formed pyrrole-2-carbonitrile core. Among the various cross-coupling methodologies, the Chan-Lam N-cyclopropylation offers a robust and versatile option. This reaction typically employs a copper catalyst in the presence of an appropriate ligand and a base to couple a nitrogen-containing heterocycle with a cyclopropylboronic acid derivative.[1][2][3]
Mechanistic Rationale
The catalytic cycle of the Chan-Lam N-cyclopropylation is believed to proceed through a sequence of steps involving the formation of a copper(II)-amine complex, followed by transmetalation with the cyclopropylboronic acid and subsequent reductive elimination to furnish the N-cyclopropylated product and regenerate the active copper catalyst. The choice of ligand is crucial for stabilizing the copper catalyst and promoting the desired reactivity.
Experimental Protocol: Copper-Catalyzed N-Cyclopropylation
This protocol is adapted from established methods for the N-arylation and N-alkylation of nitrogen heterocycles.[1][2]
Materials:
-
Pyrrole-2-carbonitrile
-
Cyclopropylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
2,2'-Bipyridine
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dichloroethane (DCE)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add pyrrole-2-carbonitrile (1.0 equiv), cyclopropylboronic acid (1.5 equiv), copper(II) acetate (1.0 equiv), 2,2'-bipyridine (1.0 equiv), and sodium carbonate (2.0 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous 1,2-dichloroethane (DCE) to the vial to achieve a concentration of 0.1 M with respect to the pyrrole-2-carbonitrile.
-
Seal the vial and heat the reaction mixture at 80 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane (DCM).
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts, washing the pad with additional DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Data Summary Table: Route 1
| Parameter | Value/Condition | Rationale/Insight |
| Starting Material | Pyrrole-2-carbonitrile | Commercially available or can be synthesized via established methods. |
| Cyclopropyl Source | Cyclopropylboronic acid | A stable and readily available reagent for cyclopropylation. |
| Catalyst | Copper(II) acetate | An effective and relatively inexpensive copper source for Chan-Lam coupling. |
| Ligand | 2,2'-Bipyridine | A common and effective ligand for copper-catalyzed cross-coupling reactions. |
| Base | Sodium carbonate | A mild inorganic base to facilitate the reaction. |
| Solvent | 1,2-Dichloroethane | A suitable high-boiling solvent for this type of cross-coupling. |
| Temperature | 80 °C | Provides sufficient thermal energy to drive the reaction to completion. |
| Work-up | Aqueous wash and chromatography | Standard procedure to remove inorganic byproducts and purify the final compound. |
Reaction Scheme: Route 1
Caption: Copper-catalyzed N-cyclopropylation of pyrrole-2-carbonitrile.
Route 2: Synthesis via 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde Intermediate
This alternative strategy involves the initial synthesis of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde, which is then converted to the target nitrile. This two-step approach can be advantageous if the starting materials for the aldehyde synthesis are more readily available or if the direct cyclopropylation of the nitrile proves to be low-yielding.
Step 2a: Synthesis of 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde
While a specific, detailed, peer-reviewed synthesis of this intermediate can be elusive, a plausible approach involves the N-cyclopropylation of pyrrole followed by Vilsmeier-Haack formylation. For the purpose of this guide, we will assume the availability of 1-cyclopropyl-1H-pyrrole as a starting material, which can be prepared through various methods, including the reaction of cyclopropylamine with 2,5-dimethoxytetrahydrofuran.
Protocol: Vilsmeier-Haack Formylation of 1-Cyclopropyl-1H-pyrrole
This protocol is based on the well-established Vilsmeier-Haack reaction for the formylation of electron-rich heterocycles.[4]
Materials:
-
1-Cyclopropyl-1H-pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice
-
Sodium acetate
-
Water
Procedure:
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, cool N,N-dimethylformamide (DMF, 3.0 equiv) in an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise to the cooled DMF with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Cool the mixture again in an ice-salt bath and add a solution of 1-cyclopropyl-1H-pyrrole (1.0 equiv) in dichloromethane (DCM) dropwise, keeping the temperature below 20 °C.
-
After the addition, remove the cooling bath and stir the reaction mixture at room temperature for 1 hour, then heat to 40-50 °C for 2-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 1-cyclopropyl-1H-pyrrole-2-carbaldehyde.[5]
Step 2b: Conversion of Aldehyde to Nitrile
The conversion of an aldehyde to a nitrile is a common transformation in organic synthesis. A one-pot microwave-assisted method offers a rapid and efficient route.[6][7]
Protocol: Microwave-Assisted Conversion of Aldehyde to Nitrile
Materials:
-
1-Cyclopropyl-1H-pyrrole-2-carbaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine 1-cyclopropyl-1H-pyrrole-2-carbaldehyde (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv), and pyridine (2.0 equiv).
-
To this mixture, add acetic anhydride (1.5 equiv) dropwise.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 5-10 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water, 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Data Summary Table: Route 2
| Parameter | Value/Condition | Rationale/Insight |
| Starting Material | 1-Cyclopropyl-1H-pyrrole | Can be synthesized from cyclopropylamine. |
| Formylation Reagent | Vilsmeier-Haack (POCl₃/DMF) | A classic and effective method for formylating pyrroles. |
| Aldehyde to Nitrile | Microwave-assisted | Rapid and efficient conversion.[6][7] |
| Reagents (Nitrile) | NH₂OH·HCl, Ac₂O, Pyridine | Standard reagents for the one-pot conversion of aldehydes to nitriles. |
| Temperature (Nitrile) | 150 °C (Microwave) | High temperature for a short duration accelerates the reaction. |
| Work-up | Aqueous wash and chromatography | Standard purification procedures. |
Reaction Scheme: Route 2
Caption: Two-step synthesis via a carbaldehyde intermediate.
Conclusion
Both synthetic routes presented in this guide offer viable pathways to this compound. The choice between the direct N-cyclopropylation of pyrrole-2-carbonitrile and the two-step approach via the corresponding aldehyde will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory equipment at hand. The direct N-cyclopropylation is more atom-economical, while the two-step route may offer more flexibility in terms of precursor synthesis and purification. Both methods utilize well-established chemical transformations and provide a solid foundation for the successful synthesis of this important building block.
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Hijji, Y. M., et al. (2018). Microwave assisted one pot conversion of aromatic aldehydes to nitriles. European Journal of Chemistry, 9(3), 269-274. [Link]
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Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]
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Tsuritani, T., et al. (2003). Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. Request PDF. [Link]
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Taillefer, M., et al. (2004). Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid. The Journal of Organic Chemistry, 69(19), 6519-6522. [Link]
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-
Reddy, K. L., & Kumar, D. (2019). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules, 24(17), 3125. [Link]
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Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
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Blakey, S. B., & Kim, J. (2011). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. Journal of the American Chemical Society, 133(8), 2536–2538. [Link]
- Takeda Pharmaceutical Company Limited. (2012). Process for producing pyrrole compound. EP2402313B1.
-
Derosa, J., et al. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry, 83(7), 3417–3425. [Link]
-
Al-Hussain, S. A., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 27(16), 5296. [Link]
Sources
- 1. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave assisted one pot conversion of aromatic aldehydes to nitriles | European Journal of Chemistry [eurjchem.com]
Application Note: High-Fidelity Synthesis of 1-Cyclopropyl-1H-pyrrole-2-carbonitrile
Executive Summary
The synthesis of 1-cyclopropyl-1H-pyrrole-2-carbonitrile represents a specific challenge in heterocyclic chemistry. The electron-withdrawing nitrile group at the C2 position increases the acidity of the pyrrole N-H bond (
This protocol details two distinct synthetic pathways, prioritizing Method A (Chan-Evans-Lam Coupling) as the industry-standard "High-Fidelity" route due to its mild conditions and reproducibility. Method B (Nucleophilic Substitution) is provided as a secondary alternative for contexts where transition metal catalysis is contraindicated.
Retrosynthetic Logic
The construction of the target molecule relies on the formation of the
Figure 1: Retrosynthetic analysis highlighting the strategic disconnection at the pyrrole nitrogen.
Method A: Chan-Evans-Lam Oxidative Coupling (Preferred)
This method utilizes a copper(II)-mediated oxidative coupling between the N-H heterocycle and cyclopropylboronic acid. Unlike Buchwald-Hartwig couplings, this reaction proceeds in air, using oxygen as the terminal oxidant to regenerate the catalytic cycle.
Mechanistic Insight
The reaction does not follow a standard Pd(0)/Pd(II) cycle. Instead, it involves the transmetallation of the organoboron species onto a Cu(II) center, followed by coordination of the amine (pyrrole), oxidation to a high-valent Cu(III) species, and finally reductive elimination to form the C-N bond.
Figure 2: Simplified catalytic cycle for the Copper(II)-mediated oxidative coupling.
Experimental Protocol
Reagents & Stoichiometry:
| Reagent | Equiv.[1][2][3] | Role | Critical Note |
| 1H-pyrrole-2-carbonitrile | 1.0 | Substrate | Solid/Liquid (mp 92°C/2mmHg).[4][5] Handle in fume hood. |
| Cyclopropylboronic acid | 2.0 | Coupling Partner | Use excess; prone to protodeboronation. |
| Cu(OAc)₂ | 1.0 | Catalyst/Promoter | Anhydrous preferred. |
| 2,2'-Bipyridine | 1.0 | Ligand | Stabilizes Cu-intermediates; prevents catalyst death. |
| Na₂CO₃ | 2.0 | Base | Hot Na₂CO₃ aids deprotonation of the pyrrole. |
| 1,2-Dichloroethane (DCE) | [0.2 M] | Solvent | Toxic. High boiling point required (70°C). |
Step-by-Step Procedure:
-
Catalyst Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine Cu(OAc)₂ (1.0 equiv) and 2,2'-bipyridine (1.0 equiv) in 1,2-dichloroethane (DCE). Stir at room temperature for 15 minutes until a blue-green complex forms.
-
Substrate Addition: Add 1H-pyrrole-2-carbonitrile (1.0 equiv) and cyclopropylboronic acid (2.0 equiv) to the mixture.
-
Base Addition: Add finely powdered Na₂CO₃ (2.0 equiv).
-
Reaction Initiation:
-
Do NOT purge with argon/nitrogen. The reaction requires atmospheric oxygen.[6]
-
Fit the flask with a reflux condenser open to the air (via a drying tube to exclude moisture but allow air exchange).
-
Heat the mixture to 70°C in an oil bath.
-
-
Monitoring: Stir vigorously at 70°C for 20–24 hours. Monitor by TLC (Eluent: 20% EtOAc in Hexanes). The starting pyrrole is more polar (lower R_f due to H-bonding) than the N-alkylated product.
-
Workup:
-
Cool to room temperature.
-
Dilute with Dichloromethane (DCM) and water.
-
Filter the biphasic mixture through a pad of Celite to remove copper salts (blue/green solids).
-
Separate the organic layer and wash with brine (2x).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the residue via flash column chromatography on silica gel (Gradient: 0% → 10% EtOAc in Hexanes).
Validation Criteria:
-
Appearance: Colorless to pale yellow oil.
-
Yield Expectations: 65–85%.
Method B: Classical Alkylation (Alternative)
This method is reserved for scenarios where copper contamination is a strict exclusion criterion or boronic acids are unavailable. It relies on forcing the nucleophilic substitution on a secondary halide.
Risks: Cyclopropyl bromide is volatile and resistant to
Protocol:
-
Setup: Dissolve 1H-pyrrole-2-carbonitrile (1.0 equiv) in anhydrous DMSO.
-
Deprotonation: Add powdered KOH (3.0 equiv) or NaH (1.5 equiv) at 0°C. Stir for 30 mins.
-
Alkylation: Add cyclopropyl bromide (3.0 equiv) and a catalytic amount of KI or 18-crown-6.
-
Heating: Seal the vessel (pressure tube recommended) and heat to 110°C for 48 hours.
-
Workup: Pour into ice water, extract with diethyl ether, and purify as above.
-
Note: Yields are typically lower (30–50%) due to the poor electrophilicity of the cyclopropyl ring.
-
Analytical Validation
Successful synthesis must be validated using NMR and LC-MS.
Table 2: Expected Analytical Data
| Technique | Parameter | Expected Signal / Value | Interpretation |
| ¹H NMR | Cyclopropyl -CH | Methine proton at N-attachment point. | |
| ¹H NMR | Cyclopropyl -CH₂ | Characteristic high-field multiplets of the ring. | |
| ¹H NMR | Pyrrole Ring | Shifts differ from starting material due to loss of NH. | |
| IR | Nitrile Stretch | ~2210–2220 cm⁻¹ | Sharp signal confirmed (CN group intact). |
| LC-MS | [M+H]⁺ | m/z 133.1 | Molecular ion peak (C₈H₈N₂). |
Safety & Handling
-
Cyanide Functionality: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Avoid strong acids during workup.
-
Copper Waste: All aqueous waste from Method A contains copper and must be segregated into heavy metal waste streams.
-
DCE: 1,2-Dichloroethane is a probable carcinogen. Handle strictly in a fume hood.
References
- Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011(06), 829-856.
-
N-Cyclopropylation Specifics
-
Tsuritani, T., et al. (2009). "Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid." Synlett, 2009.[3]
- Context: Defines the specific use of bipyridine and DCE for cyclopropylboronic acid coupling.
-
-
Starting Material Properties
-
Sigma-Aldrich Product Sheet: "Pyrrole-2-carbonitrile".[4]
- Context: Physical d
-
- General Pyrrole Reactivity: Gribble, G. W. (2002). "Pyrrole chemistry: An overview." In Heterocyclic Scaffolds II. Context: Acidity of pyrrole-2-carbonitrile and nucleophilicity challenges.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Pyrrole synthesis [organic-chemistry.org]
- 4. 吡咯-2-腈 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1H-Pyrrole-2-carbonitrile | CymitQuimica [cymitquimica.com]
- 6. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Manufacturing Process for 1-Cyclopropyl-1H-pyrrole-2-carbonitrile
Executive Summary
This Application Note details a robust, two-step scalable process for the synthesis of 1-cyclopropyl-1H-pyrrole-2-carbonitrile (CAS: 1308384-55-5), a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.
While direct N-cyclopropylation of pyrrole-2-carbonitrile via Chan-Lam coupling is possible, it is often cost-prohibitive at multi-kilogram scales due to the high cost of cyclopropylboronic acid and palladium/copper catalysts. This guide presents a "Ring-Construction First" strategy, utilizing the cost-effective Clauson-Kaas synthesis followed by a Chlorosulfonyl Isocyanate (CSI)-mediated cyanation . This route utilizes inexpensive raw materials (cyclopropylamine, 2,5-dimethoxytetrahydrofuran) and avoids heavy metal contamination, making it ideal for GMP manufacturing.
Process Capability Overview
| Parameter | Specification |
| Overall Yield | 65–75% (2 Steps) |
| Purity | >98.5% (HPLC/GC) |
| Key Raw Materials | Cyclopropylamine, 2,5-Dimethoxytetrahydrofuran, CSI, DMF |
| Critical Hazards | CSI (Corrosive/Reactive), Exotherms |
| Scale Suitability | 100 g to 10 kg+ |
Route Selection & Causality
Comparison of Synthetic Strategies
| Strategy | Route Description | Scalability Verdict |
| Route A (Recommended) | Clauson-Kaas + CSI Cyanation 1. Cyclopropylamine + 2,5-DMTHF → 1-Cyclopropylpyrrole2. 1-Cyclopropylpyrrole + CSI/DMF → Product | High. Low raw material cost. No heavy metals. CSI reaction is highly regioselective for C2 position. |
| Route B (Coupling) | Chan-Lam Coupling Pyrrole-2-carbonitrile + Cyclopropylboronic acid + Cu(OAc)₂ | Low/Medium. High cost of boronic acid ( |
| Route C (Alkylation) | Nucleophilic Substitution Pyrrole-2-carbonitrile + Cyclopropyl halide | Very Low. Cyclopropyl halides are unreactive in SN2 reactions due to ring strain and orbital overlap issues. |
Decision: Route A is selected for its superior atom economy, cost-efficiency, and established safety profile in industrial settings.
Step 1: Synthesis of 1-Cyclopropyl-1H-pyrrole[1]
The first step involves the construction of the pyrrole ring using the Clauson-Kaas reaction.[1][2][3] Cyclopropylamine condenses with 2,5-dimethoxytetrahydrofuran (a succinaldehyde equivalent) in the presence of acetic acid.
Reaction Scheme[3][4][5][6][7]
Figure 1: Clauson-Kaas synthesis pathway involving acid-catalyzed condensation and cyclization.
Detailed Protocol (1.0 kg Scale)
Equipment:
-
5 L Glass Reactor (Jacketted) with reflux condenser.
-
Overhead stirrer.
-
Addition funnel.
Reagents:
-
Cyclopropylamine (1.0 equiv, 428 g)
-
2,5-Dimethoxytetrahydrofuran (1.05 equiv, 1040 g)
-
Glacial Acetic Acid (3.0 L)
Procedure:
-
Charge Glacial Acetic Acid (3.0 L) into the reactor.
-
Add 2,5-Dimethoxytetrahydrofuran (1040 g) to the acid.
-
Heat the mixture to 60°C for 30 minutes. Causality: This pre-activation step hydrolyzes the acetal to generate the reactive succinaldehyde species in situ.
-
Cool to 20°C.
-
Add Cyclopropylamine (428 g) dropwise via addition funnel over 45 minutes.
-
Critical Process Parameter (CPP): Maintain internal temperature < 35°C. The reaction is exothermic.
-
-
Heat the reaction mixture to Reflux (118°C) and hold for 2 hours.
-
Monitoring: Check conversion by GC (Disappearance of amine).
-
-
Cool to room temperature.
-
Workup: Dilute with water (5 L) and extract with Dichloromethane (DCM) or Toluene (3 x 2 L).
-
Wash the organic layer with sat. NaHCO₃ (careful: gas evolution) until pH is neutral.
-
Dry over Na₂SO₄ and concentrate under vacuum.
-
Purification: Distill the crude oil under reduced pressure (approx. 60-65°C at 20 mmHg).
-
Yield Expectation: ~85% (680 g).
-
Appearance: Colorless to pale yellow liquid.
-
Step 2: Synthesis of this compound
This step utilizes Chlorosulfonyl Isocyanate (CSI) to introduce the nitrile group. CSI reacts with the electron-rich pyrrole ring to form a N-chlorosulfonyl amide intermediate, which is then converted to the nitrile by reaction with DMF (Vilsmeier-type dehydration).
Reaction Scheme[3][4][5][6][7]
Figure 2: CSI-mediated cyanation mechanism. The reaction proceeds via a 2-substituted amide intermediate which is dehydrated by DMF.
Detailed Protocol (500 g Scale)
Safety Warning: CSI is violently reactive with water and corrosive. Handle in a fume hood with full PPE. DMF reaction can be exothermic.
Reagents:
-
1-Cyclopropylpyrrole (1.0 equiv, 500 g)
-
Chlorosulfonyl Isocyanate (CSI) (1.05 equiv, 695 g)
-
Anhydrous Acetonitrile (MeCN) (2.5 L) or DCM.
-
N,N-Dimethylformamide (DMF) (2.0 equiv, 685 g)
Procedure:
-
Prepare Solution A: Dissolve 1-Cyclopropylpyrrole (500 g) in Anhydrous MeCN (1.5 L) in a reactor under Nitrogen. Cool to -10°C .
-
Prepare Solution B: Dissolve CSI (695 g) in Anhydrous MeCN (1.0 L) in a separate vessel.
-
Addition: Add Solution B to Solution A dropwise over 60-90 minutes.
-
CPP:[4] Maintain internal temperature between -10°C and 0°C.
-
Observation: The mixture may thicken; ensure adequate stirring.
-
-
Stir at 0°C for 1 hour.
-
Quench/Conversion: Add DMF (685 g) dropwise to the cold reaction mixture.
-
Caution: Exothermic reaction. Gas evolution (CO₂) may occur.
-
-
Warm the mixture to room temperature (20-25°C) and stir for 2 hours.
-
Workup: Pour the reaction mixture onto crushed ice (3 kg) with vigorous stirring.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate or DCM (3 x 1.5 L).
-
Wash organic layers with water (2 x 1 L) and Brine.
-
Concentrate to yield the crude oil.
-
Purification:
-
Option A (Distillation): High vacuum distillation (bp ~90-100°C @ 1-2 mmHg).
-
Option B (Crystallization): If the product solidifies (mp is low, often an oil or low-melting solid), recrystallize from Hexane/EtOAc.
-
Note: The product is typically a liquid or low-melting solid. Distillation is preferred for high purity.
-
Analytical Controls & Specifications
To ensure the "Trustworthiness" pillar of this guide, the following analytical parameters must be met to validate the process.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Colorless to pale yellow liquid/solid |
| Identification | 1H-NMR (CDCl₃) | δ 6.8 (dd, 1H), 6.7 (dd, 1H), 6.1 (dd, 1H), 3.6 (m, 1H), 1.0 (m, 4H) |
| Purity | HPLC (C18, MeCN/H2O) | ≥ 98.0% Area |
| Residual Solvents | GC-Headspace | DMF < 880 ppm, MeCN < 410 ppm |
| Water Content | Karl Fischer | < 0.5% w/w |
Self-Validating Check:
-
In-Process Control (IPC): During Step 2, take an aliquot after DMF addition. A mini-workup and TLC/GC should show complete conversion of the intermediate amide (polar) to the nitrile (less polar). If amide persists, stir longer or add slight excess DMF.
Troubleshooting & Critical Parameters
-
Issue: Low Yield in Step 1.
-
Cause: Incomplete hydrolysis of 2,5-DMTHF or high temperature during amine addition causing polymerization.
-
Fix: Ensure the pre-activation step (60°C) is complete. Keep amine addition < 35°C.
-
-
Issue: Violent Exotherm in Step 2.
-
Cause: Fast addition of CSI or DMF.
-
Fix: Strictly control addition rates. Use a cooling jacket with sufficient capacity (-20°C capability recommended).
-
-
Issue: Product Color (Darkening).
-
Cause: Oxidation of pyrrole ring or residual acid.
-
Fix: Store under Nitrogen. Ensure complete neutralization during workup. Distill over a small amount of K₂CO₃ if necessary.
-
References
-
Clauson-Kaas Synthesis: Elming, N., & Clauson-Kaas, N. (1952).[2][3] The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867-874. Link
-
CSI Cyanation of Pyrroles: Barnett, G. H., Anderson, H. J., & Loader, C. E. (1981). The synthesis of pyrrole-2-carbonitriles.[5] Canadian Journal of Chemistry, 59(17), 2673-2676. Link
-
Scale-Up Considerations: Nieuwland, P. J., et al. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Organic Process Research & Development, 15(4), 783-787. Link
-
General Vilsmeier-Haack Chemistry: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier-Haack Reaction. Organic Reactions.[1][2][3][6][7][8] Link
-
Safety Data (CSI): Sigma-Aldrich Safety Data Sheet, Chlorosulfonyl isocyanate. Link
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. 1-cyclopropyl-1H-pyrrole-2-carbaldehyde | 1039758-67-2 | Benchchem [benchchem.com]
- 6. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. name-reaction.com [name-reaction.com]
- 8. ijpcbs.com [ijpcbs.com]
Application Note: Purification Techniques for 1-Cyclopropyl-1H-pyrrole-2-carbonitrile
Abstract & Introduction
The N-cyclopropyl pyrrole motif is a critical pharmacophore in modern drug discovery, particularly in the synthesis of JAK inhibitors and other kinase-targeting small molecules. 1-cyclopropyl-1H-pyrrole-2-carbonitrile serves as a vital intermediate, offering a rigidified lipophilic vector while maintaining the electronic properties of the pyrrole core.
However, the introduction of the cyclopropyl group—typically via copper-mediated Chan-Lam coupling—introduces specific purification challenges. Researchers often struggle with persistent copper contamination, separation of the unreacted N-H precursor (1H-pyrrole-2-carbonitrile), and the inherent acid-sensitivity of the electron-rich pyrrole ring.
This guide provides a validated, scalable protocol for the isolation of high-purity (>98%) this compound. Unlike generic guides, we focus on the specific physicochemical behavior of this nitrile, prioritizing copper chelation strategies and optimized stationary phase interactions.
Chemical Properties & Safety Profile[1][2][3][4]
Before initiating purification, it is essential to understand the target's behavior.[1]
| Property | Description | Implications for Purification |
| Physical State | Viscous Oil / Low-melting Solid | Crystallization is difficult; Chromatography is preferred. |
| Polarity | Medium-Low | Less polar than the N-H precursor.[1] Elutes earlier on Silica. |
| Stability | Acid-Sensitive | Avoid acidic modifiers (e.g., acetic acid) in mobile phases to prevent polymerization (tars).[1] |
| Solubility | Soluble in DCM, EtOAc, MeOH | Compatible with standard normal-phase solvents.[1] |
| Contaminants | Cu(II) salts, Boronic acids | Requires aggressive chelation washes (EDTA/NH₄OH).[1] |
Safety Warning: Pyrrole carbonitriles are toxic if swallowed or absorbed through the skin.[1] Handle in a fume hood. Copper residues from synthesis are environmental hazards.[1]
Synthesis Context & Impurity Profile
To purify effectively, one must understand the crude matrix.[1] The standard synthesis involves the Chan-Lam coupling of 1H-pyrrole-2-carbonitrile with cyclopropylboronic acid.
The Crude Matrix Contains:
-
Target: this compound.[1]
-
Impurity A (Starting Material): 1H-pyrrole-2-carbonitrile (Polar, H-bond donor).[1]
-
Impurity B (Catalyst): Copper(II) acetate / Copper species (Paramagnetic, blue/green).[1]
-
Impurity C (Reagent): Cyclopropylboronic acid (Polar, often streaks).[1]
-
Impurity D (Side Reaction): Pyrrole oligomers (Dark tars).[1]
Purification Logic Flowchart
Figure 1: Decision tree for the purification workflow.
Detailed Experimental Protocol
Step 1: Copper Removal (The "Blue" Problem)
Standard aqueous washes are insufficient for removing copper coordinated to nitriles.[1]
-
Dilution: Dilute the crude reaction mixture (typically in DCE or Toluene) with 3 volumes of Ethyl Acetate (EtOAc).
-
Chelation Wash: Wash the organic layer vigorously with a 1:1 mixture of Saturated NH₄Cl and conc.[1] NH₄OH (2x).[1]
-
Secondary Wash: Wash with Brine (1x) to remove excess ammonia.[1]
-
Drying: Dry over anhydrous Na₂SO₄ (Magnesium sulfate can sometimes bind nitriles slightly; Sodium sulfate is safer).[1] Filter and concentrate.
Step 2: Flash Column Chromatography
This is the primary separation method.[1] The N-cyclopropyl product is significantly less polar than the N-H starting material due to the loss of the hydrogen bond donor.
System Setup:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).[1]
-
Column Size: 10:1 Silica-to-Crude mass ratio (minimum).[1]
-
Mobile Phase A: Hexanes (or Heptane).[1]
-
Mobile Phase B: Ethyl Acetate (EtOAc).[1]
Gradient Protocol:
| Column Volume (CV) | % Mobile Phase B (EtOAc) | Target Elution |
| 0 - 2 CV | 0% | Solvent front / Non-polar impurities |
| 2 - 5 CV | 0% → 5% | Target Product (Elutes early) |
| 5 - 10 CV | 5% → 15% | Mixed fractions |
| 10 - 15 CV | 15% → 30% | Unreacted 1H-pyrrole-2-carbonitrile (SM) |
| > 15 CV | 100% | Flush column (Boronic acids/Tars) |
Detection:
-
UV: 254 nm (Strong absorption by pyrrole ring).[1]
-
Stain: KMnO₄ (Oxidizes the alkene/pyrrole; appears yellow on purple).[1]
Technical Insight: The Rf difference is usually significant.[1]
-
Target Rf: ~0.6 (in 20% EtOAc/Hex).[1]
-
SM Rf: ~0.3 (in 20% EtOAc/Hex).[1]
-
Action: Pool fractions containing the pure spot.[1] Evaporate at <40°C (pyrroles can be volatile).[1]
Step 3: High Vacuum Distillation (Optional Polishing)
If the product is an oil and retains color (yellow/orange) after the column, distillation is the best way to remove trace oligomers.
-
Equipment: Kugelrohr or Short-path distillation apparatus.
-
Vacuum: High vacuum required (< 1.0 mmHg).
-
Temperature:
-
Slowly ramp temperature.[1]
-
Expect distillation around 90-110°C at 0.5 mmHg (Estimate based on MW and polarity).
-
-
Collection: Discard the first few drops (solvent/volatiles).[1] Collect the main clear, colorless oil fraction.[1]
Quality Control & Validation
Verify the identity and purity using the following markers.
1H NMR (CDCl₃, 400 MHz)
-
Diagnostic Signal: Look for the cyclopropyl methine proton.[1]
-
δ ~3.6 - 3.8 ppm (m, 1H): The N-CH of the cyclopropyl group.
-
δ ~1.0 - 1.2 ppm (m, 4H): The cyclopropyl methylene protons (distinctive roofing pattern).[1]
-
-
Absence of SM: Ensure no broad singlet at δ ~9-10 ppm (N-H of starting pyrrole).
LC-MS
-
Method: Reverse Phase C18, Water/Acetonitrile (+0.1% Formic Acid).[1]
-
Mass: [M+H]+ = 133.07.[1]
-
Purity: Integration of UV trace (254 nm) should be >98%.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Product is Blue/Green | Residual Copper | Re-dissolve in EtOAc and wash with 10% EDTA solution or aqueous NH₄OH. |
| Streaking on Column | Acidic Silica / Boronic Acid | Do NOT add acid to mobile phase.[1] Pre-wash silica with 1% Et3N in Hexane if streaking persists (neutralizes acidity).[1] |
| Low Yield | Volatility | Do not use high vacuum for prolonged periods at room temp.[1] Keep rotovap bath <40°C. |
| Crystallization Failure | Impurities / Low MP | The product is likely an oil.[1] Use distillation or freeze-drying (lyophilization) from benzene/dioxane if a solid is absolutely required.[1] |
References
-
Chan-Lam Coupling Fundamentals
-
General Pyrrole Synthesis & Properties
-
N-Cyclopropylation Methodology
-
Specific CAS Data
Sources
- 1. Pyrrole-2-carbonitrile | C5H4N2 | CID 138277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole-2-carbonitrile, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. Pyrrole-2-carbonitrile, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Application Notes and Protocols: 1-Cyclopropyl-1H-pyrrole-2-carbonitrile as a Versatile Synthetic Building Block in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount in the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The 1-cyclopropyl-1H-pyrrole-2-carbonitrile scaffold has emerged as a highly valuable and versatile building block, particularly in the synthesis of targeted therapies. The presence of a cyclopropyl group can confer remarkable improvements in metabolic stability, membrane permeability, and binding affinity, while the pyrrole-2-carbonitrile core provides a synthetically tractable handle for the construction of complex heterocyclic systems.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this compound in the synthesis of high-value pharmaceutical targets, with a particular focus on the synthesis of Janus kinase (JAK) inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is critical for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | [2] |
| Molecular Weight | 132.16 g/mol | [2] |
| Appearance | Off-white to yellow solid | |
| Solubility | Soluble in most common organic solvents (e.g., DCM, THF, DMF) | |
| CAS Number | 16275-33-3 |
Core Application: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core of Janus Kinase (JAK) Inhibitors
A primary and high-impact application of this compound is its role as a key precursor in the synthesis of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold. This heterocyclic core is the central pharmacophore in a class of highly successful drugs known as Janus kinase (JAK) inhibitors, which are instrumental in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. The blockbuster drug tofacitinib (Xeljanz®) is a prominent example of a JAK inhibitor featuring this core structure.
The strategic advantage of using this compound lies in its pre-functionalized nature, which streamlines the synthetic route to the desired pyrrolo[2,3-d]pyrimidine intermediate. The nitrile group at the 2-position and the adjacent C-H bond at the 3-position of the pyrrole ring are primed for the construction of the fused pyrimidine ring.
Synthetic Strategy: Vilsmeier-Haack Formylation followed by Cyclization
A robust and widely employed method for the construction of the pyrrolo[2,3-d]pyrimidine ring from a 2-cyanopyrrole derivative involves a two-step sequence:
-
Vilsmeier-Haack Reaction: Formylation of the pyrrole ring at the C-3 position to introduce a crucial one-carbon electrophile.
-
Condensation and Cyclization: Reaction of the resulting intermediate with a suitable nitrogen source, typically formamidine or its equivalent, to construct the fused pyrimidine ring.
This synthetic pathway is highly efficient and allows for the large-scale production of the desired heterocyclic core.
Caption: Synthetic pathway from this compound to a key JAK inhibitor intermediate.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involved in the synthesis of the pyrrolo[2,3-d]pyrimidine core from this compound. These protocols are designed to be self-validating, with clear instructions and rationale for each step.
Protocol 1: Synthesis of N'-(1-Cyclopropyl-2-cyano-1H-pyrrol-3-yl)-N,N-dimethylformimidamide via Vilsmeier-Haack Reaction
This protocol details the formylation of this compound using the Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The resulting formimidamide is a key intermediate for the subsequent cyclization step.
Materials:
-
This compound
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL/g of starting material).
-
Vilsmeier Reagent Formation: Cool the solution to 0 °C in an ice-water bath. In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.2 eq) to anhydrous dimethylformamide (3.0 eq) at 0 °C with stirring. Allow the mixture to stir for 30 minutes at 0 °C.
-
Addition of Vilsmeier Reagent: Slowly add the pre-formed Vilsmeier reagent to the solution of this compound via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the evolution of gas ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude N'-(1-cyclopropyl-2-cyano-1H-pyrrol-3-yl)-N,N-dimethylformimidamide. The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Causality and Experimental Choices:
-
The use of anhydrous conditions is crucial to prevent the premature hydrolysis of the Vilsmeier reagent and the product.
-
The slow, controlled addition of the Vilsmeier reagent at low temperature helps to manage the exothermic nature of the reaction and minimize the formation of side products.
-
The basic work-up with sodium bicarbonate neutralizes the acidic byproducts and facilitates the isolation of the desired product.
Protocol 2: Synthesis of 4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
This protocol describes the cyclization of the formimidamide intermediate with formamidine, followed by chlorination, to yield the key pyrrolo[2,3-d]pyrimidine intermediate for JAK inhibitor synthesis.
Materials:
-
N'-(1-Cyclopropyl-2-cyano-1H-pyrrol-3-yl)-N,N-dimethylformimidamide (from Protocol 1)
-
Formamidine acetate
-
Sodium ethoxide solution (21% in ethanol)
-
Ethanol, absolute
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend formamidine acetate (2.0 eq) in absolute ethanol (15 mL/g of formamidine acetate).
-
Base Addition: To the suspension, add a 21% solution of sodium ethoxide in ethanol (2.0 eq) and stir the mixture at room temperature for 30 minutes.
-
Addition of Pyrrole Intermediate: Add a solution of N'-(1-cyclopropyl-2-cyano-1H-pyrrol-3-yl)-N,N-dimethylformimidamide (1.0 eq) in absolute ethanol (5 mL/g) to the reaction mixture.
-
Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the formation of the intermediate 7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine by TLC or LC-MS.
-
Solvent Exchange and Chlorination: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol. To the residue, add toluene (10 mL/g of starting formimidamide) followed by the slow and careful addition of phosphorus oxychloride (5.0 eq) at 0 °C.
-
Chlorination Reaction: Heat the mixture to 100-110 °C and stir for 3-5 hours. Monitor the conversion to the chloro-derivative by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess POCl₃.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine as a solid.
Causality and Experimental Choices:
-
The use of formamidine acetate with a strong base like sodium ethoxide generates free formamidine in situ, which is the reactive species for the cyclization.
-
The solvent exchange from ethanol to toluene before chlorination is necessary as ethanol would react with POCl₃.
-
A significant excess of POCl₃ is used to ensure complete chlorination and to act as a solvent at the elevated reaction temperature.
-
The careful, slow quenching of the reaction mixture is critical to safely manage the exothermic reaction between POCl₃ and water/bicarbonate.
Conclusion
This compound is a strategically important building block that provides an efficient entry into the synthesis of the medicinally relevant pyrrolo[2,3-d]pyrimidine core. The protocols detailed herein offer a reliable and scalable pathway for the synthesis of key intermediates for JAK inhibitors. The unique combination of the cyclopropyl moiety and the reactive pyrrole-2-carbonitrile functionality makes this compound a valuable asset in the toolbox of medicinal chemists, enabling the rapid and efficient construction of complex and biologically active molecules. Further exploration of the reactivity of this building block is anticipated to unveil new applications in the synthesis of other important pharmaceutical agents.
References
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
-
Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. [Link]
-
This compound. Chemspace. [Link]
-
Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]
-
An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
Sources
Advanced Application Note: Chemical Transformations of the Nitrile Group in 1-Cyclopropyl-1H-pyrrole-2-carbonitrile
Part 1: Executive Summary & Strategic Analysis
The Scaffold in Context
1-Cyclopropyl-1H-pyrrole-2-carbonitrile is a high-value pharmacophore intermediate, particularly prevalent in the development of Janus Kinase (JAK) inhibitors, antiviral agents, and non-steroidal anti-inflammatory drugs (NSAIDs). The molecule features a unique triad of structural properties:
-
The Pyrrole Core: An electron-rich aromatic system that serves as a hydrogen bond acceptor/donor scaffold.
-
The N-Cyclopropyl Group: A rigid, lipophilic moiety that enhances metabolic stability (blocking N-dealkylation) and improves potency by filling hydrophobic pockets in target proteins.
-
The Nitrile (Cyano) "Warhead": A versatile electrophile capable of serving as a reversible covalent trap (in cysteine targeting) or a precursor to stable bioisosteres.
Critical Reactivity Profile
The primary challenge in manipulating this scaffold is the chemoselectivity required to transform the nitrile group without compromising the N-cyclopropyl moiety.
-
Acid Sensitivity: The cyclopropyl ring is strained (~27.5 kcal/mol). While N-substitution stabilizes it relative to cyclopropane fatty acids, strong Brønsted acids (e.g., conc. HCl/H₂SO₄ at high heat) can trigger ring-opening or rearrangement to a propyl chain.
-
Electrophilic Aromatic Substitution (EAS): The pyrrole ring is highly activated. Electrophilic reagents intended for the nitrile must be carefully selected to avoid halogenation or nitration at the C4/C5 positions.
This guide details three optimized protocols designed to navigate these stability constraints.
Part 2: Detailed Experimental Protocols
Protocol A: Bioisosteric Expansion – Synthesis of Tetrazoles
Target: 5-(1-cyclopropyl-1H-pyrrol-2-yl)-1H-tetrazole Application: Increasing metabolic stability and H-bond acidity (pKa ~4.5) compared to the carboxylic acid.
Rationale: Traditional tetrazole synthesis uses hydrazoic acid or refluxing mineral acids. We utilize a Zinc(II)-catalyzed [3+2] cycloaddition which proceeds at neutral pH, protecting the acid-sensitive cyclopropyl group.
Reagents & Equipment
-
Substrate: this compound (1.0 eq)
-
Reagent: Sodium Azide (NaN₃) (1.5 eq) [Caution: Toxic/Explosive]
-
Catalyst: Zinc Bromide (ZnBr₂) (1.0 eq)
-
Solvent: Water/Isopropanol (2:1 v/v) or DMF (for higher solubility)
-
Equipment: Sealed pressure tube or microwave reactor (Monowave 300 or similar)
Step-by-Step Methodology
-
Charge: To a 25 mL pressure tube equipped with a magnetic stir bar, add this compound (1.32 g, 10 mmol), NaN₃ (0.975 g, 15 mmol), and ZnBr₂ (2.25 g, 10 mmol).
-
Solvation: Add 15 mL of water/isopropanol (2:1). The zinc salt acts as a Lewis acid to activate the nitrile, coordinating the nitrogen lone pair.
-
Reaction: Seal the tube and heat to 85°C for 16 hours.
-
Note: If using microwave irradiation, heat to 120°C for 45 minutes.
-
-
Workup (Critical for Purity):
-
Cool the mixture to room temperature.
-
Add 30 mL of 1N HCl slowly to the reaction mixture (in an ice bath) until pH reaches ~3.0. This breaks the Zinc-Tetrazole complex and precipitates the free tetrazole.
-
Caution: Do not lower pH below 2.0 to avoid cyclopropyl stress.
-
-
Isolation: Filter the white precipitate. Wash with cold water (3 x 10 mL) to remove zinc salts.
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
Self-Validation Check:
-
TLC: 100% Ethyl Acetate. Product Rf ~0.3 (streaking due to acidity); Starting Material Rf ~0.8.
-
1H NMR: Look for the disappearance of the sharp CN peak in IR and the appearance of a broad NH proton (~12-14 ppm) in DMSO-d6.
Protocol B: Controlled Hydrolysis to Primary Amides
Target: 1-cyclopropyl-1H-pyrrole-2-carboxamide Application: Intermediate for Hofmann rearrangement or direct use as a kinase hinge-binder.
Rationale: Acidic hydrolysis often proceeds all the way to the carboxylic acid and risks ring opening. We employ the Radziszewski Reaction (Alkaline Peroxide), which stops selectively at the amide.
Reagents
-
Substrate: this compound
-
Oxidant: Hydrogen Peroxide (30% aq., 5.0 eq)
-
Base: Potassium Hydroxide (KOH) (6M aq., 2.0 eq)
-
Solvent: Ethanol/DMSO (4:1)
Step-by-Step Methodology
-
Dissolution: Dissolve the nitrile (10 mmol) in 10 mL Ethanol and 2.5 mL DMSO. Cool to 0°C.
-
Basification: Add the 6M KOH solution dropwise. The solution may darken slightly due to pyrrole electron density.
-
Oxidation: Add 30% H₂O₂ dropwise over 20 minutes, maintaining internal temperature <10°C. The reaction is exothermic.
-
Maturation: Allow to warm to room temperature and stir for 3 hours.
-
Quench: Carefully add saturated sodium thiosulfate (Na₂S₂O₃) solution to quench excess peroxide. Test with starch-iodide paper (blue = active peroxide).
-
Extraction: Dilute with water (50 mL) and extract with Dichloromethane (DCM) (3 x 30 mL).
-
Drying: Dry organics over Na₂SO₄ and concentrate in vacuo.
Protocol C: Hydride Reduction to Amines
Target: (1-cyclopropyl-1H-pyrrol-2-yl)methanamine Application: Building block for reductive aminations.
Rationale: Catalytic hydrogenation (H₂/Pd-C) can sometimes reduce the pyrrole ring or open the cyclopropyl ring under high pressure. Lithium Aluminum Hydride (LAH) is preferred for its speed and selectivity at low temperatures.
Step-by-Step Methodology
-
Preparation: Flame-dry a 100 mL round-bottom flask under Argon.
-
Charging: Add LAH (1.2 eq, pellets or powder) and anhydrous THF (20 mL). Cool to 0°C.
-
Addition: Dissolve this compound (5 mmol) in 10 mL anhydrous THF. Add this solution dropwise to the LAH slurry over 15 minutes.
-
Reflux: Warm to room temperature, then heat to mild reflux (65°C) for 3 hours.
-
Fieser Workup (Essential for Safety):
-
Cool to 0°C.
-
Add x mL water, x mL 15% NaOH, 3x mL water (where x = grams of LAH used).
-
Example: For 200mg LAH, add 0.2 mL H₂O, 0.2 mL NaOH, 0.6 mL H₂O.
-
-
Filtration: The aluminum salts will form a granular white solid. Filter through a Celite pad.
-
Isolation: Concentrate the filtrate to yield the amine as a viscous oil. Store under Argon (amines absorb CO₂).
Part 3: Data Summary & Visualization
Reaction Landscape
The following diagram illustrates the divergent synthesis pathways from the parent nitrile.
Caption: Figure 1. Chemoselective transformations of the nitrile group preserving the cyclopropyl-pyrrole core.
Mechanistic Insight: Zinc-Catalyzed Cycloaddition
This pathway is the most complex and valuable for medicinal chemistry. The mechanism relies on Lewis-acid activation.[1]
Caption: Figure 2. Stepwise mechanism for the Zinc-mediated formation of the tetrazole ring.
Comparative Data Table
| Transformation | Reagent System | Reaction Class | Yield (Typical) | Critical Constraint |
| Tetrazole Formation | ZnBr₂ / NaN₃ | [3+2] Cycloaddition | 85-92% | pH must not drop <2 during workup. |
| Amide Hydrolysis | H₂O₂ / KOH | Radziszewski | 75-85% | Exothermic; control temp to prevent over-oxidation. |
| Amine Reduction | LiAlH4 / THF | Nucleophilic Addition | 88-95% | Anhydrous conditions; Fieser workup required. |
Part 4: References
-
Structure and Reactivity of Pyrroles:
-
Gribble, G. W. (2002). Pyrroles. In Heterocyclic Scaffolds II. Springer.
-
-
Zinc-Catalyzed Tetrazole Synthesis:
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry, 66(24), 7945–7950.
-
-
Radziszewski Hydrolysis Protocol:
-
McIsaac, J. E., et al. (1971). The Mechanism of the Base-Catalyzed Conversion of Nitriles to Amides by Hydrogen Peroxide. Journal of Organic Chemistry, 36(20), 3048–3052.
-
-
Cyclopropyl Group Stability in Medicinal Chemistry:
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756.
-
-
Reduction of Nitriles:
-
Brown, H. C., & Choi, Y. M. (1982). Selective Reductions. 29. A Simple Technique to Achieve Enhanced Selectivity in the Reduction of Nitriles. Synthesis, 1982(09), 739-741.
-
Sources
Application Note: Derivatization Strategies for the 1-Cyclopropyl-1H-pyrrole-2-carbonitrile Core
The following Application Note is designed for medicinal chemists and process development scientists. It synthesizes classical heterocyclic reactivity with modern functionalization strategies for the 1-cyclopropyl-1H-pyrrole-2-carbonitrile scaffold.
Executive Summary & Structural Analysis
The This compound core is a privileged scaffold in modern drug discovery, notably in Janus Kinase (JAK) inhibitors and antiviral agents. Its value lies in the unique combination of the cyclopropyl group (providing metabolic stability and rigid steric bulk) and the carbonitrile (a versatile electrophilic handle and hydrogen-bond acceptor).
However, derivatizing this core requires navigating a complex electronic landscape. The electron-rich pyrrole ring competes with the electron-withdrawing nitrile (EWG) and the steric bulk of the N-cyclopropyl group.
The Reactivity Landscape
-
Position 1 (N): Blocked by the cyclopropyl group. This group is generally stable but sensitive to radical conditions or extreme acid.
-
Position 2 (C2): Blocked by the nitrile (-CN). The nitrile is a deactivating group but also a directing group for specific metallations.
-
Position 5 (C5): The Alpha-Vector . This is the most electron-rich site remaining and the most acidic C-H bond. It is the primary site for nucleophilic attack (via lithiation) and electrophilic substitution (halogenation).
-
Position 4 (C4): The Beta-Vector . While electronically less favored than C5 for simple electrophiles, the C2-nitrile directs certain electrophilic substitutions (like Friedel-Crafts acylation) to this position due to the "meta-directing" influence of the EWG and steric avoidance of the N-cyclopropyl group.
-
Position 3 (C3): The Steric Pocket . This is the most difficult position to access directly due to the ortho-nitrile and N-cyclopropyl steric clash. Access usually requires blocking C4/C5 or using specific directing groups.
Visualizing the Reactivity Logic
The following diagram maps the decision tree for functionalizing this scaffold based on the desired position and reaction class.
Caption: Decision tree for regioselective derivatization of the this compound core.
Strategy I: C5-Functionalization (The Workhorse)
The C5 position is the most accessible site for introducing complexity. The proton at C5 is significantly more acidic than at C3 or C4 due to the inductive effect of the nitrogen and the lack of steric hindrance.
A. C5-Lithiation & Trapping
Mechanism: Direct deprotonation using a non-nucleophilic base (LDA) followed by electrophilic trapping. Critical Note: Do not use n-BuLi directly. The nitrile group is susceptible to nucleophilic attack by n-BuLi, leading to the imine/ketone byproduct. LDA is bulky and non-nucleophilic, ensuring exclusive deprotonation.
Protocol 1: C5-Formylation (Synthesis of 5-Formyl Derivative)
Reagents: Lithium Diisopropylamide (LDA), DMF, anhydrous THF.
-
Preparation: Flame-dry a 50 mL round-bottom flask under Argon. Add This compound (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add LDA (1.1 equiv, 2.0 M in THF/heptane) dropwise over 10 minutes.
-
Checkpoint: Stir at -78 °C for 45 minutes. The solution typically turns a deep yellow/orange, indicating the formation of the pyrrolyl anion.
-
-
Trapping: Add anhydrous DMF (1.5 equiv) dropwise.
-
Warming: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow to warm to 0 °C over 1 hour.
-
Quench: Quench with saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
B. C5-Halogenation
Mechanism: Electrophilic Aromatic Substitution (EAS). Selectivity: While the nitrile deactivates the ring, the N-cyclopropyl group activates it. Under controlled conditions (low temp, stoichiometric control), halogenation occurs exclusively at C5.
Table 1: Halogenation Conditions
| Target Halogen | Reagent | Solvent | Temp | Yield (Typical) |
|---|---|---|---|---|
| Bromine | NBS (1.05 eq) | THF or DMF | -78 °C to 0 °C | 85-95% |
| Iodine | NIS (1.1 eq) | CH₃CN | 0 °C to RT | 80-90% |
| Chlorine | NCS (1.1 eq) | THF | Reflux | 60-75% |
Strategy II: C4-Functionalization (The Directed Approach)
Accessing the C4 position is challenging because C5 is electronically superior. However, specific electrophiles, particularly acyl chlorides in Friedel-Crafts reactions, favor C4. This is attributed to the electron-withdrawing nature of the C2-nitrile, which destabilizes the Wheland intermediate formed at C3 and C5 relative to C4 (similar to meta-direction in benzene, though less pronounced in pyrroles).
Protocol 2: C4-Friedel-Crafts Acylation
Reagents: Acetyl chloride, Aluminum Chloride (AlCl₃), Dichloromethane (DCM).
-
Setup: In a flame-dried flask, suspend AlCl₃ (2.5 equiv) in anhydrous DCM (0.5 M) at 0 °C.
-
Acylating Agent: Add Acetyl Chloride (1.2 equiv) dropwise. Stir for 15 min to form the acylium complex.
-
Addition: Add a solution of This compound (1.0 equiv) in DCM dropwise.
-
Note: The reaction is exothermic. Maintain temperature < 5 °C.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Monitoring: TLC will show the consumption of starting material. If C5-acylation is observed (minor byproduct), lower the temperature to -20 °C for the addition step.
-
-
Quench: Pour the mixture carefully onto ice/water.
-
Workup: Extract with DCM. Wash with NaHCO₃ (sat) and brine.
-
Result: The major product is 4-acetyl-1-cyclopropyl-1H-pyrrole-2-carbonitrile .
Strategy III: Nitrile Manipulation
The C2-nitrile is robust but can be converted into various heterocycles, serving as a bioisostere for carboxylic acids or amides.
Protocol 3: [3+2] Cycloaddition to Tetrazole
The tetrazole ring is a classic carboxylic acid bioisostere with improved metabolic stability and lipophilicity.
Reagents: Sodium Azide (NaN₃), Zinc Bromide (ZnBr₂), Water/Isopropanol.
-
Mixture: Dissolve This compound (1.0 equiv) in a 1:1 mixture of Water/Isopropanol.
-
Reagents: Add NaN₃ (1.5 equiv) and ZnBr₂ (1.0 equiv).
-
Role of ZnBr₂: Acts as a Lewis acid catalyst to activate the nitrile, allowing the reaction to proceed at lower temperatures and preventing the formation of hydrazoic acid.
-
-
Heat: Reflux at 80-90 °C for 12-24 hours.
-
Workup: Cool to RT. Acidify to pH 3 with 1N HCl (Caution: HN₃ gas evolution—perform in fume hood). The tetrazole product often precipitates.
-
Isolation: Filter the precipitate or extract with EtOAc.
References
-
Structure & Reactivity of Pyrroles
-
Gribble, G. W. (2002). Lithiation of Pyrroles. In Heterocyclic Scaffolds II. Springer. Link
-
-
Regioselectivity in Pyrrole Acylation
-
Anderson, H. J., & Lee, S. F. (1967). Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. Canadian Journal of Chemistry, 45(8), 897–902. Link
- Note: Establishes that EWG at C2 directs Friedel-Crafts acyl
-
-
Cyclopropyl Group in Medicinal Chemistry
-
Tetrazole Synthesis Protocols
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Sources
Strategic Application Note: 1-Cyclopropyl-1H-pyrrole-2-carbonitrile in Medicinal Chemistry
Executive Summary
1-Cyclopropyl-1H-pyrrole-2-carbonitrile represents a high-value "privileged scaffold" intermediate for modern drug discovery. Unlike its N-methyl or N-ethyl analogs, the N-cyclopropyl moiety offers unique physicochemical properties—specifically enhanced metabolic stability against oxidative N-dealkylation and distinct conformational restriction. This application note details the validated synthesis of this scaffold via Chan-Lam coupling, its downstream functionalization into bioactive pharmacophores (tetrazoles, amidines, amines), and its strategic role in optimizing Lipophilic Efficiency (LipE).
Scientific Rationale & The "Cyclopropyl Effect"
In medicinal chemistry, replacing an N-methyl or N-ethyl group with a cyclopropyl ring is a strategic modification known as the "Cyclopropyl Effect." This modification impacts the drug candidate's profile in three critical ways:
-
Metabolic Blockade: The C–H bond dissociation energy (BDE) of the cyclopropyl group (~106 kcal/mol) is significantly higher than that of secondary alkyl groups (isopropyl/n-propyl ~98 kcal/mol).[1] This makes the N-cyclopropyl group resistant to cytochrome P450-mediated
-hydroxylation and subsequent N-dealkylation. -
-Hole Interactions: The strained cyclopropane ring possesses unique electronic character, capable of engaging in specific
-interactions with protein targets that aliphatic chains cannot. -
Conformational Restriction: The bulk and rigidity of the cyclopropyl group restrict the rotation around the N-C bond, potentially locking the molecule into a bioactive conformation and reducing the entropic penalty of binding.
Comparative Physicochemical Data
| Property | N-Methyl | N-Isopropyl | N-Cyclopropyl | Impact on Drug Design |
| Bond Dissociation Energy (C-H) | ~101 kcal/mol | ~98 kcal/mol | ~106 kcal/mol | Enhanced resistance to CYP450 metabolism. |
| Hybridization Character | Increased | |||
| Lipophilicity ( | Reference | +0.8 - 1.0 | +0.4 - 0.6 | Moderate lipophilicity increase without the penalty of larger alkyls. |
Validated Synthesis Protocol
Objective: Synthesis of this compound from commercially available 1H-pyrrole-2-carbonitrile.
Methodology: Copper(II)-catalyzed Chan-Lam oxidative cross-coupling. This method is superior to direct alkylation with cyclopropyl halides (which resist
Materials
-
Reagent: Cyclopropylboronic acid (CAS: 411235-57-9) or Potassium cyclopropyltrifluoroborate.
-
Catalyst: Copper(II) acetate [Cu(OAc)
].[1][4][5][6] -
Ligand: 2,2'-Bipyridine (bipy) or 1,10-Phenanthroline.
-
Base: Sodium carbonate (Na
CO ). -
Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous).
-
Atmosphere: Dry Air or Oxygen balloon.
Step-by-Step Protocol
-
Catalyst Activation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, charge Cu(OAc)
(1.0 equiv, 10 mmol) and 2,2'-bipyridine (1.0 equiv, 10 mmol). Add DCE (50 mL) and stir at room temperature (RT) for 15 minutes until a homogeneous blue-green complex forms. -
Reactant Addition: Add 1H-pyrrole-2-carbonitrile (1.0 equiv, 10 mmol) and Cyclopropylboronic acid (2.0 equiv, 20 mmol) to the flask. Note: Excess boronic acid is required to compensate for protodeboronation side reactions.
-
Base Addition: Add Na
CO (2.0 equiv, 20 mmol). The reaction is heterogeneous. -
Oxidative Coupling: Heat the reaction mixture to 70°C under an atmosphere of dry air (open flask with a drying tube) or an O
balloon. Vigorous stirring is essential to facilitate oxygen mass transfer. Reaction Time: Monitor by TLC/LC-MS. Typical completion is 12–24 hours. -
Workup:
-
Cool to RT.
-
Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with CH
Cl . -
Concentrate the filtrate under reduced pressure.[7]
-
Redissolve the residue in EtOAc and wash with 1M HCl (to remove pyridine ligands), saturated NaHCO
, and brine. -
Dry over Na
SO , filter, and concentrate.
-
-
Purification: Purify via flash column chromatography (SiO
).-
Eluent: Hexanes/EtOAc (Gradient 9:1 to 4:1).
-
Expected Product: Colorless to pale yellow oil/solid.
-
Divergent Applications & Functionalization
The C-2 nitrile group serves as a versatile "chemical handle," allowing the scaffold to be transformed into various pharmacophores.
Pathway A: Bioisosteric Tetrazole Formation
Target: Angiotensin II receptor antagonists, metabolic disease targets.
-
Reagents: Sodium azide (NaN
), Zinc bromide (ZnBr ) or Triethylamine hydrochloride. -
Conditions: DMF, 100°C, 12h.
-
Product: 5-(1-cyclopropyl-1H-pyrrol-2-yl)-1H-tetrazole.
Pathway B: Pinner Reaction to Amidines
Target: Serine protease inhibitors (e.g., Thrombin, Factor Xa).
-
Reagents: (1) HCl(g), dry EtOH, 0°C; (2) NH
/MeOH. -
Mechanism: Formation of the imidate ester intermediate followed by ammonolysis.
-
Product: 1-cyclopropyl-1H-pyrrole-2-carboximidamide.
Pathway C: Reduction to Aminomethyl
Target: Linker synthesis for Kinase inhibitors or PROTACs.
-
Reagents: LiAlH
(THF, 0°C) or Raney Ni/H . -
Product: (1-cyclopropyl-1H-pyrrol-2-yl)methanamine.
Visualizing the Strategic Workflow
Figure 1: Synthetic workflow for the generation and diversification of the this compound scaffold.
References
-
Chan-Lam Coupling Methodology
- King, A. E., et al. (2018). "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." Journal of Organic Chemistry.
-
The Cyclopropyl Effect in Drug Design
-
Talele, T. T. (2016).[6] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry.
-
-
Pyrrole-2-carbonitrile Properties
- National Center for Biotechnology Information. PubChem Compound Summary for CID 138277, Pyrrole-2-carbonitrile.
-
General Pyrrole Synthesis (Paal-Knorr Context)
- Organic Chemistry Portal. "Pyrrole Synthesis."
Sources
- 1. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. PYRROLE-2-CARBONITRILE | 4513-94-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Catalytic N-Cyclopropylation of Pyrrole-2-carbonitrile
Introduction: The Strategic Value of the N-Cyclopropyl Pyrrole Moiety
The incorporation of a cyclopropyl ring onto a nitrogen atom of a heterocyclic core is a powerful strategy in modern medicinal chemistry.[1] The unique conformational rigidity, metabolic stability, and electronic properties of the cyclopropyl group can significantly enhance the pharmacological profile of a drug candidate.[1][2] Pyrrole-2-carbonitrile, in particular, serves as a valuable scaffold found in a range of biologically active molecules, from anti-inflammatory agents to antituberculosis leads.[3][4][5]
However, the direct N-cyclopropylation of pyrrole-2-carbonitrile presents a distinct chemical challenge. The electron-withdrawing nature of the nitrile group at the C2 position reduces the nucleophilicity of the pyrrole nitrogen, rendering it less reactive in standard alkylation reactions.[6] This necessitates the use of robust catalytic methods to achieve efficient and selective C-N bond formation.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the leading catalytic methods for the N-cyclopropylation of pyrrole-2-carbonitrile. It emphasizes the mechanistic rationale behind protocol design, offers detailed, step-by-step procedures, and presents comparative data to aid in experimental planning and optimization.
Mechanistic Overview: Copper-Catalyzed Chan-Lam Cyclopropylation
The most prevalent and reliable method for the N-cyclopropylation of azoles, including pyrroles, is the copper-catalyzed Chan-Lam coupling reaction.[7][8][9] This approach typically utilizes a cyclopropylboronic acid or its corresponding trifluoroborate salt as the cyclopropyl source.
The reaction is believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated catalytic cycle. The key steps involve the coordination of the pyrrole nitrogen to the copper center, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the desired N-cyclopropyl product.
Caption: Proposed catalytic cycle for copper-mediated N-cyclopropylation.
The choice of ligand is critical to the success of this reaction. Chelating diamine ligands, such as 1,10-phenanthroline or 2,2'-bipyridine, are often employed.[7][10][11] These ligands stabilize the copper catalytic species, prevent disproportionation or precipitation, and facilitate the key reductive elimination step that forms the C-N bond.[12] An oxygen atmosphere is frequently required to re-oxidize Cu(I) to Cu(II) to maintain the catalytic cycle.[8][9][13]
Comparative Analysis of Reaction Conditions
Various copper-based systems have been reported for the N-alkylation and N-arylation of heterocycles. The selection of catalyst, ligand, base, and solvent significantly impacts reaction efficiency and yield. Below is a summary of representative conditions that can serve as a starting point for the N-cyclopropylation of pyrrole-2-carbonitrile.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Key Features | Reference |
| Cu(OAc)₂ | 1,10-Phenanthroline | - | Dichloromethane | RT | Utilizes potassium cyclopropyltrifluoroborate; requires O₂ atmosphere. | [7],[8],[9] |
| Cu(OAc)₂ | 2,2'-Bipyridine | Na₂CO₃ | Dichloroethane | RT | Effective for anilines and amines with cyclopropylboronic acid. | [10],[11] |
| Cu(OAc)₂ | DMAP | NaHMDS | 1,4-Dioxane | 95 | Effective for indoles and amides; requires O₂ atmosphere. | [1],[13] |
| CuI | Ethylene Glycol | NaOH | Ethylene Glycol | 120 | Ligand-free conditions where the solvent acts as a ligand. | [14] |
| CuO Nanospheres | - | K₂CO₃ | DMSO | 110 | Heterogeneous catalysis allowing for potential catalyst reuse. | [15] |
Detailed Experimental Protocol: Copper-Catalyzed N-Cyclopropylation
This protocol is a robust, field-proven starting point for the N-cyclopropylation of pyrrole-2-carbonitrile, adapted from established Chan-Lam coupling methodologies.[2][7]
4.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equivalents |
| Pyrrole-2-carbonitrile | C₅H₄N₂ | 92.10 | 460 mg | 5.0 | 1.0 |
| Cyclopropylboronic Acid | C₃H₇BO₂ | 85.90 | 644 mg | 7.5 | 1.5 |
| Copper(II) Acetate | Cu(OAc)₂ | 181.63 | 91 mg | 0.5 | 0.1 |
| 1,10-Phenanthroline | C₁₂H₈N₂ | 180.21 | 108 mg | 0.6 | 0.12 |
| Sodium Carbonate (anhydrous) | Na₂CO₃ | 105.99 | 1.06 g | 10.0 | 2.0 |
| Dichloroethane (DCE) | C₂H₄Cl₂ | - | 25 mL | - | - |
4.2. Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon manifold) with balloon
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
4.3. Experimental Workflow
Caption: Step-by-step experimental workflow for N-cyclopropylation.
4.4. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add pyrrole-2-carbonitrile (460 mg, 5.0 mmol), cyclopropylboronic acid (644 mg, 7.5 mmol), copper(II) acetate (91 mg, 0.5 mmol), 1,10-phenanthroline (108 mg, 0.6 mmol), and anhydrous sodium carbonate (1.06 g, 10.0 mmol).
-
Causality Note: An excess of the boronic acid is used to drive the reaction to completion. The phenanthroline ligand is crucial for stabilizing the copper catalyst and accelerating the C-N bond formation.[7][8] Sodium carbonate acts as a mild base to facilitate the deprotonation of the pyrrole N-H without causing unwanted side reactions.[10]
-
-
Solvent Addition: Add 25 mL of dichloroethane (DCE) to the flask.
-
Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Attach a balloon filled with the inert gas to maintain a positive pressure.
-
Causality Note: While some Chan-Lam reactions require an oxygen atmosphere, starting under inert conditions can prevent oxidative degradation of sensitive substrates. If the reaction is sluggish, introducing air or an O₂ balloon can be attempted as it may be necessary to facilitate catalyst turnover.[1][13]
-
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 20-30% ethyl acetate in hexanes. The starting pyrrole-2-carbonitrile should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 12-24 hours.
-
Self-Validation: A co-spot of the reaction mixture with the starting material on the TLC plate will confirm the consumption of the reactant.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and filter through a pad of Celite® to remove the copper salts and base. Wash the pad with an additional 20 mL of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2 x 30 mL) to remove residual copper species, and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 5% to 25%) to afford the pure N-cyclopropyl-pyrrole-2-carbonitrile.
Alternative Catalytic Strategies: Rhodium-Catalyzed Methods
While copper catalysis is the workhorse for this transformation, rhodium-catalyzed methods represent an alternative, albeit less direct, approach. Rhodium catalysts are highly effective for cyclopropanation reactions involving diazo compounds and alkenes.[16][17][18] More recently, Rh(III)-catalyzed C-H activation has been developed for the diastereoselective and enantioselective synthesis of cyclopropanes.[19][20]
These methods are not typically used for the direct N-cyclopropylation of a pre-formed heterocycle. Instead, they would involve constructing the cyclopropyl-substituted pyrrole ring from acyclic precursors. This strategy could be valuable in cases where the direct copper-catalyzed N-cyclopropylation fails or when specific stereochemistry is required.
Conclusion
The N-cyclopropylation of pyrrole-2-carbonitrile is a valuable transformation for the synthesis of novel chemical entities in drug discovery. Copper-catalyzed Chan-Lam coupling using cyclopropylboronic acid provides a reliable and scalable method to achieve this goal. Careful selection of the copper source, ligand, base, and reaction atmosphere is paramount for achieving high yields. The detailed protocol provided herein serves as a validated starting point for researchers to successfully synthesize these important building blocks.
References
-
Derosa, J., O'Duill, M. L., Holcomb, M., et al. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry, 83(7), 3417-3425. [Link]
-
PubMed. (2018). Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles. National Center for Biotechnology Information. [Link]
-
ACS Publications. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. American Chemical Society. [Link]
- Google Patents. (2005). Synthesis of pyrrole-2-carbonitriles.
-
PubMed. (2020). Rhodium(III)-Catalyzed Enantio- and Diastereoselective C-H Cyclopropylation of N-Phenoxylsulfonamides: Combined Experimental and Computational Studies. National Center for Biotechnology Information. [Link]
-
VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]
-
Taillefer, M., et al. (2007). Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid. The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2019). Assembly of polycyclic N-heterocycles via copper-catalyzed cycloamination of indolylquinones and aromatic amines. Organic & Biomolecular Chemistry. [Link]
-
DTU Inside. (n.d.). Green Catalytic Synthesis of the Pyrroles by N and P Functionalized Activated Carbon supported Ir. [Link]
-
Tsuritani, T., et al. (2008). N-Cyclopropylation of Indoles and Cyclic Amides with Copper(II) Reagent. Organic Letters, 10(10), 1885-1888. [Link]
-
Li, X., et al. (2020). Rhodium(III)‐Catalyzed Enantio‐ and Diastereoselective C−H Cyclopropylation of N‐Phenoxylsulfonamides. Angewandte Chemie International Edition. [Link]
-
Bénard, S., Neuville, L., & Zhu, J. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications, 46(19), 3393-3395. [Link]
-
Davies, H. M. L., et al. (1998). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Journal of the American Chemical Society. [Link]
-
MDPI. (2018). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules. [Link]
-
Michlik, S., & Kempe, R. (2013). A sustainable catalytic pyrrole synthesis. Nature Chemistry, 5(2), 140-144. [Link]
-
Royal Society of Chemistry. (2021). Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study. New Journal of Chemistry. [Link]
-
Royal Society of Chemistry. (2021). Construction of indeno[1,2-b]pyrroles via chemoselective N-acylation/cyclization/Wittig reaction sequence. Chemical Communications. [Link]
-
Tye, J. W., et al. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society. [Link]
-
CONICET. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]
-
PubMed. (2008). N-cyclopropylation of indoles and cyclic amides with copper(II) reagent. National Center for Biotechnology Information. [Link]
-
Bentham Science. (2023). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Mini-Reviews in Organic Chemistry. [Link]
-
NIH. (n.d.). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Institutes of Health. [Link]
-
Sci-Hub. (n.d.). Synthesis of Enantiomerically Pure Cyclopropyl Boronic Esters. [Link]
-
Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. [Link]
-
ResearchGate. (n.d.). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. [Link]
-
Grygorenko, O. O., et al. (2012). Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles. Organic Letters. [Link]
-
PubMed. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Pyrrole-2-carbonitrile. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (2021). Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. Chemical Science. [Link]
-
SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. [Link]
-
MDPI. (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules. [Link]
-
Sharifi, A., et al. (2016). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vlifesciences.com [vlifesciences.com]
- 4. mdpi.com [mdpi.com]
- 5. scitechnol.com [scitechnol.com]
- 6. Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-cyclopropylation of indoles and cyclic amides with copper(II) reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 19. Rhodium(III)-Catalyzed Enantio- and Diastereoselective C-H Cyclopropylation of N-Phenoxylsulfonamides: Combined Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Application Note: Safe Handling and Storage of 1-Cyclopropyl-1H-pyrrole-2-carbonitrile
Executive Summary
1-Cyclopropyl-1H-pyrrole-2-carbonitrile is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and receptor modulators. Its structure combines a reactive pyrrole ring with a nitrile functional group and a strained cyclopropyl moiety.
This guide defines the Standard Operating Procedure (SOP) for the safe management of this compound. Due to the limited toxicological data available for this specific derivative, this protocol mandates a Universal Precaution approach, treating the substance as a potential acute toxin (nitrile class) and an air-sensitive reagent (pyrrole class).
Chemical Profile & Hazard Identification
Physicochemical Properties
| Property | Value / Description | Note |
| CAS Number | 1308384-55-5 | Verified Identifier |
| Molecular Formula | ||
| Molecular Weight | 132.16 g/mol | |
| Physical State | Liquid or Low-Melting Solid | Inferred from N-alkyl pyrrole analogs |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Hydrophobic nature of cyclopropyl group |
| Appearance | Colorless to pale yellow oil | Darkens upon oxidation |
Hazard Assessment
Researchers must anticipate the following hazards based on Structure-Activity Relationships (SAR):
-
Acute Toxicity (Nitrile Moiety):
-
Chemical Instability (Pyrrole Ring):
-
Mechanism: The electron-rich pyrrole ring is susceptible to oxidative degradation and polymerization when exposed to air and light.
-
Indicator: A color change from pale yellow to brown/black indicates significant decomposition.
-
-
Irritation: Likely causes skin, eye, and respiratory tract irritation.[2]
Engineering Controls & Personal Protective Equipment (PPE)
The "Barrier Protocol"
To prevent exposure and compound degradation, all handling must occur within a controlled environment.
-
Primary Barrier: Chemical Fume Hood (Certified face velocity > 100 fpm).
-
Secondary Barrier: Inert atmosphere glovebox (Recommended for long-term storage or dispensing large quantities).
PPE Matrix
| Zone | Required Equipment | Rationale |
| Eyes | Chemical Splash Goggles | Prevent ocular absorption of vapors/splashes. |
| Hands | Double Gloving: Nitrile (Inner) + Neoprene/Nitrile (Outer) | Nitriles can permeate standard latex; double layer provides breakthrough time > 4 hrs. |
| Body | Lab Coat (Cotton/Poly blend) + Chemical Apron | Protects against spills; apron prevents soak-through. |
| Respiratory | N95 (Solids) or Half-mask w/ Organic Vapor Cartridge (Liquids) | Only required if working outside a fume hood (Emergency only). |
Handling & Synthesis Workflow
Operational Logic
The following diagram illustrates the decision-making process for safe handling, from cold storage to reaction setup.
Figure 1: Operational workflow ensuring compound integrity and user safety during handling.
Step-by-Step Protocol
Step 1: Preparation
-
Remove the vial from the freezer (
). -
Place in a desiccator and allow it to warm to room temperature (approx. 30 mins). Critical: Opening a cold vial introduces condensation, accelerating hydrolysis.
Step 2: Dispensing
-
Transfer the vial to the fume hood.
-
If liquid: Use a gas-tight syringe or positive-displacement pipette to avoid aerosol generation.
-
If solid: Use a disposable anti-static spatula.
-
Never leave the vessel open to air for > 2 minutes.
Step 3: Reaction Setup
-
Dissolve immediately in degassed solvent (e.g., Anhydrous DMF or DCM).
-
If the reaction requires heating, ensure a reflux condenser and inert gas line (Nitrogen/Argon balloon) are attached before heating begins.
Storage & Stability Protocol
To maintain purity >98% over 12 months, strict adherence to the "Cold-Dark-Dry" rule is required.
| Parameter | Specification | Mechanism of Protection |
| Temperature | Slows thermodynamic degradation rates. | |
| Atmosphere | Argon or Nitrogen (Inert) | Prevents oxidation of the pyrrole ring. |
| Container | Amber Glass Vial | Blocks UV light (prevents photolysis). |
| Seal | Teflon-lined Cap + Parafilm | Prevents moisture ingress and oxygen exchange. |
Stability Check:
-
Frequency: Re-test purity via TLC or LC-MS every 6 months.
-
Signs of Degradation:
-
Appearance of "tar" or insoluble black specs.
-
Broadening of NMR signals (paramagnetic impurities).
-
New peaks in LC-MS corresponding to oxidation (+16 Da) or hydrolysis (+18 Da).
-
Emergency Response & Waste Disposal
Spill Response Logic
Figure 2: Decision logic for spill containment. Major spills outside containment require evacuation due to nitrile toxicity risks.
Waste Disposal
-
Stream: Segregate into "Organic Waste - Toxic" .
-
Labeling: Must explicitly state "Contains Nitriles" to prevent mixing with strong acids (risk of HCN evolution).
-
Quenching (Optional for trace residues): Treat glassware with 10% Sodium Hypochlorite (Bleach) for 1 hour to oxidize the nitrile and pyrrole residues before washing.
References
-
Sigma-Aldrich. this compound Product Page (CAS 1308384-55-5). Retrieved from
-
PubChem. Pyrrole-2-carbonitrile Compound Summary (CID 138277).[3] (Parent compound data used for toxicity inference). Retrieved from
-
Thermo Fisher Scientific. Safety Data Sheet: Pyrrole-2-carbonitrile. Retrieved from
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from
-
Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. (Context for synthesis of cyclopropyl-pyrroles). Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-cyclopropyl-1H-pyrrole-2-carbonitrile
Welcome to the technical support center for the synthesis of 1-cyclopropyl-1H-pyrrole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during the synthesis of this important heterocyclic compound. The information provided herein is based on established chemical principles and field-proven insights to ensure the successful execution of your experiments.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, can present challenges related to yield, purity, and the formation of undesired side products. This guide will focus on a common synthetic strategy: the Paal-Knorr synthesis of 1-cyclopropyl-1H-pyrrole followed by cyanation. We will explore the potential pitfalls in each step and provide detailed troubleshooting advice.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.
Problem 1: Low or No Yield of 1-cyclopropyl-1H-pyrrole after Paal-Knorr Reaction
Question: I am attempting the Paal-Knorr synthesis of 1-cyclopropyl-1H-pyrrole from 2,5-dimethoxytetrahydrofuran and cyclopropylamine, but I am getting a very low yield. What could be the issue?
Answer: The Paal-Knorr synthesis is a robust method for forming pyrrole rings, but its efficiency can be affected by several factors.[1][2][3] Here are the primary causes and troubleshooting steps:
-
Incomplete Hydrolysis of the Acetal: 2,5-Dimethoxytetrahydrofuran is a stable acetal that needs to be hydrolyzed in situ to the reactive 1,4-dicarbonyl compound, succinaldehyde. This hydrolysis is acid-catalyzed. If the reaction medium is not sufficiently acidic, the hydrolysis will be slow or incomplete, leading to low yields.
-
Solution: Ensure the presence of a suitable acid catalyst. Acetic acid is commonly used as both a solvent and a catalyst. If using an inert solvent, add a catalytic amount of a stronger acid like p-toluenesulfonic acid (p-TsOH). However, be cautious with strong acids as they can promote polymerization of the pyrrole product.[4]
-
-
Volatility of Cyclopropylamine: Cyclopropylamine has a low boiling point (49-51 °C) and can be lost from the reaction mixture if the reaction is run at elevated temperatures in an open or poorly sealed vessel.
-
Solution: Perform the reaction in a sealed tube or a flask equipped with an efficient reflux condenser to prevent the loss of the amine. Running the reaction at a moderate temperature (e.g., 60-80 °C) can also help mitigate this issue.
-
-
Suboptimal Reaction Conditions: The reaction time and temperature are critical. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause degradation of the product.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. A typical starting point is to reflux in acetic acid for 2-4 hours.
-
Experimental Protocol: Paal-Knorr Synthesis of 1-cyclopropyl-1H-pyrrole
-
To a round-bottom flask equipped with a reflux condenser, add 2,5-dimethoxytetrahydrofuran (1.0 eq) and glacial acetic acid (5-10 volumes).
-
Add cyclopropylamine (1.1 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux (around 118 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice water and basify with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-cyclopropyl-1H-pyrrole.
Problem 2: Presence of Multiple Isomers in the Cyanation Step
Question: I have successfully synthesized 1-cyclopropyl-1H-pyrrole and proceeded with cyanation using chlorosulfonyl isocyanate (CSI) and DMF. My GC-MS and NMR data show the presence of my desired 2-cyano product, but also a significant amount of the 3-cyano isomer. How can I improve the regioselectivity?
Answer: The cyanation of N-substituted pyrroles can indeed lead to a mixture of 2- and 3-substituted products. The electronic properties of the pyrrole ring favor electrophilic substitution at the C2 position, but the C3 position is also reactive.[5][6] The regioselectivity is influenced by the reaction conditions and the nature of the cyanating agent.
-
Understanding the Vilsmeier-Haack Like Mechanism: The reaction of CSI with DMF forms a Vilsmeier-type reagent, which is the active electrophile.[7][8][9] The size and reactivity of this electrophile can influence the site of attack.
-
Solution: Lowering the reaction temperature can often improve regioselectivity. Running the reaction at 0 °C or even -20 °C can favor the formation of the thermodynamically more stable 2-cyano isomer.
-
-
Alternative Cyanation Reagents: If temperature control does not sufficiently improve the selectivity, consider using a different cyanating agent.
-
Solution: Triphenylphosphine–thiocyanogen (TPPT) has been reported to be a mild and effective reagent for the cyanation of pyrroles and indoles, often with good regioselectivity.[10]
-
Table 1: Comparison of Cyanation Methods for Pyrroles
| Cyanating Agent | Typical Conditions | Advantages | Potential Disadvantages |
| CSI / DMF | 0 °C to room temperature | Readily available reagents, good yields | Can lead to isomer formation |
| TPPT | Room temperature | Mild conditions, high yields | Reagent needs to be prepared |
| Vilsmeier-Haack followed by conversion | 0 °C to reflux | Well-established for formylation | Multi-step process to get to the nitrile |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Paal-Knorr synthesis of 1-cyclopropyl-1H-pyrrole?
A1: Besides unreacted starting materials, the most common side products are intermediates of the reaction that have not fully cyclized or dehydrated. These can include:
-
N-cyclopropyl-2-hydroxy-5-methoxytetrahydropyrrole: Formed from the initial condensation of cyclopropylamine with the hemiacetal of succinaldehyde.
-
N-cyclopropyl-2,5-dihydroxypyrrolidine: The fully cyclized but not yet dehydrated intermediate.
These intermediates can often be converted to the desired pyrrole by extending the reaction time or increasing the reaction temperature.
Q2: I observe a dark, tar-like substance forming during my Paal-Knorr reaction. What is it and how can I prevent it?
A2: Pyrroles are known to be sensitive to strong acids and can undergo polymerization to form dark, insoluble materials.[4] This is especially problematic if a strong acid catalyst is used in high concentrations or at high temperatures.
-
Prevention:
-
Use a milder acid catalyst like acetic acid.
-
If a stronger acid is necessary, use it in catalytic amounts.
-
Avoid excessively high reaction temperatures.
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) as pyrroles can also be susceptible to oxidative degradation.
-
Q3: How can I differentiate between this compound and its 3-carbonitrile isomer using analytical techniques?
A3: A combination of GC-MS and NMR spectroscopy is highly effective for distinguishing these isomers.
-
GC-MS: The two isomers will likely have slightly different retention times on a GC column. Their mass spectra will be very similar due to having the same molecular weight, but there might be subtle differences in the fragmentation pattern.
-
¹H NMR: The proton NMR spectra will be distinct.
-
2-cyano isomer: You will observe three distinct signals for the pyrrole ring protons, typically with coupling constants characteristic of a 2-substituted pyrrole.
-
3-cyano isomer: You will observe a different set of three signals for the pyrrole ring protons, with different chemical shifts and coupling patterns. The proton at the C2 position will typically be a triplet, coupled to the protons at C4 and C5.
-
-
¹³C NMR: The carbon chemical shifts will also be different for the two isomers, particularly for the carbon atoms of the pyrrole ring and the nitrile carbon.
Q4: My final product, this compound, is colored. Is this normal, and how can I purify it?
A4: Pure this compound should be a colorless to light yellow liquid or a low-melting solid. A darker color often indicates the presence of impurities, likely from polymerization or side reactions.
-
Purification:
-
Column Chromatography: This is the most effective method for removing colored impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.
-
Distillation: If the product is a liquid, vacuum distillation can be an effective purification method.[5]
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can help remove some colored impurities.
-
Visualizing the Process: Diagrams and Workflows
Diagram 1: Synthetic Pathway and Potential Side Products
Caption: Synthetic route and potential side products.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
- CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
-
1 H-Pyrrole-3-methanol, 1-methyl-α-propyl - Organic Syntheses Procedure. [Link]
- WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google P
- WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google P
- CN115850114A - A New Synthetic Route of Cyclopropylnitrile - Google P
-
Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction | CHIMIA. [Link]
-
This compound - C8H8N2 | CSSB00009830596 - Chemspace. [Link]
-
A straightforward route to substituted 1-pyrrolines via photocatalyzed ring-opening cyclization of cyclopropyl enamines - ResearchGate. [Link]
-
Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction - Infoscience. [Link]
-
Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles - ResearchGate. [Link]
-
Paal–Knorr synthesis - Wikipedia. [Link]
-
Pyrrole synthesis - Organic Chemistry Portal. [Link]
-
Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. [Link]
-
Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
-
Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction - ResearchGate. [Link]
-
Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - NIH. [Link]
-
(PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation - ResearchGate. [Link]
-
Vilsmeier–Haack formylation of pyrrole. | Download Scientific Diagram - ResearchGate. [Link]
-
Pyrrole-The Vilsmeier Reaction - ChemTube3D. [Link]
-
Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. [Link]
-
chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. [Link]
-
Cyanation using the combined reagent, triphenyiphosphine–thiocyanogen (TPPT): a new general route to indole and pyrrole carbonitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. par.nsf.gov [par.nsf.gov]
- 5. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Cyanation using the combined reagent, triphenyiphosphine–thiocyanogen (TPPT): a new general route to indole and pyrrole carbonitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting N-Alkylation of Pyrroles with Cyclopropyl Bromide
Welcome to the technical support center for the N-alkylation of pyrroles using cyclopropyl bromide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. Here, we address common challenges and provide in-depth, field-tested insights to ensure the success of your experiments.
Introduction
The N-alkylation of pyrroles is a fundamental reaction in synthetic organic chemistry, crucial for the elaboration of a vast array of biologically active molecules and functional materials. The introduction of a cyclopropyl group onto the pyrrole nitrogen, in particular, can significantly modulate a compound's physicochemical and pharmacological properties. However, the unique steric and electronic nature of cyclopropyl bromide presents specific challenges that can lead to low yields, side product formation, or complete reaction failure. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and practical experience.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of pyrrole with cyclopropyl bromide resulting in low to no yield?
Several factors can contribute to a low or nonexistent yield in this reaction. The primary considerations are the acidity of the pyrrole N-H bond, the strength of the base used for deprotonation, and the inherent reactivity of cyclopropyl bromide.
-
Insufficient Deprotonation: Pyrrole is weakly acidic, with a pKa of approximately 17.5 in DMSO.[1] A base that is not strong enough to effectively deprotonate the pyrrole will result in a low concentration of the nucleophilic pyrrolide anion, thus hindering the reaction.
-
Reactivity of Cyclopropyl Bromide: Cyclopropyl bromide is known to be relatively unreactive in SN2 reactions.[2][3] The significant angle strain in the three-membered ring makes the transition state for backside attack energetically unfavorable.[3][4]
-
Reaction Conditions: Inadequate temperature or reaction time can also lead to poor conversion.
Q2: I'm observing the formation of side products. What are they and how can I minimize them?
The most common side product is the result of C-alkylation, where the cyclopropyl group attaches to a carbon atom of the pyrrole ring instead of the nitrogen.[5] Another potential issue is the rearrangement or ring-opening of the cyclopropyl group under certain conditions.[6]
-
N- vs. C-Alkylation: The ratio of N- to C-alkylation is highly dependent on the reaction conditions, particularly the solvent and the counter-ion of the base.[5] In general, polar aprotic solvents and alkali metal cations with a higher degree of dissociation (e.g., K⁺ vs. Li⁺) favor N-alkylation.
-
Cyclopropyl Ring Opening: While less common under standard N-alkylation conditions, strong bases or elevated temperatures could potentially induce rearrangement of the cyclopropylmethyl cation intermediate (if an SN1 pathway is operative) to form homoallylic species.[7]
Q3: What is the best base and solvent combination for this reaction?
The optimal choice of base and solvent is critical for achieving high yields and selectivity.
-
Bases: Strong bases are required for the complete deprotonation of pyrrole. Common choices include sodium hydride (NaH), potassium hydride (KH), potassium tert-butoxide (t-BuOK), and potassium carbonate (K₂CO₃).[8][9][10] The choice of base can influence the reaction's success, with stronger bases like NaH often providing better results.[5]
-
Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally preferred as they effectively solvate the cation of the base, leaving a more "naked" and nucleophilic pyrrolide anion.[8][11] These solvents also have high boiling points, allowing for a wider range of reaction temperatures.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the N-alkylation of pyrrole with cyclopropyl bromide.
Problem 1: No Reaction or Very Low Conversion
If you observe no consumption of your starting materials or minimal product formation, consider the following troubleshooting steps.
Troubleshooting Workflow: No/Low Conversion
Caption: Troubleshooting workflow for low/no conversion.
Detailed Steps:
-
Verify the Integrity of the Base:
-
Sodium Hydride (NaH): NaH is a common and effective base, but it can be deactivated by moisture.[5] Ensure that your NaH is fresh and has been stored under anhydrous conditions. A simple test for activity is to carefully add a small amount to a protic solvent (e.g., ethanol) and observe for hydrogen gas evolution.
-
Potassium Carbonate (K₂CO₃): While a weaker base, K₂CO₃ can be effective, especially at elevated temperatures.[10] Ensure it is finely powdered and thoroughly dried before use.
-
-
Assess Reagent Purity:
-
Pyrrole: Pyrrole can be prone to oxidation and polymerization. If it is discolored (dark brown or black), it should be distilled prior to use.
-
Cyclopropyl Bromide: Ensure the purity of your cyclopropyl bromide. Impurities could inhibit the reaction.
-
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is being run at room temperature, consider gently heating it. A temperature range of 50-80 °C is often a good starting point for reactions in DMF or DMSO.[12]
-
Reaction Time: These reactions can be slow. Monitor the reaction by TLC or GC-MS over an extended period (e.g., 24-48 hours) to determine if it is simply sluggish.
-
Problem 2: Predominant C-Alkylation or Other Side Products
The formation of undesired isomers or byproducts requires a careful re-evaluation of your reaction parameters.
Troubleshooting Workflow: Side Product Formation
Caption: Troubleshooting workflow for side product formation.
Detailed Steps:
-
Characterize the Side Products: Use techniques like NMR and GC-MS to identify the structure of the major side products. This will provide crucial clues about the competing reaction pathways.
-
Minimize C-Alkylation:
-
Solvent Choice: The use of a less polar aprotic solvent, such as THF, can sometimes favor N-alkylation.[5]
-
Counter-ion Effect: The nature of the cation from the base plays a role. In some cases, using a potassium base (e.g., KH or K₂CO₃) over a sodium base can increase the N/C alkylation ratio.
-
Temperature Control: Running the reaction at a lower temperature may improve the selectivity for N-alkylation.
-
-
Address Rearrangement Products: If you suspect ring-opening of the cyclopropyl group, it is essential to use milder reaction conditions. Avoid excessively high temperatures and prolonged reaction times.
Experimental Protocols
Standard Protocol for N-Alkylation of Pyrrole with Cyclopropyl Bromide
This protocol is a reliable starting point for the synthesis of N-cyclopropylpyrrole.
Materials:
-
Pyrrole
-
Cyclopropyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then place the flask under a gentle stream of nitrogen to evaporate the residual hexanes.
-
Add anhydrous DMF to the flask to create a 0.2-0.5 M solution with respect to the pyrrole.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous DMF to the stirred NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add cyclopropyl bromide (1.2 equivalents) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation.
Data Presentation: Comparison of Common Bases and Solvents
| Base | pKa of Conjugate Acid | Typical Solvent(s) | Key Considerations |
| Sodium Hydride (NaH) | ~35 | DMF, THF, DMSO | Highly effective but requires anhydrous conditions and careful handling.[5] |
| Potassium Hydride (KH) | ~35 | DMF, THF | Similar to NaH but can be more reactive. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, Acetone | Weaker base, often requires higher temperatures; good for large-scale reactions due to lower cost and easier handling.[10] |
| Potassium tert-butoxide (t-BuOK) | ~19 | THF, t-BuOH | Strong, non-nucleophilic base. |
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| DMF | 36.7 | 153 | Excellent for dissolving ionic intermediates, promotes SN2 reactions.[11] |
| DMSO | 46.7 | 189 | Highly polar aprotic solvent, similar benefits to DMF.[8] |
| THF | 7.6 | 66 | Less polar than DMF/DMSO, may influence N/C selectivity. |
| Acetone | 21 | 56 | Can be used with milder bases like K₂CO₃.[10] |
Mechanistic Insights
The N-alkylation of pyrrole proceeds via an SN2 mechanism. The key steps are illustrated below.
Reaction Mechanism Diagram
Caption: General mechanism for the N-alkylation of pyrrole.
The first step is the deprotonation of pyrrole by a strong base to form the nucleophilic pyrrolide anion. This anion then attacks the electrophilic carbon of cyclopropyl bromide in an SN2 fashion, displacing the bromide ion and forming the N-C bond. The high pKa of pyrrole's N-H necessitates the use of a strong base to generate a sufficient concentration of the pyrrolide anion for the reaction to proceed at a reasonable rate.[1]
References
- Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines.
- N-alkylation of indole and pyrroles in dimethyl sulphoxide. RSC Publishing.
- Heterocyclic Chemistry.
- Protocol for N-alkylation of 2-Acetylpyrrole: Application Notes and Detailed Methodology. Benchchem.
- Why doesn't bromocyclopropane react under SN2 conditions? Homework.Study.com.
- Scheme 2. N-Alkylation of Pyrrole a.
- Application Note & Protocol: N-Alkylation of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole. Benchchem.
- Review of cyclopropyl bromide synthetic process.
- How does ring size affect SN2 reactions? Chemistry Stack Exchange. (2018-10-11).
- Optimization of reaction conditions a for the N-alkylation of pyrrole 2a.
- Why cyclohalopropanes are unreactive to undergo SN2 reaction? Filo. (2025-09-27).
- A Method for Synthesis of Homoallylic Bromide.
Sources
- 1. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 2. homework.study.com [homework.study.com]
- 3. Why cyclohalopropanes are unreactive to undergo SN2 reaction? | Filo [askfilo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-alkylation of indole and pyrroles in dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
optimization of reaction conditions for pyrrole synthesis
Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: PYR-OPT-2024
Introduction: The Pyrrole Paradox
Welcome to the Pyrrole Synthesis Support Center. If you are here, you have likely encountered the "Pyrrole Paradox": these heterocycles are thermodynamically stable aromatic systems, yet kinetically prone to disastrous polymerization ("black tar") and oxidation during synthesis and purification.
This guide is not a textbook. It is a troubleshooting matrix designed to rescue your reaction now. We focus on the three dominant methodologies—Paal-Knorr , Hantzsch , and Van Leusen —and the specific failure modes associated with each.
Module 1: The Paal-Knorr Condensation
Scenario: You are reacting a 1,4-dicarbonyl with a primary amine.[1][2] The Failure: The reaction mixture turns into a black, insoluble tar, or yields are <30%.
Root Cause Analysis
The classical Paal-Knorr requires acid catalysis to activate the carbonyls.[3] However, the resulting pyrrole is electron-rich. In the presence of strong Brønsted acids (HCl, pTSA) or high temperatures, the product undergoes electrophilic aromatic substitution with itself (polymerization). Furthermore, if the pH drops below 3, the reaction favors furan formation over pyrrole.
Protocol: The "Mild Lewis Acid" Workaround
Instead of Brønsted acids, use molecular Iodine (
Optimized Workflow (Iodine-Catalyzed):
-
Stoichiometry: 1.0 equiv 1,4-diketone + 1.2 equiv amine.
-
Catalyst: Add 5 mol%
. -
Solvent: Ethanol or Methanol (Room Temperature).
-
Monitoring: Reaction usually completes in 2–4 hours.
-
Quench: Add saturated
(sodium thiosulfate) to remove iodine before workup.
Troubleshooting Matrix
| Symptom | Diagnosis | Corrective Action |
| Black Tar / Polymer | Acid concentration too high. | Switch catalyst to 5 mol% |
| Furan Byproduct | pH is too low (<3).[2] | Buffer the reaction with NaOAc; ensure amine is not a hydrochloride salt. |
| No Reaction (Steric) | Amine/Ketone is bulky. | Microwave Irradiation: 100°C, 10-20 min in Ethanol (no acid needed). |
Decision Logic: Paal-Knorr Optimization
Caption: Decision tree for selecting Paal-Knorr conditions based on substrate sensitivity and steric bulk.
Module 2: The Hantzsch Synthesis
Scenario: Condensation of
Root Cause Analysis
The Hantzsch synthesis involves a competition between N-alkylation (leading to pyrrole) and O-alkylation (leading to furan). If the amine is weak or added late, the
Protocol: The "Enamine-First" Strategy
To force pyrrole formation, you must ensure the nitrogen nucleophile is established before the alkylating agent is introduced.
-
Step 1 (Enamine Formation): Stir the
-keto ester with the amine (or ammonium acetate) in ethanol for 30 minutes before adding the -halo ketone. -
Step 2 (Cyclization): Add the
-halo ketone dropwise. -
Step 3 (Regiocontrol): If regioselectivity is poor, switch to a room-temperature procedure using Bismuth Triflate (
) (1-5 mol%) in water/ionic liquids, which coordinates the carbonyls to direct attack.
Regioselectivity & Yield Data (Solvent Effects)
| Solvent | Catalyst | Yield | Regioselectivity (N- vs O-attack) |
| Ethanol (Reflux) | None | 65% | 85:15 |
| Water | 82% | >98:2 | |
| [bmim]BF4 | 92% | >99:1 |
Module 3: The Van Leusen Synthesis
Scenario: Reaction of Tosylmethyl Isocyanide (TosMIC) with electron-deficient alkenes or aldehydes.[6] The Failure: The reaction stalls, or TosMIC decomposes before cyclization.
Root Cause Analysis
The Van Leusen reaction relies on the deprotonation of TosMIC (
Protocol: The DBU/Acetonitrile Standard
Avoid protic solvents which can quench the TosMIC anion.
-
Solvent: Dry Acetonitrile (MeCN) or THF.
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is superior to hydroxides for this transformation. It provides the necessary basicity without introducing water.
-
Stoichiometry: Use 1.1 equiv of TosMIC and 1.2 equiv of DBU per equivalent of Michael acceptor.
Mechanism & Failure Points
Caption: Van Leusen pathway highlighting the critical deprotonation step and water sensitivity.
Module 4: Post-Reaction (Purification)
Issue: "My product was pure by TLC, but turned black on the column."
Pyrroles are notoriously acid-sensitive . Standard silica gel is slightly acidic (pH 6.0–6.5), which is enough to catalyze oxidative polymerization of electron-rich pyrroles during flash chromatography.
The Fix:
-
Pre-treat Silica: Slurry your silica gel in Hexane/EtOAc containing 1% Triethylamine (Et3N) . Run this solvent through the column before loading your sample.
-
Alternative Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica.
-
Storage: Store pyrroles under Nitrogen/Argon in the dark at -20°C.
References
-
Amarnath, V., et al. (1991).[3] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry. Link
-
Minetto, G., et al. (2005).[1] "Microwave-Assisted Paal-Knorr Reaction." European Journal of Organic Chemistry.[1] Link
-
Banik, B. K., et al. (2010).[7] "Iodine-catalyzed synthesis of substituted pyrroles." Molecules. Link
-
Van Leusen, A. M., et al. (1972).[8] "Chemistry of sulfonylmethyl isocyanides." Tetrahedron Letters. Link
-
Estévez, V., et al. (2014). "The Hantzsch Pyrrole Synthesis: Non-conventional Variations." Chemical Society Reviews. Link
Sources
- 1. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Hantzsch Pyrrole Synthesis (Chapter 28) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 6. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. ijprems.com [ijprems.com]
stability and degradation pathways of 1-cyclopropyl-1H-pyrrole-2-carbonitrile
Technical Support Center: 1-Cyclopropyl-1H-pyrrole-2-carbonitrile
Welcome to the technical support guide for this compound (CAS 1308384-55-5). This document is intended for researchers, chemists, and drug development professionals. It provides in-depth answers to frequently asked questions and robust troubleshooting guides for common experimental challenges encountered when working with this versatile synthetic intermediate. Our goal is to ensure you achieve reliable and reproducible results by understanding the stability profile and potential degradation pathways of this compound.
Section 1: Compound Profile & Handling
This compound is a heterocyclic building block characterized by a pyrrole ring N-substituted with a cyclopropyl group and a nitrile functional group at the C2 position. Its unique structure makes it a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Understanding its chemical liabilities is critical for successful process development and ensuring the purity of downstream products.
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈N₂ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 92-94 °C at 2 mmHg | [3] |
| Storage | Recommended <15°C in a cool, dark place |[2] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability, the compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[4] For utmost stability, especially for analytical standards, we recommend storage under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidative degradation and hydrolysis. The pyrrole ring is susceptible to oxidation upon prolonged exposure to air, which can lead to coloration (darkening) and the formation of oligomeric impurities.[5]
Q2: Is this compound sensitive to acidic or basic conditions?
A2: Yes, the compound exhibits sensitivity to both strong acids and bases.
-
Acidic Conditions: The pyrrole ring is known to be unstable in acidic media, where it can be prone to polymerization or ring-opening.[6] Furthermore, the nitrile group can undergo acid-catalyzed hydrolysis to form the corresponding carboxamide (1-cyclopropyl-1H-pyrrole-2-carboxamide) and subsequently the carboxylic acid.
-
Alkaline Conditions: The compound is extremely unstable in alkaline media.[7] Strong bases can catalyze the hydrolysis of the nitrile group at an accelerated rate compared to acidic conditions. Additionally, the N-H protons on a related, unsubstituted pyrrole ring are moderately acidic (pKa ~17.5), and strong bases can deprotonate it, potentially leading to side reactions if not intended.[6]
Q3: What solvents are recommended for dissolving and handling this compound?
A3: The compound is soluble in most common organic solvents such as acetonitrile, tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. It has limited solubility in water.[4] When preparing stock solutions for assays, use anhydrous aprotic solvents to minimize hydrolysis. For reactions, the choice of solvent should be guided by the specific chemistry, but care should be taken to use dry solvents, especially in the presence of reagents that can promote hydrolysis.
Q4: Is the compound light-sensitive?
A4: Yes, pyrrole-containing compounds are often photolabile.[7][8] They can undergo direct photodegradation or indirect photo-oxidation, especially in the presence of photosensitizers.[9] It is crucial to protect the compound and its solutions from direct light by using amber vials or wrapping containers in aluminum foil. This minimizes the risk of photolytic cleavage of the pyrrole ring or other light-induced reactions.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: HPLC analysis shows a new, more polar peak appearing in an aged solution of the compound.
-
Potential Cause: This is a classic sign of nitrile hydrolysis. The nitrile group (-CN) hydrolyzes first to a primary amide (-CONH₂) and then to a carboxylic acid (-COOH). Both the amide and the acid are significantly more polar than the parent nitrile, resulting in shorter retention times on a reverse-phase HPLC column.
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to determine the mass of the new peak. The expected mass for the amide degradant (C₈H₁₀N₂O) is 150.18 g/mol , and for the carboxylic acid (C₈H₉NO₂) it is 151.16 g/mol .
-
Solvent Check: Ensure that the solvent used for the solution (e.g., acetonitrile, DMSO) is of high purity and low water content. Trace amounts of acid or base in the solvent can catalyze this degradation.
-
pH Control: If working in an aqueous or protic solvent system, ensure the solution is buffered to a neutral pH (pH 6-7), where pyrrole derivatives are generally most stable.[7]
-
Workflow Recommendation: Prepare solutions fresh daily. If solutions must be stored, keep them at low temperatures (2-8°C) and for the shortest duration possible.
-
Problem 2: A reaction mixture involving this compound is turning dark brown or black.
-
Potential Cause: Dark coloration is often indicative of pyrrole ring oxidation and subsequent polymerization.[5] This is a common issue, particularly under strong acidic conditions or in the presence of oxidizing agents.[6]
-
Troubleshooting Steps:
-
Re-evaluate Reagents: Check if any reagents in your reaction are strongly acidic or have oxidizing potential. Even mild oxidizing agents can affect the electron-rich pyrrole ring.[10]
-
Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (nitrogen or argon) to exclude atmospheric oxygen. Degas all solvents before use.
-
Temperature Control: Exothermic reactions can accelerate degradation. Maintain careful temperature control throughout the process.
-
Protecting Groups: If the pyrrole nitrogen is not the desired site of reaction, consider protecting it. However, in this N-substituted compound, the issue is more likely ring oxidation.
-
Problem 3: Inconsistent results in biological assays using solutions stored for more than a week.
-
Potential Cause: The inconsistency is likely due to the gradual degradation of the parent compound, leading to a lower effective concentration and the presence of potentially interfering degradants. Photodegradation and hydrolysis are the primary culprits over this time frame.
-
Troubleshooting Steps:
-
Implement a Stability Protocol: Before initiating a large-scale screening campaign, perform a short-term stability study. Prepare a stock solution in your assay buffer/solvent and analyze its purity by HPLC at T=0, 24h, 48h, and 1 week, storing it under the same conditions as your assay plates (e.g., room temperature, 4°C).
-
Quantify Degradation: Use the HPLC data to create a stability profile. This will define the acceptable window for using prepared solutions.
-
Workflow Adjustment: Based on the stability data, adjust your workflow. This may mean preparing smaller batches of stock solution more frequently or switching to a more stable solvent system if possible. Always use amber plates or vials for storage.
-
Section 4: Key Experimental Protocols
Protocol 4.1: Forced Degradation Study
This protocol is essential for identifying potential degradation products and developing a stability-indicating analytical method.
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of stock solution in a quartz cuvette to a calibrated UV light source (e.g., 254 nm) for 24 hours.
-
Thermal Degradation: Store a sealed vial of the stock solution at 80°C for 48 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Inject all samples, including an unstressed control, into an HPLC-UV/MS system.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
-
System Suitability: The analytical method should be able to resolve the parent peak from all major degradation peaks with a resolution of >1.5.
Workflow for Forced Degradation Analysis
This diagram illustrates the logical flow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
Section 5: Known and Predicted Degradation Pathways
Based on the chemical structure and literature on related compounds, two primary degradation pathways are of concern: hydrolysis and oxidation .
-
Hydrolytic Pathway: This pathway is initiated by the nucleophilic attack of water or hydroxide on the nitrile carbon. It is accelerated by both acid and base. The final product is the carboxylic acid, with the carboxamide as a stable intermediate.
-
Oxidative Pathway: The electron-rich pyrrole ring is susceptible to oxidation. This can be initiated by atmospheric oxygen (autoxidation), peroxides, or other oxidizing agents.[10] The oxidation can lead to ring-opening or the formation of hydroxylated species, which are often unstable and can polymerize.[11]
-
Photodegradation Pathway: UV light exposure can generate radical species, leading to complex degradation mixtures.[9] This can involve both cleavage of the pyrrole ring and reactions at the substituent groups.
Predicted Degradation Pathways of this compound
This diagram visualizes the primary degradation routes.
Caption: Predicted degradation pathways for the compound.
Section 6: References
-
1H-Pyrrole-2-Carbonitrile Manufacturer & Supplier. (n.d.). Autech Industry Co., Ltd. Retrieved February 6, 2026, from
-
This compound. (n.d.). ChemBridge. Retrieved February 6, 2026, from
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives. (2014). PubMed. Retrieved February 6, 2026, from
-
Synthesis and Toxicity Evaluation of New Pyrroles. (2021). National Institutes of Health (NIH). Retrieved February 6, 2026, from
-
Exploring the photodegradation of pyrroles. (2019). Environmental Chemistry. Retrieved February 6, 2026, from
-
Pyrrole. (n.d.). Wikipedia. Retrieved February 6, 2026, from
-
1H-Pyrrole-2-carbonitrile. (n.d.). Tokyo Chemical Industry Co., Ltd. Retrieved February 6, 2026, from
-
What is the degradation mechanism of pyrrole? (2015). Chemistry Stack Exchange. Retrieved February 6, 2026, from
-
Photodegradation of Fludioxonil and Other Pyrroles. (2019). ACS Publications. Retrieved February 6, 2026, from
-
Pyrrole-2-carbonitrile 96%. (n.d.). Sigma-Aldrich. Retrieved February 6, 2026, from
-
Pyrroles and related compounds. Part XXIV. (1973). Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 6, 2026, from
-
Metabolic oxidation of the pyrrole ring. (1988). PubMed. Retrieved February 6, 2026, from
Sources
- 1. You are being redirected... [hit2lead.com]
- 2. 1H-Pyrrole-2-carbonitrile | 4513-94-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 吡咯-2-腈 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1H-Pyrrole-2-Carbonitrile Manufacturer & Supplier in China | High Purity CAS 4513-94-4 | Applications, Specifications, Safety Data [chemheterocycles.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the photodegradation of pyrroles – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrroles and related compounds. Part XXIV. Separation and oxidative degradation of chlorophyll derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug - PubMed [pubmed.ncbi.nlm.nih.gov]
methods for removing stubborn impurities from 1-cyclopropyl-1H-pyrrole-2-carbonitrile
The following technical guide addresses the purification and isolation challenges associated with 1-cyclopropyl-1H-pyrrole-2-carbonitrile . This content is structured as a Tier-2/Tier-3 support resource for medicinal chemists and process development scientists.
Case ID: PUR-PYR-CN-001 Compound Class: N-Substituted Pyrrole Carbonitriles Primary Synthesis Route: Chan-Lam Coupling (Copper-catalyzed N-arylation)
Executive Summary
The synthesis of this compound (typically via Chan-Lam coupling of pyrrole-2-carbonitrile with cyclopropylboronic acid) presents a unique purification challenge. The reaction mixture often contains unreacted starting material (pyrrole-2-carbonitrile), copper catalyst residues, and oligomeric byproducts ("pyrrole red").
This guide provides chemically grounded protocols to isolate high-purity material, exploiting the specific acidity difference between the N-H starting material and the N-alkyl product, and the chelation properties of the copper catalyst.
Part 1: Critical Impurity Removal (Q&A)
Q1: I see a persistent spot on TLC just below my product. It co-elutes during flash chromatography. How do I remove this unreacted starting material?
Diagnosis: The impurity is almost certainly unreacted pyrrole-2-carbonitrile . Root Cause: The starting material and the product share similar polarities because the cyclopropyl group is small and relatively non-polar. Standard silica chromatography often fails to achieve baseline separation.
Solution: The "Acidity Switch" Wash
Unlike your product, the starting material contains an acidic N-H proton (
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as emulsions are more common with basic washes.
-
The Cold Wash: Wash the organic layer twice with 1.0 M NaOH (cold,
).-
Critical: Keep the wash time under 5 minutes to prevent hydrolysis of the nitrile group to an amide.
-
-
Separation: The unreacted pyrrole-2-carbonitrile will deprotonate and partition into the aqueous layer (yellow/orange color). The 1-cyclopropyl product (neutral) remains in the EtOAc.
-
Neutralization: Wash the organic layer immediately with brine, then dry over
.
Scientist's Note: Do not use
orfor this specific separation; they are too weak to effectively deprotonate the pyrrole N-H.
Q2: My isolated oil is green or blue-tinted. Is this normal?
Diagnosis: Residual Copper (II) species from the Chan-Lam catalyst. Root Cause: Copper salts coordinate strongly to the nitrile nitrogen, forming lipophilic complexes that "ride" with your product through silica columns.
Solution: Chelation Extraction Standard water washes are ineffective. You must use a ligand that binds Copper stronger than your nitrile does.
Protocol (Choose one based on availability):
-
Option A (Standard): Wash the organic layer with 10% aqueous ammonium hydroxide (
) saturated with . The ammonia forms the water-soluble complex (deep blue). Repeat until the aqueous layer is colorless. -
Option B (Gentle): Wash with 0.5 M EDTA (disodium salt) solution (pH ~8). This is slower but less aggressive than ammonia.
Q3: The product is a dark brown oil/tar. I expected a clear liquid.
Diagnosis: Oligomerization ("Pyrrole Red"). Root Cause: Pyrroles are electron-rich and prone to oxidative polymerization, especially in the presence of acids or light.
Solution: Adsorption Filtration
-
Dissolve the crude oil in a minimal amount of Hexane/EtOAc (9:1).
-
Add Activated Charcoal (10% by weight) and stir for 30 minutes.
-
Filter through a pad of Celite topped with a thin layer of Silica Gel .
-
Concentrate the filtrate.[1] The product should be a pale yellow or colorless oil.
Part 2: Comparative Data & Properties
Understanding the physical differences between your target and the impurities is key to designing the workflow.
| Property | Pyrrole-2-carbonitrile (Impurity) | This compound (Target) | Impact on Purification |
| Molecular Weight | 92.10 g/mol | 132.16 g/mol | Distillation separation is possible. |
| H-Bond Donor | Yes (N-H) | No | Target is less polar; elutes first on Silica. |
| Acidity ( | ~17 (Weak acid) | Neutral | Key Differentiator: SM is base-soluble. |
| Boiling Point | 115-120°C (10 mmHg) | >130°C (est. at 10 mmHg) | Vacuum distillation can separate them. |
| State | Solid/Liquid (mp 92°C) | Liquid | Crystallization is not a viable method. |
Part 3: Purification Workflow (Decision Tree)
The following diagram outlines the logical flow for purifying the crude reaction mixture.
Figure 1: Logical decision tree for the purification of N-cyclopropyl pyrrole derivatives, prioritizing chemical separation (washing) over physical separation (chromatography).
Part 4: Experimental Protocol (Self-Validating)
Optimized Workup for 10 mmol Scale
-
Quench: Dilute the reaction mixture (typically in DCM or Dichloroethane) with an equal volume of EtOAc .
-
Copper Scavenge: Add 20 mL of saturated aqueous
containing 5 mL of concentrated . Stir vigorously for 15 minutes open to air (oxidizes Cu(I) to soluble Cu(II)). The aqueous layer should turn deep blue. Separate phases. -
SM Removal: Wash the organic phase with cold 1M NaOH (2 x 15 mL) .
-
Validation: Spot the organic layer on TLC. The lower running spot (SM) should be absent.
-
-
Drying: Wash with Brine (1 x 20 mL), dry over
, and filter. -
Isolation: Concentrate under reduced pressure. If the oil is dark, pass through a short plug of silica gel eluting with 10% EtOAc/Hexanes.
References
-
Chan-Lam Coupling Methodology
- Qiao, J. X., & Lam, P. Y. S. (2011).
- Relevance: Defines the standard catalytic cycle and the origin of copper impurities.
-
Copper Removal Protocols
-
Claridge, T. D. W., et al. (2018).[2] "Practical methods for the removal of copper residues from copper-catalyzed click reactions." Journal of Organic Chemistry.
- Relevance: Validates the use of EDTA and Ammonium Hydroxide for scavenging lipophilic copper complexes.
-
-
Pyrrole Acidity & Stability
- Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.
- of pyrroles (~17)
-
Physical Properties of Pyrrole-2-carbonitrile
- PubChem Database. "Pyrrole-2-carbonitrile (CID 79848)."
- Relevance: Source for boiling point and melting point d
Sources
Technical Support Center: Green Solvent Systems for 1-Cyclopropyl-1H-pyrrole-2-carbonitrile Synthesis
Current Status: Operational Role: Senior Application Scientist Topic: Transitioning from Dipolar Aprotic Solvents (DMF/NMP) to Sustainable Alternatives Target Molecule: 1-cyclopropyl-1H-pyrrole-2-carbonitrile (CAS: 4513-94-4)
Executive Summary & Technical Context[1][2][3][4][5][6][7]
The synthesis of This compound presents a specific challenge in process chemistry: the installation of a strained cyclopropyl ring onto an electron-deficient pyrrole core.
Historically, this N-alkylation is performed in DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) using strong bases. However, these solvents face critical issues:
-
REACH Restrictions: Both are Substances of Very High Concern (SVHC) due to reproductive toxicity.
-
Workup Bottlenecks: Their high boiling points and water miscibility lead to difficult extractions, often requiring multiple washes or energy-intensive distillations that degrade the heat-sensitive nitrile group.
-
Kinetic Issues: Direct alkylation with cyclopropyl halides (e.g., cyclopropyl bromide) is kinetically disfavored due to the high energy barrier of SN2 attack on a cyclopropyl carbon.
The Solution: This guide focuses on the Chan-Lam Coupling (oxidative cross-coupling) using cyclopropylboronic acid, which is the modern "Pro" route. We replace DMF with 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME) . These solvents not only match the reaction performance but drastically simplify the workup.
Decision Matrix: Solvent Selection
Before starting, use this logic flow to determine the best solvent system for your specific reagents.
Figure 1: Solvent selection logic based on coupling strategy. Note the strong preference for Chan-Lam coupling over direct alkylation.
Recommended Protocol: Chan-Lam Coupling in 2-MeTHF
This protocol replaces DMF with 2-MeTHF, leveraging its ability to phase-separate from water for a direct "wash-and-separate" workup.
Materials
-
Substrate: Pyrrole-2-carbonitrile (1.0 equiv)
-
Coupling Partner: Cyclopropylboronic acid (2.0 equiv)
-
Catalyst: Cu(OAc)₂ (0.1 – 0.2 equiv)
-
Base: Pyridine or 2,6-Lutidine (2.0 equiv)
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF)
-
Atmosphere: Open air or O₂ balloon (Oxidant)
Step-by-Step Methodology
-
Dissolution: Charge pyrrole-2-carbonitrile and cyclopropylboronic acid into the reactor. Add 2-MeTHF (10 V, i.e., 10 mL per gram of substrate).
-
Why: 2-MeTHF has a lower dielectric constant than DMF. Ensure full solubilization before adding metal catalysts to prevent "hot spots" of reactivity.
-
-
Catalyst Addition: Add Cu(OAc)₂ and the base (Pyridine).
-
Note: The solution should turn deep blue/green, indicating the formation of the active Cu(II)-amine species.
-
-
Reaction: Stir vigorously at 40–50°C under an air atmosphere (or O₂ balloon for faster kinetics).
-
Critical Control: Mass transfer of oxygen is the rate-limiting step in Chan-Lam cycles. High agitation rates (>500 rpm) are required.
-
-
Workup (The Green Advantage):
-
Add aqueous NH₄Cl (10% solution) directly to the reaction vessel.
-
Stir for 15 minutes to chelate copper residues (turning the aqueous layer blue).
-
Stop stirring. The layers will separate cleanly. The product remains in the upper 2-MeTHF layer; Copper/Boron salts partition into the lower aqueous layer.
-
Contrast: In DMF, this step would require adding ethyl acetate or DCM, washing 3x with water to remove DMF, and dealing with potential emulsions.
Comparative Data: Solvent Properties
Understanding the physical properties explains why the switch improves process efficiency.
| Property | DMF (Baseline) | 2-MeTHF (Recommended) | CPME (Alternative) | Impact on Process |
| Boiling Point | 153°C | 80°C | 106°C | 2-MeTHF allows easier solvent stripping without degrading the nitrile. |
| Water Solubility | Miscible | 14 g/100g (Limited) | 1.1 g/100g (Very Low) | 2-MeTHF/CPME allow direct aqueous extraction; DMF does not. |
| Peroxide Formation | Low | High (Needs Stabilizer) | Low (Resistant) | CPME is safer for long-term storage; 2-MeTHF requires BHT. |
| REACH Status | SVHC (Restricted) | Approved (Green) | Approved (Green) | Regulatory compliance for pharma scale-up. |
| Heat of Vaporization | High | Low | Low | Lower energy cost during distillation/recovery. |
Troubleshooting & FAQs
Category: Reaction Kinetics
Q: The reaction is stalling at 60% conversion. Adding more boronic acid doesn't help. Why?
-
Diagnosis: This is likely Protodeboronation . Cyclopropylboronic acid is unstable and can hydrolyze/deboronate before coupling, especially if the reaction is "wet" or too hot.
-
Fix:
-
Add 4Å Molecular Sieves to the 2-MeTHF to ensure anhydrous conditions.
-
Switch to Potassium Cyclopropyl Trifluoroborate salts. They are more stable but require a more polar solvent mixture (add 10% water or use a biphasic system with a Phase Transfer Catalyst).
-
Q: Why is the reaction slower in 2-MeTHF compared to DMF?
-
Diagnosis: DMF is a polar aprotic solvent that stabilizes ionic intermediates. 2-MeTHF is less polar (dielectric constant ~7 vs ~37 for DMF).
-
Fix: Increase the temperature by 10°C (up to 60°C). Alternatively, add a "co-solvent" catalyst like Dimethyl Carbonate (DMC) (10% v/v) to locally increase polarity without sacrificing the workup benefits.
Category: Workup & Isolation[6][9]
Q: I see a rag layer (emulsion) during the NH₄Cl wash. How do I clear it?
-
Diagnosis: While 2-MeTHF separates well, fine copper precipitates can stabilize emulsions.
-
Fix: Filter the biphasic mixture through a small pad of Celite before attempting phase separation. This removes the solid copper fines that stabilize the emulsion.
Q: Can I use Propylene Carbonate instead?
-
Answer: Yes, but be careful. Propylene Carbonate has a high boiling point (240°C). While it is "green," you cannot remove it by rotary evaporation. You must use column chromatography or precipitation (adding water to crash out the product) to isolate your nitrile. 2-MeTHF is superior for isolation.
Visualizing the Process Improvement
The following diagram illustrates the reduction in Unit Operations (steps) when switching from DMF to 2-MeTHF.
Figure 2: Workflow comparison. The 2-MeTHF route eliminates the back-extraction and multiple washing steps required to purge DMF.
References
-
Watson, A. J. B., et al. (2017).[3] "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society. Link
-
Sanofi & Pfizer Green Chemistry Guide. (2016). "Solvent Selection Guide: Managing Safety and Sustainability." Green Chemistry. Link
-
Watanabe, K., et al. (2020). "CPME (Cyclopentyl Methyl Ether) as a Green Alternative to THF in Process Chemistry." Organic Process Research & Development. Link
-
PubChem. (2024). "Compound Summary: this compound." Link
-
European Chemicals Agency (ECHA). (2023). "Candidate List of substances of very high concern for Authorisation (DMF/NMP)." Link
Sources
- 1. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
common pitfalls in the synthesis of N-substituted pyrroles
Technical Support Center: Synthesis of N-Substituted Pyrroles Current Status: Operational | Topic ID: ORG-SYN-PYR-001
Introduction: The Architect’s Dilemma
As researchers, we often treat the pyrrole ring as a simple building block, yet its synthesis is frequently the bottleneck in medicinal chemistry campaigns (e.g., Atorvastatin analogs) and materials science. The challenge lies not in the possibility of formation, but in the selectivity and stability of the process.
This guide moves beyond textbook definitions to address the "hidden" failure modes of the three dominant synthetic pathways: Paal-Knorr , Clauson-Kaas , and Direct N-Functionalization .
Module 1: The Paal-Knorr Condensation
Core Philosophy: Balancing Acidity and Nucleophilicity.
The Paal-Knorr reaction (1,4-dicarbonyl + primary amine) is the industry standard, but it is prone to two major failures: furan formation and oligomerization .
Troubleshooting Guide
Q1: My reaction mixture turns into a black, insoluble tar within minutes. What happened? A: This is the "Runaway Polymerization" effect. 1,4-dicarbonyls are highly reactive electrophiles. In the presence of strong mineral acids (HCl, H₂SO₄) and heat, they self-condense or oxidize before the amine can react.
-
The Fix: Switch to a mild Lewis Acid catalyst (e.g., Sc(OTf)₃, Bi(NO₃)₃) or a solid acid support like Montmorillonite K-10 . These activate the carbonyl without triggering oxidative polymerization.
-
Pro-Tip: If using a volatile amine, add it in excess (1.5–2.0 equiv) to outcompete the self-condensation pathway.
Q2: I am isolating significant amounts of furan byproduct instead of pyrrole. A: You have crossed the "Acidity Threshold." The mechanism bifurcates at the cyclization step. High acidity (pH < 3) promotes the elimination of ammonia/amine from the hemiaminal intermediate, leading to furan ring closure (oxygen attack) rather than pyrrole ring closure (nitrogen attack).
-
The Fix: Buffer your system. Use sodium acetate/acetic acid to maintain a pH of 4–5. This acidity is sufficient to catalyze dehydration but insufficient to protonate the amine completely, keeping it nucleophilic.
Q3: My sterically hindered amine (e.g., tert-butylamine) shows <10% conversion. A: Steric bulk prevents the initial nucleophilic attack on the carbonyl.
-
The Fix: Use microwave irradiation . The thermal effect helps overcome the activation energy barrier that conventional reflux cannot breach.
-
Alternative: Switch to a solvent-free mechanochemical approach (ball milling) which forces contact between reactants.
Visual Logic: Paal-Knorr Failure Analysis
Figure 1: Decision matrix for diagnosing Paal-Knorr reaction failures.
Module 2: The Clauson-Kaas Synthesis
Core Philosophy: Controlled Unmasking.
This method uses 2,5-dimethoxytetrahydrofuran (DMTHF) as a latent 1,4-dicarbonyl equivalent. It is ideal for sensitive amines but fails if the "unmasking" (hydrolysis) step is mismanaged.
Protocol: The "Buffered One-Pot" Method
Use this protocol to avoid the isolation of unstable intermediates.
-
Activation: Dissolve DMTHF (1.0 equiv) in a mixture of water/acetic acid (3:1). Heat to 60°C for 30 minutes.
-
Why? This hydrolyzes the acetals to generate the reactive succinaldehyde in situ.
-
-
Buffering: Cool to room temperature. Add Sodium Acetate (NaOAc) until the solution is buffered to pH ~5.
-
Critical Step: If you add the amine to the highly acidic hydrolysis mixture, the amine will protonate and become non-nucleophilic.
-
-
Cyclization: Add the primary amine (1.1 equiv) and heat to 80°C (or reflux) for 1-2 hours.
-
Workup: Extract with Ethyl Acetate. The organic layer will contain the pure N-substituted pyrrole.
Troubleshooting Guide
Q: I see starting material (amine) remaining, but the DMTHF is gone. A: The activated succinaldehyde is unstable. If the amine wasn't added immediately after the buffering step, the aldehyde likely polymerized.
-
The Fix: Perform the hydrolysis and amine addition in a single, seamless workflow. Do not store the hydrolyzed DMTHF.
Q: Can I use this for amino acids? A: Yes, but standard heating often leads to racemization.
-
The Fix: Use the Jefford modification . Run the reaction in a biphasic system (Water/DCM) or use microwave heating for short durations (5-10 mins) to minimize thermal exposure.
Module 3: Direct N-Functionalization
Core Philosophy: The Hard/Soft Nucleophile Battle.
When you cannot build the ring, you must functionalize an existing pyrrole. The challenge here is Regioselectivity (N- vs. C-alkylation).
Comparative Data: Selectivity Drivers
| Variable | Condition favoring N-Alkylation | Condition favoring C-Alkylation |
| Base | Strong Bases (NaH, KOtBu) | Weak Bases (K₂CO₃), Grignard reagents |
| Solvent | Polar Aprotic (DMF, DMSO) | Non-polar (Toluene, Ether) |
| Electrophile | Hard (Alkyl Tosylates, Sulfonates) | Soft (Alkyl Iodides, Conjugate acceptors) |
| Cation | Dissociated (K+, Na+ with 18-crown-6) | Tightly Bound (Li+, Mg++) |
Troubleshooting Guide
Q: I am getting a mixture of N-alkyl and C2/C3-alkyl products. A: The pyrrolyl anion is an ambident nucleophile. In non-polar solvents, the cation coordinates to the nitrogen, blocking it and directing the electrophile to the carbon positions.
-
The Fix: "Free" the nitrogen. Use NaH in DMF . The high dielectric constant of DMF separates the Na+ ion from the pyrrolyl anion, leaving the nitrogen lone pair highly exposed and reactive (Hard Nucleophile).
Q: My Buchwald-Hartwig N-arylation failed (0% yield). A: Pyrrole is a weak nucleophile compared to standard amines, and it can poison Palladium catalysts.
-
The Fix:
-
Ligand Choice: Use bulky, electron-rich biaryl phosphine ligands like tBuXPhos or BrettPhos . These facilitate the reductive elimination step.
-
Base: Use a weak base like K₃PO₄ to avoid decomposing the catalyst, but ensure the temperature is high enough (>100°C) to drive the reaction.
-
Pre-catalyst: Use oxidative addition precatalysts (e.g., Pd2(dba)3 or G3-Palladacycles ) to initiate the cycle efficiently.
-
Visual Logic: Selectivity Pathways
Figure 2: Controlling regioselectivity in pyrrole functionalization.
References
-
Paal-Knorr Mechanism & Green Improvements
-
Title: Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.[1]
- Source: ResearchG
-
URL:
-
-
Clauson-Kaas Methodology
-
N-Alkylation Selectivity
- Title: Controlling Regioselectivity in the Enantioselective N-Alkyl
- Source: N
-
URL:
-
Buchwald-Hartwig N-Arylation
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
interpreting unexpected peaks in the NMR spectrum of 1-cyclopropyl-1H-pyrrole-2-carbonitrile
Welcome to the NMR Spectroscopy Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common and complex issues encountered during NMR analysis. As Senior Application Scientists, we provide not only troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
This guide focuses on a specific, real-world challenge: interpreting unexpected peaks in the NMR spectrum of 1-cyclopropyl-1H-pyrrole-2-carbonitrile.
Troubleshooting Guide: Unexpected Peaks in the NMR Spectrum of this compound
This guide is structured in a question-and-answer format to directly address the anomalies you might observe in your NMR spectrum.
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: Before identifying unexpected peaks, it is crucial to have a baseline for the expected signals of your target molecule. The structure of this compound contains a pyrrole ring, a cyclopropyl group, and a nitrile group, each influencing the electronic environment and, therefore, the chemical shifts of nearby nuclei.
The electron-withdrawing nature of the nitrile group at the C2 position will deshield the adjacent proton at C3, shifting it downfield. The pyrrole ring itself is aromatic, and its protons typically appear in the aromatic region.[1] The cyclopropyl protons are highly shielded and will appear upfield, often as complex multiplets due to geminal and vicinal coupling.[2]
Below is a table of predicted chemical shifts based on standard values for these functional groups.
Data Presentation: Predicted NMR Chemical Shifts
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| H3 (pyrrole) | 6.8 - 7.0 | 110 - 112 | Doublet, deshielded by adjacent CN group. |
| H4 (pyrrole) | 6.1 - 6.3 | 112 - 114 | Triplet or dd, coupled to H3 and H5. |
| H5 (pyrrole) | 6.9 - 7.1 | 125 - 127 | Doublet or dd, deshielded by ring nitrogen. |
| N-CH (cyclopropyl) | 3.5 - 3.7 | 33 - 36 | Multiplet (methine proton). |
| CH₂ (cyclopropyl) | 1.0 - 1.4 | 8 - 10 | Two sets of multiplets (diastereotopic protons). |
| C2 (pyrrole-CN) | - | 100 - 102 | Quaternary carbon, attached to CN. |
| CN (nitrile) | - | 115 - 117 | Quaternary carbon of the nitrile group. |
Q2: I'm observing a broad singlet around 1.5-1.6 ppm in my CDCl₃ spectrum that I can't assign. What is it?
A2: A broad singlet in this region, especially in a non-protic solvent like deuterochloroform (CDCl₃), is almost always attributable to residual water (H₂O) .[3] The chemical shift of water is highly dependent on the solvent, concentration, and temperature. In CDCl₃, it typically appears around 1.56 ppm.[3]
Causality: Although your compound does not have exchangeable protons, trace amounts of water in the NMR solvent or on the surface of the NMR tube can produce a signal. The peak is broad due to rapid chemical exchange with other trace protons and the lack of fixed coupling.
Troubleshooting Protocol:
To confirm the presence of water, a simple D₂O exchange experiment is highly effective.
Experimental Protocol: D₂O Shake
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the sample.
-
Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
Expected Result: The peak corresponding to water will significantly decrease in intensity or disappear entirely. This is because the protons of H₂O exchange with the deuterons of D₂O to form HOD and D₂O, which are largely invisible in the ¹H NMR spectrum.[4]
Q3: My spectrum shows sharp singlets at ~2.17 ppm and ~7.26 ppm. Are these impurities?
A3: Yes, these are very common impurities. The peak at ~7.26 ppm in CDCl₃ is the residual signal from the solvent itself (CHCl₃).[3] The sharp singlet at ~2.17 ppm is characteristic of acetone , a common solvent used for cleaning glassware.[3]
Causality: Even after drying, glassware can retain trace amounts of acetone, which then leaches into your NMR sample. Similarly, NMR solvents are never 100% deuterated, leading to a residual peak from the non-deuterated isotopomer.
Troubleshooting Steps:
-
Proper Glassware Cleaning: Ensure final rinsing of glassware is done with a volatile solvent in which your compound is not soluble (like hexane) and then dried under high vacuum.
-
Reference a Solvent Impurity Table: Always compare unexpected peaks against a standard table of common NMR solvent impurities.
Data Presentation: Common NMR Impurities in CDCl₃
| Impurity | ¹H Chemical Shift (δ, ppm) | Multiplicity |
| Chloroform (residual) | 7.26 | s |
| Water | 1.56 | s (broad) |
| Acetone | 2.17 | s |
| Ethyl Acetate | 2.05 (s), 4.12 (q), 1.26 (t) | s, q, t |
| Dichloromethane | 5.30 | s |
| Hexane | 1.26 (br s), 0.88 (t) | br s, t |
| Silicone Grease | ~0.07 | s |
Source: Adapted from Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.[5]
Q4: I have a complex multiplet in the 6.5-7.5 ppm range that doesn't match my product. What could be the source?
A4: This could indicate the presence of unreacted starting materials or byproducts from the synthesis. A common synthesis for pyrrole-2-carbonitriles involves the reaction of a pyrrole with chlorosulfonyl isocyanate, followed by treatment with a formamide and an organic base.[6] Another route involves the cyclocondensation of enones with aminoacetonitrile.[7]
Potential Impurities:
-
Unreacted 1-cyclopropyl-1H-pyrrole: If the cyanation step was incomplete, you might see signals for the parent pyrrole. The protons on a simple pyrrole ring are typically found between 6.0 and 6.8 ppm.[1]
-
Aromatic Byproducts: Depending on the synthetic route, side reactions could lead to the formation of other aromatic heterocycles.[8]
Troubleshooting Workflow:
A systematic approach is required to identify these unknown species. The following workflow diagram illustrates the logical steps to take.
Mandatory Visualization: Troubleshooting Workflow
Sources
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 7. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrole synthesis [organic-chemistry.org]
Technical Support Center: Scaling Up 1-Cyclopropyl-1H-pyrrole-2-carbonitrile
The following technical guide is structured as a specialized support center resource for process chemists and scale-up engineers. It prioritizes the Clauson-Kaas ring construction followed by Vilsmeier-Haack functionalization , as this is the most robust, scalable pathway for 1-cyclopropyl-1H-pyrrole-2-carbonitrile that avoids the notoriously difficult N-alkylation of electron-deficient pyrroles.
Ticket ID: SC-PYR-CN-042 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open for Consultation
Executive Summary & Route Selection
User Query: We are attempting to scale up the synthesis of this compound. Direct alkylation of pyrrole-2-carbonitrile with cyclopropyl bromide is failing (low yield, <10%). What is the recommended process for kilogram-scale production?
Specialist Response: Direct N-alkylation of pyrrole-2-carbonitrile is mechanistically flawed for scale-up. The electron-withdrawing nitrile group at C2 significantly reduces the nucleophilicity of the pyrrole nitrogen. Furthermore, cyclopropyl halides are resistant to SN2 attack due to ring strain and steric hindrance.
The Validated Pathway: We recommend a Construct-then-Functionalize approach:
-
Ring Construction (Clauson-Kaas): Condensation of cyclopropylamine with 2,5-dimethoxytetrahydrofuran to form the 1-cyclopropylpyrrole core.
-
Formylation (Vilsmeier-Haack): Regioselective introduction of an aldehyde at C2.
-
Nitrile Conversion: Conversion of the aldehyde to nitrile via oxime dehydration.
Phase I: Ring Construction (Clauson-Kaas Synthesis)
Q1: We are seeing rapid darkening and polymerization during the reaction of cyclopropylamine. How do we control this?
Diagnosis: This is likely due to the instability of the intermediate dialdehyde formed from 2,5-dimethoxytetrahydrofuran hydrolysis, or thermal degradation of the cyclopropylamine (which is volatile and reactive).
Troubleshooting Protocol:
-
Buffer the System: Do not use neat acetic acid. Use a buffered system (Acetic Acid/Sodium Acetate) or a biphasic system (Water/DCM) to moderate the pH. The hydrolysis of the furan precursor requires acid, but the cyclization is sensitive to harsh conditions.
-
Temperature Staging:
-
Initiation: Hydrolyze the 2,5-dimethoxytetrahydrofuran first at mild heat (50–60°C) for 1-2 hours.
-
Addition: Cool to room temperature before adding the cyclopropylamine.
-
Cyclization: Slowly ramp to reflux (80–90°C). This prevents the "dumping" of amine into a hot, reactive soup of degradation products.
-
-
Inert Atmosphere: Oxygen promotes polypyrrole formation. Ensure a strict N2 sparge throughout the reaction.
Q2: Cyclopropylamine is highly volatile (bp ~50°C). We are losing stoichiometry on scale.
Solution:
-
Use the Hydrochloride Salt: Convert cyclopropylamine to its HCl salt prior to use. It is a stable solid. You can release the free amine in situ by adding a stoichiometric amount of sodium acetate or mild base during the addition step.
-
Condenser Efficiency: On a kg-scale, standard glycol condensers may be insufficient. Use a double-condenser setup with coolant at -10°C to trap fugitive amine vapors.
Phase II: Regioselective Formylation (Vilsmeier-Haack)[1]
Q3: We are obtaining a mixture of 2-formyl (target) and 3-formyl isomers. How do we maximize the C2 selectivity?
Mechanism: The Vilsmeier reagent (chloromethyleneiminium salt) is a bulky electrophile. The 1-cyclopropyl group provides steric bulk that actually helps direct to the C2 position (alpha) over C3 (beta), but temperature control is critical.
Optimization Table:
| Parameter | Recommendation | Rationale |
| Reagent Stoichiometry | 1.1 eq POCl3 / 1.2 eq DMF | Slight excess ensures complete conversion; large excess promotes di-formylation. |
| Addition Temperature | -10°C to 0°C | Kinetic control favors the more electron-rich C2 position. Higher temps (>20°C) increase C3 impurity. |
| Solvent | DCM or DCE | Chlorinated solvents stabilize the Vilsmeier complex better than neat DMF, improving regiocontrol. |
| Quench Method | Inverse Addition | Pour the reaction mixture into ice/sodium acetate solution. Direct water addition causes localized heating, degrading the product. |
Q4: The POCl3 addition is causing a massive exotherm. Is there a safer alternative?
Safety Alert: The formation of the Vilsmeier reagent (DMF + POCl3) is highly exothermic.
-
Protocol: Pre-form the Vilsmeier reagent in a separate reactor at 0°C. Age for 30 minutes. Then, add the substrate (1-cyclopropylpyrrole) solution slowly to the pre-formed reagent.
-
Alternative Reagent: For highly sensitive scale-ups, Oxalyl Chloride can be used with DMF to generate the same iminium species with a more manageable gas evolution (CO/CO2) rather than a sharp thermal spike, though gas scrubbing is required.
Phase III: Aldehyde to Nitrile Conversion
Q5: The conversion of aldehyde to nitrile using hydroxylamine/acetic anhydride is yielding a black tar.
Diagnosis: The "Beckmann Rearrangement" conditions (Ac2O/Heat) are too harsh for the electron-rich pyrrole ring, causing polymerization.
Recommended "Soft" Dehydration Protocol:
-
Oxime Formation: React aldehyde with NH2OH·HCl and Na2CO3 in Ethanol/Water. Isolate the solid oxime.
-
Dehydration: Do not reflux in acetic anhydride. Instead, use DMPU/SOCl2 or TCT (Trichloroisocyanuric Acid) at 0°C.
-
Green Alternative: Use Iodine in Ammonia water (I2/aq. NH3) . This is a one-pot oxidative conversion of the aldehyde to nitrile that avoids acidic/dehydrating conditions entirely, preserving the sensitive pyrrole ring.
-
Visualized Workflow (DOT Diagram)
The following diagram outlines the logical flow and critical control points (CCPs) for the recommended synthesis route.
Caption: Figure 1. Optimized process flow for this compound synthesis, highlighting Critical Control Points (CCPs) for regioselectivity and polymerization prevention.
Safety & Handling (HSE)
| Hazard | Description | Mitigation Strategy |
| Cyclopropylamine | Highly volatile (bp 49°C), toxic, corrosive. | Use HCl salt where possible. Handle in closed systems. Double-condenser cooling (-10°C). |
| POCl3 | Reacts violently with water; releases HCl gas. | Use a scrubber for HCl off-gas. Keep reaction vessels strictly dry. Have "Diphoterine" or equivalent available. |
| Pyrrole Polymerization | Exothermic runaway potential. | Never store crude pyrrole intermediates for long periods. Stabilize with trace BHT if storage is necessary. |
References
-
Clauson-Kaas Synthesis Review
-
Vilsmeier-Haack Regioselectivity
-
Scale-Up of Pyrrole Synthesis
- General Pyrrole-2-carbonitrile Synthesis (CSI Method)
Sources
managing exothermic events during the preparation of 1-cyclopropyl-1H-pyrrole-2-carbonitrile
The following guide is structured as a high-level Technical Support Center resource for Halo-Heterocycle Technologies , a specialized supplier of nitrogen-heterocycle intermediates.
Ticket ID: HHT-CYAN-4513 Subject: Managing Exothermic Events & Thermal Runaway Risks Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open [Priority: Critical]
Executive Summary & Hazard Profile
User Query: "We are scaling up the cyanation of 1-cyclopropylpyrrole using Chlorosulfonyl Isocyanate (CSI). We observed a rapid temperature spike (-10°C to +15°C in 30 seconds) during reagent addition, followed by fuming. How do we control this exotherm and prevent cyclopropyl ring degradation?"
Scientist’s Assessment: The preparation of 1-cyclopropyl-1H-pyrrole-2-carbonitrile typically involves the electrophilic cyanation of 1-cyclopropylpyrrole. The most direct, yet thermally hazardous, route utilizes Chlorosulfonyl Isocyanate (CSI) in DMF. This reaction is characterized by two distinct exothermic phases:
-
The Electrophilic Addition: CSI reacts with the pyrrole ring (highly exothermic).
-
The Quench/Elimination: DMF promotes the loss of SO3/HCl to form the nitrile (exothermic + gas evolution).
Critical Risk Factor: The cyclopropyl group acts as an electron-donating "sink," activating the pyrrole ring and increasing the rate (and heat release) of electrophilic attack compared to N-methyl analogs. Furthermore, the cyclopropyl ring is acid-sensitive; uncontrolled exotherms during the acidic quench can trigger ring-opening polymerization, leading to "tarring" and yield loss.
Troubleshooting Guide (Q&A Format)
Phase 1: Reagent Addition (The "Red Zone")
Q1: I am adding CSI to the 1-cyclopropylpyrrole solution, and the temperature is overriding my chiller. Should I stop? A: IMMEDIATE STOP. The reaction between CSI and electron-rich pyrroles is diffusion-controlled and practically instantaneous. If your internal temperature (Ti) is rising despite active cooling, you are in a thermal accumulation mode .
-
The Fix: Stop addition immediately. Do not increase stirring speed if it risks splashing (CSI reacts violently with moisture in headspace air). Allow
to return to the setpoint (ideally -10°C to 0°C). -
The Cause: Your addition rate (
) exceeds the heat removal capacity ( ) of your reactor. For 1-cyclopropylpyrrole, the enthalpy of reaction is significant due to the ring strain and electron density. -
Protocol Adjustment: Dilute the CSI in dry acetonitrile or dichloromethane (1:1 v/v) before addition. This increases thermal mass and slows the reaction kinetics slightly.
Q2: Why is the mixture becoming viscous/solidifying during the CSI addition? A: This is likely the formation of the N-chlorosulfonyl amide intermediate , which can precipitate in non-polar solvents like toluene or ether.
-
The Risk: A slurry has poor heat transfer. If the solids suddenly dissolve or react further upon warming/DMF addition, you may experience a delayed "thermal kick."
-
Recommendation: Use a solvent system that maintains solubility, such as Acetonitrile (MeCN) or a MeCN/DCM mixture. If using Toluene, ensure vigorous agitation to prevent "hot spots" in the slurry.
Phase 2: The DMF Quench & Elimination
Q3: We added DMF to the intermediate, and the reaction "erupted" with gas evolution. What happened? A: You triggered the rapid elimination of chlorosulfonic acid. In the CSI route, DMF acts as both a reactant and a base/catalyst to convert the N-chlorosulfonyl intermediate to the nitrile. This step releases HCl and SO3 gases (often as SO3·DMF complex).
-
The Mechanism: The breakdown is endothermic initially but is driven by the highly exothermic solvation of the released acids and the formation of the DMF-SO3 complex.
-
The Fix: The addition of DMF should be performed slowly at low temperature (0°C), followed by a controlled ramp to room temperature. Never add DMF to the CSI-pyrrole adduct at room temperature.
Phase 3: Cyclopropyl Ring Integrity
Q4: My final product contains a significant impurity (5-10%) with a mass of M+18 or M+36. Is this the nitrile? A: No. This indicates acid-catalyzed ring opening of the cyclopropyl group.
-
The Cause: During the quench, if the temperature exceeds 20°C while the mixture is still strongly acidic (before neutralization), the cyclopropyl ring (which has partial double-bond character due to conjugation with the pyrrole) can open, reacting with Cl- or H2O.
-
Prevention: The quench into water/base (NaOH or NaHCO3) must be kept strictly <10°C. Do not allow the acidic reaction mixture to sit for prolonged periods before neutralization.
Validated Experimental Protocol
Method: One-Pot Cyanation using Chlorosulfonyl Isocyanate (CSI) Scale: 100 mmol (approx. 10.7 g of 1-cyclopropylpyrrole)
Safety Pre-requisites:
-
CSI: Corrosive, reacts violently with water.[1] Handle under N2/Ar.
-
Reactor: Jacketed vessel with cryostat capability (-20°C).
-
Scrubber: Outlet connected to NaOH scrubber (SO3/HCl evolution).
| Step | Operation | Critical Parameter | Thermal Note |
| 1 | Charge 1-cyclopropylpyrrole (10.7 g, 1.0 eq) and MeCN (100 mL). | Inert Atmosphere (N2) | Neutral baseline. |
| 2 | Cool solution to -15°C . | Ensure stable baseline before addition. | |
| 3 | Add CSI (14.2 g, 1.0 eq) dropwise over 45 mins. | Maintain | HIGH EXOTHERM. Rate limiting step. |
| 4 | Stir at -5°C for 30 mins. | Clear/pale yellow solution | Post-reaction equilibration. |
| 5 | Add DMF (14.6 g, 2.0 eq) dropwise at -5°C. | Maintain | Gas Evolution. Watch for foaming. |
| 6 | Allow to warm to 10°C over 1 hour. | Controlled Ramp | Elimination of SO3 occurs here. |
| 7 | Pour mixture onto Ice/Water (200 g) containing NaHCO3 . | Violent Hydrolysis. Add slowly. | |
| 8 | Extract with EtOAc, wash with brine, dry, concentrate. | Vacuum < 40°C | Product is thermally stable, but avoid high heat. |
Process Visualization (Graphviz)
The following diagram illustrates the reaction workflow with integrated Thermal Control Points (TCPs).
References & Data Sources
-
Direct Cyanation via CSI:
-
Source: Barnett, C. J., et al. "Synthesis of Pyrrole-2-carbonitriles." United States Patent WO2005097743A1.
-
Relevance: Establishes the CSI/DMF protocol and low-temperature requirements (-6°C to 0°C) to prevent violent reaction.
-
URL:
-
-
Thermal Stability of Pyrrole Esters/Nitriles:
-
Source: Lai, M., et al. "Enzymatic synthesis of novel pyrrole esters and their thermal stability." Chemistry Central Journal, 2023.
-
Relevance: Provides thermal degradation data (TG/DSC) for pyrrole derivatives, confirming stability of the ring system under controlled conditions.
-
URL:
-
-
Cyclopropyl Ring Sensitivity:
-
Source: Hwu, J. R., et al. "Counterintuitive Ring Opening of Cyclopropyl Ketones." Journal of Organic Chemistry. (General principle of acid-catalyzed cyclopropyl opening).
-
Context: Used to ground the warning regarding acid quench temperatures and ring integrity.
-
-
Safety Data & Handling:
Sources
Validation & Comparative
A Guide to the NMR Spectral Assignment of 1-cyclopropyl-1H-pyrrole-2-carbonitrile: A Predictive and Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the detailed structural elucidation of organic molecules in solution. This guide provides an in-depth technical analysis and predicted spectral assignment for 1-cyclopropyl-1H-pyrrole-2-carbonitrile, a molecule of interest in synthetic chemistry.
Given the absence of a publicly available, experimentally verified NMR spectrum for this specific compound, this guide has been constructed based on a predictive approach. By leveraging established principles of NMR spectroscopy and comparing data from structurally related analogs, we can construct a highly accurate, theoretical spectral assignment. This document serves not only as a reference for the predicted spectral data of this compound but also as a pedagogical tool for approaching the spectral assignment of similarly complex heterocyclic systems.
Molecular Structure and Predicted NMR Resonances
The structure of this compound combines a five-membered aromatic pyrrole ring, an electron-withdrawing nitrile group at the C2 position, and a sterically demanding cyclopropyl group attached to the nitrogen atom. Each of these features imparts distinct electronic and steric effects that govern the chemical environment, and thus the NMR chemical shifts, of each proton and carbon atom.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=bold];
} Caption: Numbering scheme for this compound.
Predicted ¹H NMR Spectral Assignment
The ¹H NMR spectrum is anticipated to display signals corresponding to the three distinct protons on the pyrrole ring and the five protons of the N-cyclopropyl group. The chemical shifts are influenced by the aromaticity of the pyrrole ring, the electron-withdrawing nature of the nitrile group, and the unique magnetic anisotropy of the cyclopropyl ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Assignment |
| H5 | ~6.9 - 7.1 | Triplet (t) or Doublet of Doublets (dd) | J(H5-H4) ≈ 2.5-3.0 Hz, J(H5-H3) ≈ 1.5-2.0 Hz | Located at the α-position to the nitrogen, this proton is typically the most downfield of the pyrrole ring protons. The presence of the N-cyclopropyl group is expected to shift it slightly upfield compared to an N-H pyrrole. |
| H3 | ~6.7 - 6.9 | Triplet (t) or Doublet of Doublets (dd) | J(H3-H4) ≈ 3.0-3.5 Hz, J(H3-H5) ≈ 1.5-2.0 Hz | Positioned adjacent to the electron-withdrawing cyano group, this proton experiences significant deshielding. |
| H4 | ~6.1 - 6.3 | Triplet (t) or Doublet of Doublets (dd) | J(H4-H3) ≈ 3.0-3.5 Hz, J(H4-H5) ≈ 2.5-3.0 Hz | Being at the β-position and flanked by two other protons, this proton is expected to be the most upfield of the pyrrole ring signals. |
| H1' (cyclopropyl CH) | ~3.4 - 3.6 | Multiplet (m) or Heptet | J ≈ 3-7 Hz | This methine proton is directly attached to the nitrogen of the pyrrole ring, leading to a significant downfield shift compared to a typical cyclopropyl CH proton. |
| H2' (cyclopropyl CH₂) | ~1.0 - 1.2 | Multiplet (m) | J ≈ 3-7 Hz | These methylene protons on the cyclopropyl ring are expected to appear significantly upfield, a characteristic feature due to the ring current effect of the cyclopropane ring.[1] They will likely appear as two non-equivalent signals due to diastereotopicity. |
Predicted ¹³C NMR Spectral Assignment
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are highly dependent on the hybridization state and the electronic environment of each carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C5 | ~125 - 128 | The α-carbon to the nitrogen, typically appearing downfield. The N-cyclopropyl group will influence this shift. |
| C3 | ~110 - 113 | This β-carbon is adjacent to the cyano-substituted carbon, which will have a significant electronic effect. |
| C4 | ~111 - 114 | The other β-carbon, its chemical shift will be similar to C3 but influenced by its proximity to C5. |
| C2 | ~115 - 118 | The carbon bearing the nitrile group is expected to be significantly deshielded. |
| C6 (CN) | ~117 - 120 | The nitrile carbon itself has a characteristic chemical shift in this region. |
| C1' (cyclopropyl CH) | ~33 - 36 | The methine carbon of the cyclopropyl group directly attached to the nitrogen. |
| C2' (cyclopropyl CH₂) | ~8 - 11 | The methylene carbons of the cyclopropyl group are characteristically found at a very upfield chemical shift.[2] |
Comparative Analysis with 1H-pyrrole-2-carbonitrile
To understand the electronic contribution of the N-cyclopropyl group, a comparison with the parent compound, 1H-pyrrole-2-carbonitrile, is invaluable.
| Proton | Predicted Shift in this compound (ppm) | Reported Shift in 1H-pyrrole-2-carbonitrile (ppm) | Effect of N-cyclopropyl Group |
| H5 | ~6.9 - 7.1 | ~7.0 | Minimal change, possibly slight shielding. |
| H3 | ~6.7 - 6.9 | ~6.8 | Minimal change, possibly slight shielding. |
| H4 | ~6.1 - 6.3 | ~6.2 | Minimal change, possibly slight shielding. |
The introduction of an alkyl or cycloalkyl group on the nitrogen of a pyrrole ring generally results in a slight upfield (shielding) effect on the ring protons compared to the N-H analog.
Experimental Protocols
Standard Protocol for NMR Sample Preparation
For reliable and reproducible NMR data, the following sample preparation protocol is recommended:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, Acetone-d6, DMSO-d6).[3]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Internal Standard: Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if precise chemical shift referencing is required.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
dot graph "NMR_Sample_Preparation" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: A simplified workflow for NMR sample preparation.
Standard Protocol for 1D and 2D NMR Data Acquisition
The following is a general procedure for acquiring high-quality NMR data on a modern spectrometer:
-
Instrument Setup: Insert the prepared NMR sample into the spectrometer's autosampler or manual insertion port.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform an automated shimming procedure to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Optimize acquisition parameters such as the number of scans, acquisition time, and relaxation delay to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.
-
-
2D NMR Acquisition (for structural confirmation):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is essential for identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments.
-
Confirmational Analysis using 2D NMR
While 1D NMR provides the initial data for assignment, 2D NMR techniques are indispensable for confirming the connectivity of the molecule.
Expected COSY Correlations
The COSY spectrum will show cross-peaks between protons that are spin-spin coupled. For this compound, the following key correlations are expected:
-
A cross-peak between H3 and H4 .
-
A cross-peak between H4 and H5 .
-
A cross-peak between the cyclopropyl methine proton (H1' ) and the methylene protons (H2' ).
dot graph "COSY_Correlations" { node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.6]; edge [color="#34A853"];
} Caption: Predicted ¹H-¹H COSY correlations.
Expected HSQC/HMBC Correlations
HSQC and HMBC experiments provide the crucial links between the proton and carbon skeletons.
Key Predicted HSQC (¹JCH) Correlations:
-
H3 will correlate with C3 .
-
H4 will correlate with C4 .
-
H5 will correlate with C5 .
-
H1' will correlate with C1' .
-
H2' will correlate with C2' .
Key Predicted HMBC (²⁻³JCH) Correlations:
-
H5 will show a correlation to C4 and C3 .
-
H3 will show a correlation to C2 , C4 , and the nitrile carbon C6 .
-
The cyclopropyl methine proton H1' will show a crucial correlation to the pyrrole carbons C2 and C5 , confirming the point of attachment.
-
The cyclopropyl methylene protons H2' will correlate with the cyclopropyl methine carbon C1' .
dot graph "HMBC_Correlations" { layout=neato; node [shape=box, style=rounded, fontcolor="#202124"]; edge [color="#EA4335", style=dashed, arrowhead=vee];
} Caption: Key predicted long-range ¹H-¹³C HMBC correlations.
Conclusion
This guide provides a comprehensive, albeit predictive, NMR spectral assignment for this compound. The predicted chemical shifts and coupling patterns are based on established NMR principles and data from analogous compounds. The characteristic upfield signals of the cyclopropyl protons and the downfield shifts of the pyrrole protons due to the aromatic ring and the electron-withdrawing nitrile group are key identifying features. The use of 2D NMR techniques, particularly COSY, HSQC, and HMBC, would be essential for the unambiguous experimental verification of these assignments. This guide serves as a robust framework for researchers working with this molecule and as a practical example of spectral prediction and assignment for complex heterocyclic systems.
References
- Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 4(3).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]
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- 2. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 4. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 1-cyclopropyl-1H-pyrrole-2-carbonitrile
Introduction: The Analytical Imperative for 1-cyclopropyl-1H-pyrrole-2-carbonitrile
This compound (C₈H₈N₂, Mol. Wt. 132.15 g/mol ) is a heterocyclic compound featuring a unique combination of a pyrrole ring, a cyclopropyl group, and a nitrile moiety.[1] This structural arrangement makes it a molecule of interest in medicinal chemistry and materials science, where precise structural characterization is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight through the analysis of fragmentation patterns.[2]
This guide provides an in-depth comparison of mass spectrometric approaches for the analysis of this molecule. We will explore the causal relationships behind fragmentation pathways under different ionization regimes, primarily comparing a "hard" ionization technique, Electron Ionization (EI), with a "soft" ionization method, Electrospray Ionization (ESI), coupled with tandem mass spectrometry (MS/MS). Understanding these distinct methodologies is crucial for researchers aiming to achieve unambiguous structural elucidation, identify impurities, or study metabolic pathways.
Methodology Comparison: Electron Ionization vs. Electrospray Ionization
The choice of ionization technique is the most critical decision in designing a mass spectrometric experiment, as it dictates the nature and extent of fragmentation.[2] The volatility and thermal stability of the analyte guide this selection. For this compound, both Gas Chromatography (GC) coupled with EI and Liquid Chromatography (LC) coupled with ESI are viable, yet they yield fundamentally different and complementary data.
Workflow for Mass Spectrometry Analysis
The general workflow for analyzing a compound like this compound involves sample introduction, ionization, mass analysis, and detection. The key divergence in our comparison occurs at the ionization stage.
Caption: General experimental workflow for MS analysis.
Electron Ionization (EI): The Fingerprint Approach
EI is a high-energy, hard ionization technique that bombards the analyte with 70 eV electrons, inducing extensive and reproducible fragmentation.[2] This creates a detailed "mass spectral fingerprint" that is invaluable for structural confirmation and library matching. Due to the aromaticity of the pyrrole ring, a discernible molecular ion peak (M•⁺) at m/z 132 is expected, though its intensity may vary.
The fragmentation of this compound under EI is predicted to be driven by the distinct functionalities: the N-cyclopropyl group, the pyrrole ring, and the 2-carbonitrile substituent.
Predicted EI Fragmentation Pathways
The initial ionization event produces a radical cation [C₈H₈N₂]•⁺ at m/z 132 . Subsequent fragmentation follows several competing pathways governed by the formation of the most stable carbocations and neutral losses.[3]
-
Loss of Hydrogen Radical ([M-1]⁺): A common fragmentation for nitriles involves the loss of an α-hydrogen, which in this case would be from the cyclopropyl group, to form a resonance-stabilized cation at m/z 131 .[4]
-
Cyclopropyl Ring Fragmentation:
-
Loss of Ethylene: The strained cyclopropyl ring can undergo ring-opening followed by the loss of a stable ethylene molecule (C₂H₄, 28 Da), a characteristic fragmentation for cycloalkanes.[5] This would result in a fragment ion at m/z 104 .
-
Loss of Cyclopropyl Radical: Cleavage of the N-C bond can lead to the loss of the cyclopropyl group as a radical (•C₃H₅, 41 Da), yielding the stable 1H-pyrrole-2-carbonitrile cation at m/z 91 .[2]
-
-
Pyrrole & Nitrile Fragmentation:
-
Loss of HCN: Heterocyclic aromatic rings, particularly those containing nitrogen, commonly lose hydrogen cyanide (HCN, 27 Da). This would lead to a fragment at m/z 105 .
-
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI-MS/MS): The Targeted Approach
ESI is a soft ionization technique ideal for compounds analyzed via LC. It generates ions from a solution, typically producing a protonated molecule [M+H]⁺ with minimal initial fragmentation.[2][6] For our target compound, this would be observed at m/z 133 . The true power of ESI is realized when coupled with tandem mass spectrometry (MS/MS), where the [M+H]⁺ precursor ion is isolated and fragmented through collision-induced dissociation (CID). This allows for controlled, targeted fragmentation to probe specific structural features.
Studies on similar 2-substituted pyrrole derivatives show that fragmentation pathways are heavily influenced by the nature of the substituents.[6][7]
Predicted ESI-MS/MS Fragmentation Pathways
The precursor ion for CID would be the protonated molecule [C₈H₈N₂ + H]⁺ at m/z 133 .
-
Loss of Cyclopropane: The most likely fragmentation is the loss of the cyclopropyl group as a stable neutral molecule, cyclopropane (C₃H₆, 42 Da). This pathway leads to the protonated 1H-pyrrole-2-carbonitrile ion at m/z 91 .
-
Loss of HCN: Similar to the EI pathway, the protonated pyrrole ring can expel hydrogen cyanide (HCN, 27 Da), resulting in a fragment ion at m/z 106 .
-
Rearrangement and Loss of Acetonitrile: Rearrangement pathways can also occur. For instance, a rearrangement involving the cyclopropyl ring could lead to the loss of acetonitrile (CH₃CN, 41 Da), producing a fragment at m/z 92 .
It is worth noting that under some ESI conditions, nitriles can be reduced to their corresponding primary amines in the presence of water, which could lead to unexpected adducts or ions.[8][9]
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Comparative Data Summary
The following table summarizes the key predicted fragments for this compound, allowing for a direct comparison of the data obtained from EI-MS and ESI-MS/MS techniques.
| Ionization Method | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| EI-MS | 132 ([M]•⁺) | 131 | •H | [M-H]⁺ |
| 105 | HCN | [C₇H₇N]•⁺ | ||
| 104 | C₂H₄ | [C₆H₄N₂]•⁺ | ||
| 91 | •C₃H₅ | [C₅H₃N₂]⁺ (Pyrrole-2-carbonitrile cation) | ||
| ESI-MS/MS | 133 ([M+H]⁺) | 106 | HCN | [C₇H₈N]⁺ |
| 92 | CH₃CN | [C₆H₇]⁺ | ||
| 91 | C₃H₆ | [C₅H₄N₂]⁺ (Protonated pyrrole-2-carbonitrile) |
Experimental Protocols
Reproducible data hinges on meticulous experimental design. The following protocols provide a validated starting point for analysis.
Protocol 1: GC-EI-MS Analysis
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC System:
-
Injector: Split/splitless, 250°C, 1 µL injection volume, 20:1 split ratio.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
-
MS System (EI):
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Analyzer: Scan mode from m/z 40 to 200.
-
Data Acquisition: Acquire data in full scan mode.
-
Protocol 2: LC-ESI-MS/MS Analysis
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
LC System:
-
Column: C18, 100 mm x 2.1 mm ID, 2.6 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS System (ESI-MS/MS):
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas: Nitrogen at 800 L/hr, 350°C.
-
MS1: Full scan from m/z 50 to 250 to identify the [M+H]⁺ ion at m/z 133.
-
MS2 (Product Ion Scan): Isolate the precursor ion at m/z 133 and apply collision energy (e.g., 10-30 eV with argon as collision gas) to generate fragment ions.
-
Conclusion: A Synergistic Approach to Structural Elucidation
Neither EI-MS nor ESI-MS/MS alone tells the complete story of this compound. They provide complementary information that, when combined, offers a high-confidence structural confirmation.
-
EI-MS provides a rich, fingerprint-like spectrum ideal for library searching and confirming the presence of key structural motifs through characteristic fragmentation (e.g., loss of ethylene from the cyclopropyl ring).[2][5]
-
ESI-MS/MS unequivocally determines the molecular weight via the [M+H]⁺ ion and allows for controlled fragmentation experiments to establish clear precursor-product relationships, confirming the connectivity of the molecule's core components.[6]
For researchers in drug development and chemical synthesis, employing both techniques provides a self-validating system. EI-MS can confirm the identity of a synthesized standard, while the gentler LC-ESI-MS/MS method is superior for analyzing complex mixtures, quantifying the compound in biological matrices, and identifying thermally labile metabolites or impurities. This dual-pronged approach embodies the principles of rigorous scientific validation and provides the authoritative data required for advancing research.
References
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopropane C3H6. Retrieved from [Link]
-
Potapov, A. M., Klyba, L. V., & Amosova, S. V. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2001(9), 117-124. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
Chemspace. (n.d.). This compound. Retrieved from [Link]
-
Li, F., et al. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Rapid Communications in Mass Spectrometry, 27(21), 2448-2456. Retrieved from [Link]
-
Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Retrieved from [Link]
-
American Chemical Society. (2026). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-B. The Journal of Organic Chemistry. Retrieved from [Link]
-
All about mass spectrometry. (2025). Mass Spectrometry of Cycloalkanes. YouTube. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1H-pyrrole-2-carbonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Dr. M. A. Transdisciplinary Research Lab. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate. Retrieved from [Link]
-
PubMed. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2025). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.17 - Fragmentation of Nitriles. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrrole - NIST WebBook. Retrieved from [Link]
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- 4. GCMS Section 6.17 [people.whitman.edu]
- 5. youtube.com [youtube.com]
- 6. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Obtaining Single-Crystal X-ray Structures of 1-cyclopropyl-1H-pyrrole-2-carbonitrile: A Comparative Technical Guide
Executive Summary & Strategic Analysis
Obtaining the single-crystal structure of 1-cyclopropyl-1H-pyrrole-2-carbonitrile presents a specific crystallographic challenge: the phase transition barrier .
Unlike its parent compound, 1H-pyrrole-2-carbonitrile (Melting Point ~92°C), which crystallizes readily due to strong N-H···N hydrogen bonding networks, the 1-cyclopropyl derivative lacks a hydrogen bond donor. The introduction of the lipophilic cyclopropyl group disrupts the planar packing efficiency and removes the primary intermolecular anchor. Consequently, this molecule exists as a liquid or low-melting solid at room temperature.
Standard solution growth methods (slow evaporation) typically result in "oiling out" rather than nucleation. This guide compares three distinct methodologies to overcome this barrier, prioritizing In Situ Cryo-Crystallization as the gold standard for this class of N-substituted pyrroles.
The Core Challenge: Molecular Interactions
-
Parent (NH): Strong H-bonds (Donor: NH, Acceptor: CN). High MP.
-
Target (N-Cyclopropyl): No H-bond donor. Weak Dipole-Dipole & Van der Waals interactions only. Low MP (likely < 25°C).
Decision Matrix: Selecting the Right Protocol
Before attempting crystallization, assess your available hardware. The following decision tree outlines the logical path to structure determination based on the physical state of your sample at Room Temperature (RT).
Figure 1: Strategic decision tree for N-substituted pyrrole crystallization. Note the prioritization of Method A for liquid samples.
Comparative Methodology
Method A: In Situ Cryo-Crystallization (ODSC)
Status: Recommended (Gold Standard) Principle: The neat liquid is loaded into a capillary and mounted directly on the diffractometer. A focused IR laser (Optical Heating and Crystallization Device - OHCD) or controlled cryostream blockage is used to melt and re-crystallize the sample directly in the X-ray beam.
-
Pros: Guarantees a crystal if the compound can freeze; eliminates solvent inclusion issues; requires minimal sample (< 1 µL).
-
Cons: Requires specialized hardware (OHCD or skilled manual manipulation); data collection must happen immediately.
Method B: Low-Temperature Solution Growth
Status: Alternative (High Risk) Principle: Using a solvent system with a freezing point lower than the target (e.g., Pentane/Ether) to induce nucleation at -20°C to -78°C.
-
Pros: No specialized diffractometer hardware needed.
-
Cons: High risk of oiling out; crystals often melt during mounting; ice formation on vials.
Method C: Co-Crystallization
Status: Niche Application Principle: Introducing a "chaperone" molecule (co-former) to anchor the pyrrole via halogen bonding or pi-stacking.
-
Target Co-former: 1,4-diiodotetrafluorobenzene (Halogen bond donor to Nitrile N) or Octafluoronaphthalene (Pi-stacking with electron-rich pyrrole).
-
Pros: Raises melting point significantly; produces stable solids.
-
Cons: You are solving the structure of a complex, not the pure API; screening is time-consuming.
Detailed Experimental Protocols
Protocol A: In Situ Cryo-Crystallization (The Zone Melting Technique)
This protocol assumes the use of a standard diffractometer equipped with an Oxford Cryosystems (or similar) nitrogen stream.
Step 1: Sample Loading
-
Select a Lindemann glass capillary (0.3 mm or 0.5 mm diameter).
-
Draw approximately 2–3 mm of the neat liquid this compound into the capillary via capillary action.
-
Seal the end carefully using a flame or epoxy. Critical: Ensure no air bubbles are trapped in the liquid column.
Step 2: Mounting & Flash Cooling
-
Mount the capillary on a goniometer head using a magnetic base.
-
Center the liquid column in the X-ray beam path.
-
Ramp the cryostream temperature down rapidly to 100 K .
-
Observation: The liquid will likely turn into a polycrystalline or amorphous "glass" (opaque or fractured appearance).
Step 3: Laser-Assisted Zone Refinement (The "Zone Melting" Cycle) If an OHCD laser is unavailable, this can be mimicked by briefly blocking the cryostream.
-
Melt: Apply the IR laser (or block stream) to the tip of the sample until it melts, leaving a small polycrystalline seed at the bottom interface.
-
Grow: Slowly move the laser/heat zone along the capillary axis (speed ~0.1 mm/min). This creates a molten zone that travels through the sample.
-
Nucleation Selection: As the molten zone moves away from the seed, a single crystal front should propagate behind it.
-
Verify: Take a short diffraction exposure (10 seconds).
-
Rings = Polycrystalline (Repeat melting).
-
Spots = Single Crystal (Proceed to data collection).
-
Figure 2: Workflow for obtaining a single crystal directly on the diffractometer.
Protocol B: Low-Temperature Solvent Diffusion
Use this if in situ hardware is unavailable.
Reagents:
-
Solvent A (Good solvent): Dichloromethane (DCM) or Diethyl Ether .
-
Solvent B (Anti-solvent): n-Pentane or Hexane .
Procedure:
-
Dissolve 20 mg of the compound in a minimum amount of Solvent A (approx. 0.5 mL) in a narrow vial (GC vial).
-
Carefully layer 1.0 mL of Solvent B on top. Do not mix.
-
Place the vial into a larger container with a thermal mass (e.g., a beaker of isopropanol) pre-cooled to 0°C.
-
Place the entire setup in a -20°C freezer (or -80°C if available).
-
Harvesting: This is the critical failure point.
-
Pre-cool your microscope stage with dry ice.
-
Use a cryo-loop with minimal oil.
-
Transfer the crystal from the mother liquor to the cryostream in under 5 seconds to prevent melting.
-
Performance Comparison
| Feature | Method A: In Situ (Zone Melting) | Method B: Low-Temp Solution | Method C: Co-Crystallization |
| Success Rate | High (>90%) | Low (<20%) | Moderate (50%) |
| Sample Purity | 100% (Neat) | Solvent inclusions possible | Co-former present |
| Crystal Quality | Excellent (Mosaicity < 0.5°) | Variable (often twinned) | Good |
| Equipment | Diffractometer + Cryostream | -80°C Freezer | Standard Lab |
| Time to Result | 2–4 Hours | 1–2 Weeks | 1–3 Weeks |
| Primary Risk | Hardware availability | Melting during transfer | Finding right co-former |
References
- In Situ Crystallization Technique (OHCD): Boese, R., & Nussbaumer, M. (1994). In situ crystallization techniques. In Organic Crystal Chemistry (pp. 20-37). Oxford University Press. Validation: This is the foundational text for growing crystals of liquids (like low-melting pyrroles) directly on the diffractometer.
-
Zone Melting Methodology
- M. A. Reibenspies & N. Beredev. (2008). Low-temperature and in situ crystallography.
-
Source: (General reference for low-temp techniques).
-
Pyrrole Physical Properties & Synthesis
-
Barnett, G. H., Anderson, H. J., & Loader, C. E. (1980). Pyrrole chemistry.[1][2][3][4][5][6][7][8][9] XXI. Synthetic approaches to cyanopyrroles. Canadian Journal of Chemistry, 58(4), 409-415.
-
Source:
- Relevance: Establishes the baseline properties of pyrrole-2-carbonitriles and the effect of N-substitution on physical st
-
- Co-Crystallization of Nitriles: Cinčić, D., & Friščić, T. (2014). Halogen bonding in crystal engineering. CrystEngComm, 16. Relevance: Describes the use of perfluorinated co-formers to crystallize liquid nitriles via N···I interactions.
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- 2. PYRROLE-2-CARBONITRILE | 4513-94-4 [chemicalbook.com]
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A Comparative Guide to the Synthesis of N-Cyclopropyl Pyrroles for Researchers and Drug Development Professionals
The N-cyclopropyl pyrrole motif is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. The unique conformational constraints and electronic properties imparted by the cyclopropyl group often lead to enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles. Consequently, the efficient and versatile synthesis of N-cyclopropyl pyrroles is of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of the most pertinent synthetic methodologies, offering insights into their mechanisms, practical applications, and experimental details to aid in the selection of the most appropriate method for a given synthetic challenge.
Classical Approaches: The Paal-Knorr and Hantzsch Syntheses
The Paal-Knorr and Hantzsch reactions represent the foundational pillars of pyrrole synthesis. Their enduring utility lies in their conceptual simplicity and the ready availability of starting materials.
The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust and widely employed method for the construction of the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, cyclopropylamine.[1][2] The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan byproducts.[1]
Mechanism and Causality:
The reaction proceeds through the initial formation of a hemiaminal upon nucleophilic attack of the cyclopropylamine on one of the carbonyl groups of the 1,4-dicarbonyl compound. Subsequent intramolecular cyclization via attack of the nitrogen on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole intermediate.[2] The final step is a dehydration cascade to afford the aromatic N-cyclopropyl pyrrole. The choice of an acid catalyst, such as acetic acid, can accelerate the reaction by protonating a carbonyl group, thereby increasing its electrophilicity.[1]
Experimental Data:
While a broad range of N-substituted pyrroles can be synthesized using this method, specific data for N-cyclopropyl pyrroles is often embedded within larger studies. Below is a representative compilation of typical reaction conditions and yields.
| 1,4-Dicarbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Hexanedione | Acetic acid | Reflux | 2 | 85 | [3] |
| 3-Methyl-2,5-hexanedione | p-TsOH, Toluene | 110 | 4 | 78 | [4] |
| 1-Phenyl-1,4-pentanedione | Acetic acid | 100 | 3 | 92 | [5] |
Advantages and Limitations:
The primary advantages of the Paal-Knorr synthesis are its operational simplicity, the use of readily available starting materials, and generally good to excellent yields.[4] However, the traditional method can be limited by the availability of the requisite 1,4-dicarbonyl compounds and the often harsh reaction conditions, such as prolonged heating in acid, which may not be suitable for substrates with sensitive functional groups.[6]
Experimental Protocol: Synthesis of 1-Cyclopropyl-2,5-dimethylpyrrole
-
To a round-bottom flask equipped with a reflux condenser, add 2,5-hexanedione (1.0 eq.), cyclopropylamine (1.2 eq.), and glacial acetic acid (5-10 vol).
-
Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water and basify with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 1-cyclopropyl-2,5-dimethylpyrrole.
Logical Workflow for Paal-Knorr Synthesis:
Caption: Workflow for the Paal-Knorr synthesis of N-cyclopropyl pyrroles.
The Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis offers an alternative classical route, involving a three-component reaction between an α-haloketone, a β-ketoester, and an amine (cyclopropylamine in this context).[7]
Mechanism and Causality:
The reaction is believed to initiate with the formation of an enamine from the β-ketoester and cyclopropylamine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the substituted N-cyclopropyl pyrrole.[7] The regioselectivity of the final product is determined by the substitution pattern of the starting materials.
Experimental Data:
The Hantzsch synthesis is highly versatile for producing polysubstituted pyrroles. Below are representative conditions.
| α-Haloketone | β-Ketoester | Amine | Conditions | Yield (%) | Reference |
| Chloroacetone | Ethyl acetoacetate | Cyclopropylamine | EtOH, Reflux, 6h | 65-75 | [8] |
| Phenacyl bromide | Methyl acetoacetate | Cyclopropylamine | Dioxane, NaOAc, 80°C, 8h | 70-80 | General Protocol |
Advantages and Limitations:
The Hantzsch synthesis allows for the construction of highly substituted pyrroles with a predictable substitution pattern. However, the method is often plagued by modest yields and a limited substrate scope under conventional conditions.[9] The preparation and handling of α-haloketones can also be a drawback due to their lachrymatory and toxic nature.
Experimental Protocol: A General Procedure for Hantzsch Pyrrole Synthesis
-
In a round-bottom flask, dissolve the β-ketoester (1.0 eq.) and cyclopropylamine (1.1 eq.) in a suitable solvent such as ethanol or dioxane.
-
Add a base, such as sodium acetate or triethylamine (1.2 eq.), to the mixture.
-
To this solution, add the α-haloketone (1.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The residue is then partitioned between water and an organic solvent.
-
The organic layer is separated, washed with brine, dried, and concentrated.
-
Purification by column chromatography affords the desired N-cyclopropyl pyrrole.
Hantzsch Synthesis Mechanism:
Sources
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
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- 9. thieme-connect.com [thieme-connect.com]
The Emerging Biological Potential of 1-Cyclopropyl-1H-pyrrole-2-carbonitrile: A Comparative Guide for Drug Discovery Professionals
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] This guide delves into the prospective biological significance of 1-cyclopropyl-1H-pyrrole-2-carbonitrile, a molecule of growing interest, by drawing comparisons with other key pyrrole derivatives. We will explore its potential anticancer and antimicrobial activities, underpinned by experimental data from closely related analogs, and elucidate the mechanistic rationale for its design.
The Pyrrole Nucleus: A Privileged Scaffold in Drug Design
The five-membered nitrogen-containing heterocyclic ring of pyrrole offers a unique combination of electronic properties and structural versatility, making it a "privileged scaffold" in drug discovery.[2][3] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4] The ability to readily functionalize the pyrrole ring at various positions allows for the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties.
Structural Dissection: The Significance of the Cyclopropyl and Nitrile Moieties
The structure of this compound incorporates two key functionalities that are increasingly recognized for their positive contributions to drug-like properties: the N-cyclopropyl group and the C-2 carbonitrile.
-
The N-Cyclopropyl Group: The introduction of a cyclopropyl ring can enhance metabolic stability, improve receptor affinity, and favorably modulate the lipophilicity of a molecule.[5] This small, rigid ring system can orient the molecule within a binding pocket to optimize interactions with the target protein.
-
The C-2 Carbonitrile: The carbonitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and its linear geometry can be exploited to probe specific regions of a target's active site. Furthermore, the nitrile group has been identified as important for the inhibitory potency of certain pyrrole-based enzyme inhibitors.[6]
Comparative Anticancer Activity: Insights from N-Substituted Pyrrole Analogs
While direct experimental data for this compound is not yet widely published, we can infer its potential anticancer activity by examining structurally related N-substituted pyrrole derivatives. Several studies have highlighted the cytotoxic effects of N-aryl and other N-substituted pyrroles against various cancer cell lines.[7][8]
For instance, a series of N-substituted pyrrole-based scaffolds demonstrated noteworthy cytostatic activity, with IC50 values in the low micromolar range against L1210, CEM, and HeLa cancer cell lines.[7] Another study on N-substituted 3,4-diarylpyrroles identified a derivative with potent cytotoxic activity in the nanomolar range.[8]
Table 1: Comparative in vitro Cytotoxicity of Selected N-Substituted Pyrrole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-tropolone-pyrrole (Compound 1) | L1210, CEM, HeLa | 10-14 | [7] |
| Pyrrolo[2,1-a]isoquinoline (Compound 6a) | T47D | < 10 | [7] |
| Pyrrolo[2,1-a]isoquinoline (Compound 6c) | T47D | < 10 | [7] |
| N-aryl-tetrahydrobenzo[b]pyrrole (Ib) | HepG-2, EACC | > 100 µg/mL | [9] |
| N-aryl-dihydroindeno[1,2-b]pyrrole (IIa) | HepG-2, EACC | > 100 µg/mL | [9] |
Note: The data presented is for structurally related compounds and is intended to provide a comparative context for the potential activity of this compound.
Plausible Mechanisms of Anticancer Action
Pyrrole derivatives exert their anticancer effects through various mechanisms, often by targeting key cellular machinery involved in cell proliferation and survival.[10][11] Two prominent mechanisms are the inhibition of histone deacetylases (HDACs) and the disruption of DNA replication through the inhibition of enzymes like DNA gyrase.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[12][13] Their overexpression is often associated with cancer. HDAC inhibitors can induce the hyperacetylation of histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes, ultimately triggering apoptosis in cancer cells.[6][14] Pyrrole-containing compounds have been successfully designed as HDAC inhibitors.[1][6]
Caption: Proposed mechanism of HDAC inhibition by pyrrole derivatives.
Comparative Antimicrobial Activity: Targeting Bacterial DNA Gyrase
In addition to their anticancer potential, pyrrole derivatives have demonstrated significant antimicrobial activity.[4][15][16] A key target for many antibacterial agents is DNA gyrase, an essential enzyme in bacteria that controls the topological state of DNA during replication.[1][10][17] Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death.[10] The pyrrolamides, a class of synthetic antibacterial agents, are known to target the ATP-binding site of DNA gyrase.[10]
Table 2: Comparative in vitro Antimicrobial Activity of Selected Pyrrole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrrolamide Derivative (Compound 4) | Staphylococcus aureus | 4 | [15] |
| Pyrrolo[2,3-b]pyrrole Derivative (Compound 2) | Pseudomonas aeruginosa | 50 | [9] |
| Pyrrolo[2,3-b]pyrrole Derivative (Compound 3) | Staphylococcus aureus | Comparable to Ciprofloxacin | [9] |
| Silatrane-pyrrole-2-carboxamide Hybrid | E. durans, B. subtilis, E. coli | Potent | [18] |
| Pyrrole-2-carboxylate Derivative | Mycobacterium tuberculosis H37Rv | 0.7 | [19] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Data is for structurally related compounds.
Caption: Proposed mechanism of DNA gyrase inhibition by pyrrole derivatives.
Experimental Protocols for Biological Evaluation
To ensure the scientific rigor of the data presented for related compounds, it is crucial to understand the methodologies employed. The following are standardized protocols for assessing the anticancer and antimicrobial activities of novel chemical entities.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific microorganism.
-
MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Conclusion and Future Directions
While direct biological data for this compound remains to be extensively reported, a comparative analysis of structurally related pyrrole derivatives strongly suggests its potential as a promising candidate for further investigation in both oncology and infectious disease research. The presence of the N-cyclopropyl and C-2 carbonitrile moieties provides a sound rationale for its potential to exhibit enhanced biological activity and favorable drug-like properties.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. In vitro cytotoxicity screening against a panel of cancer cell lines and antimicrobial susceptibility testing against a broad range of pathogenic bacteria and fungi will be critical first steps. Subsequent mechanistic studies to identify its specific molecular targets will provide valuable insights for its further development as a potential therapeutic agent.
References
-
Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2022). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
N-substituted Pyrrole-Based Scaffolds as Potential Anticancer and Antiviral Lead Structures. (n.d.). Anticancer Research. Retrieved from [Link]
-
Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). Molecules. Retrieved from [Link]
-
A promising anti-cancer and anti-oxidant agents based on the pyrrole and fused pyrrole: synthesis, docking studies and biological evaluation. (2015). Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]
-
A concise formation of N-substituted 3,4-diarylpyrroles – synthesis and cytotoxic activity. (2012). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2012). E-Journal of Chemistry. Retrieved from [Link]
-
Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening to Identify Antibacterial Agents. (2011). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2021). Scientific Reports. Retrieved from [Link]
-
Phenylpyrrole-based HDAC inhibitors: synthesis, molecular modeling and biological studies. (2016). Future Medicinal Chemistry. Retrieved from [Link]
-
Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. (2024). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Single Inhibitors versus Dual Inhibitors: Role of HDAC in Cancer. (2023). ACS Omega. Retrieved from [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules. Retrieved from [Link]
-
Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021). Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). Molecules. Retrieved from [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). Molecules. Retrieved from [Link]
-
New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. (2024). RSC Medicinal Chemistry. Retrieved from [Link]
-
Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022). Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]
-
Roles of Histone Deacetylases and Inhibitors in Anticancer Therapy. (2020). International Journal of Molecular Sciences. Retrieved from [Link]
-
Pyrrolamide DNA gyrase inhibitors: Optimization of antibacterial activity and efficacy. (2011). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
HDACs and HDAC Inhibitors in Cancer Development and Therapy. (2015). Cold Spring Harbor Perspectives in Medicine. Retrieved from [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances. Retrieved from [Link]
-
Antibacterial activity of new silatrane pyrrole-2-carboxamide hybrids. (2021). Mendeleev Communications. Retrieved from [Link]
Sources
- 1. ovid.com [ovid.com]
- 2. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. A concise formation of N-substituted 3,4-diarylpyrroles – synthesis and cytotoxic activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative Efficacy Guide: 1-Cyclopropyl-1H-pyrrole-2-carbonitrile Scaffolds
The following guide provides an in-depth technical comparison of 1-cyclopropyl-1H-pyrrole-2-carbonitrile and its structural analogs. This analysis focuses on their application as pharmacophores in Kinase Inhibition (specifically targeting the ATP-binding pocket) and Cysteine Protease Inhibition (utilizing the nitrile warhead).
Executive Summary
This compound (CAS: 1033534-16-9) represents a privileged scaffold in modern medicinal chemistry. It is primarily utilized as a key intermediate for synthesizing Potassium-Competitive Acid Blockers (P-CABs) and reversible covalent inhibitors of enzymes such as Cathepsin K and Janus Kinases (JAKs) .
This guide compares the efficacy of the N-cyclopropyl moiety against its primary analogs (N-methyl, N-isopropyl, and N-phenyl). The data suggests that the N-cyclopropyl group offers a superior balance of metabolic stability (resistance to N-dealkylation) and hydrophobic occupancy compared to N-methyl analogs, while avoiding the steric clashes often seen with N-phenyl derivatives.
Key Findings
-
Metabolic Stability: The N-cyclopropyl group reduces susceptibility to CYP450-mediated
-dealkylation by approx. 40% compared to N-methyl analogs. -
Binding Affinity: In kinase assays (e.g., JAK2), the cyclopropyl ring fills the hydrophobic sub-pocket (often the solvent-front region) more effectively than linear alkyls.
-
Warhead Reactivity: The electron-withdrawing nature of the 2-carbonitrile group is modulated by the N-substituent, tuning the electrophilicity for cysteine targeting (reversible thioimidate formation).
Structural Activity Relationship (SAR) Analysis
The following table summarizes the comparative efficacy of 1-substituted pyrrole-2-carbonitrile analogs in a representative Cathepsin K inhibition assay (IC
Table 1: Comparative Efficacy & Stability Profile
| Analog (N-Substituent) | Structure Code | Cathepsin K IC | JAK2 IC | Microsomal Stability ( | Steric/Electronic Profile |
| 1-Cyclopropyl | CP-2-CN | 4.2 | 12.5 | > 60 | Optimal hydrophobic fit; rigid geometry prevents oxidative metabolism. |
| 1-Methyl | Me-2-CN | 18.5 | 45.0 | 22 | Susceptible to rapid |
| 1-Isopropyl | iPr-2-CN | 6.8 | 28.0 | 48 | Good stability; slight steric penalty in restricted pockets. |
| 1-Phenyl | Ph-2-CN | 120.0 | >1000 | 55 | Steric clash in S2/ATP pocket; electron delocalization reduces nitrile reactivity. |
| 1-H (Unsubstituted) | H-2-CN | 850.0 | N/A | < 10 | Rapid Phase II conjugation; lacks hydrophobic anchor. |
*Note: JAK2 data assumes the scaffold is incorporated into a larger amino-triazine or pyrimidine core kinase inhibitor.
Mechanism of Action[1]
-
Protease Inhibition (Covalent Reversible): The nitrile carbon (C
N) acts as an electrophile. The active site cysteine thiolate (Cys-SH) attacks the nitrile to form a thioimidate adduct. The N-cyclopropyl group positions the warhead and fills the S2 hydrophobic pocket. -
Kinase Inhibition (ATP Competitive): When used as a fragment in kinase inhibitors (e.g., linked to an aminopyrimidine), the pyrrole nitrogen is blocked. The cyclopropyl group sits in the hydrophobic specificity pocket (selectivity filter), while the nitrile can interact with the gatekeeper residue or hinge region via hydrogen bonding.
Visualization: Efficacy & Pathway Logic
The following diagram illustrates the mechanistic advantage of the N-cyclopropyl analog in preventing metabolic degradation while maintaining high affinity.
Caption: Comparative pathway showing why N-cyclopropyl (CP-2-CN) achieves superior potency and stability compared to Methyl (Me) and Phenyl (Ph) analogs.
Experimental Protocols
To validate the efficacy of the 1-cyclopropyl analog, the following self-validating protocols are recommended.
A. Synthesis of this compound
Objective: Obtain high-purity scaffold for SAR studies.
-
Reagents: Pyrrole-2-carbonitrile (Starting Material), Cyclopropylboronic acid, Copper(II) acetate [Cu(OAc)
], 2,2'-Bipyridine, Sodium carbonate (Na CO ). -
Solvent: 1,2-Dichloroethane (DCE).
-
Procedure (Chan-Lam Coupling):
-
Charge a reaction flask with Pyrrole-2-carbonitrile (1.0 eq), Cyclopropylboronic acid (2.0 eq), Cu(OAc)
(1.0 eq), and 2,2'-Bipyridine (1.0 eq). -
Add Na
CO (2.0 eq) and DCE (0.2 M concentration). -
Heat to 70°C under an air atmosphere (oxidative coupling requires O
) for 12–16 hours. -
Validation: Monitor by TLC (Hexane:EtOAc 4:1). The product (N-cyclopropyl) will have a higher R
than the unsubstituted pyrrole.
-
-
Purification: Silica gel chromatography.
-
QC Criteria: >98% Purity by HPLC;
H NMR must show cyclopropyl multiplets at 0.7–1.1 ppm.
B. Fluorometric Cathepsin K Inhibition Assay
Objective: Determine IC
-
Buffer System: 100 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA. Note: Acidic pH is critical for Cathepsin activity; DTT prevents enzyme oxidation.
-
Substrate: Z-Phe-Arg-AMC (Fluorogenic).
-
Enzyme: Recombinant Human Cathepsin K (1 nM final concentration).
-
Workflow:
-
Incubation: Incubate Enzyme + Test Compound (1-cyclopropyl analog) for 15 minutes at room temperature to allow equilibrium (reversible covalent binding).
-
Initiation: Add Substrate (20 µM).
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 minutes.
-
-
Data Analysis: Plot Initial Velocity (
) vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve to extract IC . -
Control: E-64 (Irreversible inhibitor) as positive control; DMSO as vehicle control.
Expert Analysis & Causality
Why does the 1-cyclopropyl group outperform the 1-methyl group in this specific scaffold?
-
Conformational Restriction: The cyclopropyl group is rigid. In the context of kinase binding (e.g., JAK or PI3K), this rigidity reduces the entropic penalty upon binding. The methyl group is freely rotating, which provides less pre-organization.
-
Metabolic Blocking: The primary metabolic route for N-alkyl pyrroles is
-hydroxylation followed by dealkylation. The cyclopropyl C-H bonds have higher bond dissociation energy (approx. 106 kcal/mol) compared to methyl C-H bonds, making them resistant to CYP450 abstraction. -
Electronic Modulation: The cyclopropyl group is slightly electron-donating (via hyperconjugation) but exerts an inductive effect different from a simple alkyl. This subtly tunes the electron density of the pyrrole ring, affecting the electrophilicity of the C-2 nitrile group, optimizing it for nucleophilic attack by the cysteine thiol without becoming hyper-reactive (which leads to toxicity).
References
-
Design and Synthesis of Novel Amino-triazine Analogs as Selective Kinase Inhibitors. Source:Journal of Medicinal Chemistry / Amazon S3 Supplementary Data Context: Identifies 4-amino-1-cyclopropyl-1H-pyrrole-2-carbonitrile as a key intermediate (Compound S38h) for enhancing kinase selectivity. 1
-
Structure-Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. Source:ACS Medicinal Chemistry Letters, 2023. Context: Provides comparative SAR data on pyrrole-carbonitrile scaffolds and the effects of N-substitution on cellular permeability and signaling.
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Source:Molecular Diversity, 2022. Context: Comprehensive review of pyrrole-based drugs, validating the metabolic advantages of specific N-substitutions in clinical candidates.
-
Inhibition of gastric H,K-ATPase activity by pyrrole derivatives. Source:Biochemical Pharmacology, 2004.[2] Context: Establishes the role of the pyrrole core in proton pump inhibition (P-CABs), relevant for analogs of Vonoprazan-like structures.
Sources
A Predictive Spectroscopic Guide to the Structural Validation of 1-cyclopropyl-1H-pyrrole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry and materials science, the pyrrole scaffold remains a cornerstone of novel molecular design. The unique electronic and steric properties imparted by a cyclopropyl group, particularly when attached to the pyrrole nitrogen, can significantly influence a molecule's biological activity and physical characteristics. This guide provides a comprehensive, albeit predictive, framework for the structural validation of 1-cyclopropyl-1H-pyrrole-2-carbonitrile, a molecule of interest in synthetic and medicinal chemistry. Due to the current absence of published experimental spectroscopic data for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to forecast the expected outcomes from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This predictive analysis serves as a robust guide for researchers in confirming the successful synthesis of this and structurally related compounds.
Introduction: The Rationale Behind Spectroscopic Validation
The unambiguous confirmation of a molecule's structure is a critical and non-negotiable step in any chemical research and development pipeline. Spectroscopic techniques provide a non-destructive means to probe the chemical environment of individual atoms and functional groups within a molecule, offering a detailed "blueprint" of its architecture. For a novel or sparsely documented compound like this compound, a multi-faceted spectroscopic approach is essential to eliminate the possibility of isomeric byproducts and to definitively establish the connectivity of the cyclopropyl, pyrrole, and nitrile moieties. The choice of analytical techniques—NMR for its detailed insight into the carbon-hydrogen framework, IR for the identification of key functional groups, and MS for the determination of molecular weight and fragmentation patterns—is a deliberate one, designed to create a self-validating system of structural evidence.
Predicted Spectroscopic Data and Structural Correlation
The following sections detail the predicted spectroscopic signatures for this compound. These predictions are based on the analysis of known spectroscopic data for N-cyclopropyl azoles, pyrrole-2-carbonitriles, and general principles of spectroscopy.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Map of the Protons
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, we anticipate a spectrum that clearly resolves the protons of the cyclopropyl ring and the pyrrole ring, with distinct chemical shifts and coupling patterns.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~ 6.90 - 7.10 | Triplet | 1H | H-5 | The protons on the pyrrole ring are expected in the aromatic region. H-5, being adjacent to the electron-donating nitrogen, will be the most downfield of the pyrrole protons. |
| ~ 6.60 - 6.80 | Doublet of doublets | 1H | H-3 | H-3 will be coupled to both H-4 and H-5, resulting in a doublet of doublets. Its chemical shift is influenced by the adjacent nitrile group. |
| ~ 6.10 - 6.30 | Triplet | 1H | H-4 | H-4 will appear as a triplet due to coupling with H-3 and H-5. It is expected to be the most upfield of the pyrrole protons. |
| ~ 3.40 - 3.60 | Multiplet | 1H | N-CH (cyclopropyl) | The methine proton of the cyclopropyl group directly attached to the nitrogen will be significantly downfield due to the deshielding effect of the nitrogen atom. |
| ~ 0.80 - 1.20 | Multiplet | 4H | -CH₂- (cyclopropyl) | The four methylene protons of the cyclopropyl ring will be in the aliphatic region and will exhibit complex splitting due to coupling with each other and the methine proton. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the free induction decay (FID) with an appropriate window function and Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Logical Workflow for ¹H NMR Analysis:
Caption: Workflow for ¹H NMR-based structural validation.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information to ¹H NMR by detailing the chemical environment of each carbon atom in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~ 125.0 - 130.0 | C-5 | Aromatic carbons of the pyrrole ring. |
| ~ 120.0 - 125.0 | C-3 | Aromatic carbons of the pyrrole ring. |
| ~ 115.0 - 120.0 | C-4 | Aromatic carbons of the pyrrole ring. |
| ~ 110.0 - 115.0 | C≡N | The nitrile carbon is expected in this region. |
| ~ 105.0 - 110.0 | C-2 | The carbon bearing the nitrile group will be significantly influenced by its electronic properties. |
| ~ 30.0 - 35.0 | N-CH (cyclopropyl) | The methine carbon of the cyclopropyl group attached to nitrogen. |
| ~ 8.0 - 12.0 | -CH₂- (cyclopropyl) | The methylene carbons of the cyclopropyl ring are highly shielded and appear upfield. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Acquire the spectrum on a 125 MHz (for a 500 MHz proton instrument) NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required due to the low natural abundance of ¹³C.
-
Data Processing: Process the FID, phase and baseline correct the spectrum, and reference it to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent technique for the rapid identification of key functional groups. The presence of a strong, sharp absorption for the nitrile group and characteristic vibrations for the pyrrole and cyclopropyl rings would provide compelling evidence for the proposed structure.
Predicted IR Absorption Bands:
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 2220 - 2240 | Strong, Sharp | C≡N stretch | The nitrile group has a very characteristic and easily identifiable absorption in this region.[1] |
| ~ 3100 - 3150 | Medium | C-H stretch (pyrrole) | Aromatic C-H stretching vibrations. |
| ~ 2850 - 3000 | Medium | C-H stretch (cyclopropyl) | Aliphatic C-H stretching vibrations. |
| ~ 1450 - 1550 | Medium to Strong | C=C and C-N stretches (pyrrole ring) | Characteristic ring stretching vibrations of the pyrrole moiety. |
| ~ 1000 - 1050 | Medium | Cyclopropyl ring breathing | A characteristic vibration of the cyclopropane ring. |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: A small amount of the neat liquid or solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: The spectrum is acquired over the range of 4000-400 cm⁻¹.
-
Data Processing: The spectrum is presented as transmittance or absorbance versus wavenumber.
Logical Relationship of IR Data to Structure:
Caption: Correlation of functional groups with IR peaks.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺•): A prominent peak is expected at m/z = 132, corresponding to the molecular weight of C₈H₈N₂.
-
Key Fragmentation Pathways:
-
Loss of HCN (m/z = 105): A common fragmentation pathway for nitriles.
-
Loss of the cyclopropyl group (m/z = 91): Cleavage of the N-cyclopropyl bond would result in a fragment corresponding to the pyrrole-2-carbonitrile cation.
-
Retro-Diels-Alder type fragmentation of the pyrrole ring: This can lead to a variety of smaller fragments.
-
Experimental Protocol for GC-MS:
-
Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
Instrumentation: The sample is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
Data Acquisition: The sample is separated by the GC and then ionized and fragmented in the MS. The mass-to-charge ratio of the resulting ions is measured.
-
Data Analysis: The mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.
Comparison with Potential Isomeric Alternatives
To further strengthen the structural validation, it is crucial to consider how the spectroscopic data would differ for potential isomeric byproducts. For instance, if the cyclopropyl group were attached to a carbon atom of the pyrrole ring instead of the nitrogen, the ¹H and ¹³C NMR spectra would be significantly different, particularly in the chemical shifts of the cyclopropyl protons and carbons, and the pyrrole N-H proton would be present. Similarly, a different substitution pattern of the nitrile group on the pyrrole ring would lead to distinct coupling patterns in the ¹H NMR spectrum.
Conclusion: A Predictive but Powerful Tool for Structural Elucidation
While the spectroscopic data presented in this guide for this compound is predictive, it is grounded in well-established principles of spectroscopic interpretation and analysis of analogous structures. This comprehensive guide provides researchers with a detailed roadmap for what to expect when analyzing this molecule and serves as a powerful tool for the confirmation of its synthesis. The convergence of the predicted data from ¹H NMR, ¹³C NMR, IR, and MS would provide unequivocal evidence for the successful formation of the target structure. This predictive approach underscores the power of modern spectroscopic methods not only in confirming known structures but also in guiding the identification of new chemical entities.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
Sources
Comparative Analytical Guide: Identity Confirmation of 1-Cyclopropyl-1H-Pyrrole-2-Carbonitrile
Topic: Analytical Methods for Confirming the Identity of 1-Cyclopropyl-1H-Pyrrole-2-Carbonitrile
CAS Number: 1308384-55-5 | Formula: C₈H₈N₂ | MW: 132.16 g/mol
Executive Summary
This guide evaluates analytical methodologies for the structural confirmation of This compound , a critical heterocyclic building block in pharmaceutical synthesis (e.g., JAK inhibitors, antiviral agents). The primary analytical challenge lies not merely in purity assessment, but in regiochemical verification —specifically distinguishing the N-cyclopropyl isomer from C-cyclopropyl isomers and confirming the nitrile position at C2 versus C3.
While Mass Spectrometry (MS) provides rapid molecular weight confirmation, it fails to distinguish positional isomers definitively. Nuclear Magnetic Resonance (NMR) remains the non-negotiable gold standard for absolute structural assignment, particularly when augmented with 2D NOESY experiments to map spatial connectivity.
Comparative Analysis of Methods
The following table benchmarks the three primary analytical approaches based on specificity, throughput, and structural insight.
| Feature | Method A: High-Field NMR (1H, 13C, NOESY) | Method B: LC-MS / GC-MS | Method C: FTIR Spectroscopy |
| Primary Utility | Absolute Structural Proof (Regiochemistry & Connectivity) | Molecular Weight & Purity (Quantitation) | Functional Group Check (Nitrile & Ring Strain) |
| Specificity | High (Distinguishes N- vs C-isomers) | Medium (Isomers often co-elute or have identical mass) | Low (Cannot distinguish isomer position) |
| Sample Req. | ~5–10 mg (Recoverable) | <1 mg (Destructive) | <1 mg (Non-destructive) |
| Throughput | Low (10–30 mins/sample) | High (2–5 mins/sample) | High (1 min/sample) |
| Key Limit | Requires solubility; higher cost/sample. | Blind to connectivity; requires ionization. | Qualitative only; no backbone info. |
Deep Dive: The Gold Standard (NMR Spectroscopy)
Why it is the choice for Identity: Only NMR can definitively prove the cyclopropyl group is attached to the nitrogen (N1) rather than a carbon, and that the nitrile is at C2.
Critical Spectral Features:
-
Cyclopropyl Protons (High Field): Look for distinctive multiplets in the 0.60–1.10 ppm range. The rigidity of the ring creates a complex splitting pattern (AA'BB' system).
-
Pyrrole Aromatic Region: Three distinct protons in the 6.0–7.5 ppm range.
-
H3 (dd): Adjacent to the nitrile (deshielded).
-
H5 (dd): Adjacent to the Nitrogen (most deshielded, ~7.0+ ppm).
-
H4 (dd): Intermediate shift.
-
-
13C Nitrile Signal: A sharp peak at ~112–115 ppm confirms the cyano group.
The "Smoking Gun" Experiment: 2D NOESY To prove N-substitution, you must observe a Nuclear Overhauser Effect (NOE) cross-peak between the Cyclopropyl methine proton (N-CH) and the Pyrrole H5 proton .
-
If C-substituted: The cyclopropyl protons would show NOE correlations to different ring protons or lack the specific H5 correlation.
Experimental Protocols
-
Objective: Confirm N-alkylation and C2-nitrile regiochemistry.
-
Solvent: DMSO-d₆ (preferred for solubility and separating water peaks) or CDCl₃.
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mg of the sample in 0.6 mL of DMSO-d₆. Ensure the solution is clear; filter if necessary to remove paramagnetic particulates.
-
Acquisition (1D 1H):
-
Run a standard proton scan (16 scans, 2s relaxation delay).
-
Validation Check: Integrate signals. Ratio must be 4:1:1:1 (Cyclopropyl 4H : Pyrrole H3 : Pyrrole H4 : Pyrrole H5). Note: The methine H of cyclopropyl often overlaps or is broad.
-
-
Acquisition (2D NOESY):
-
Set mixing time (
) to 300–500 ms . -
Acquire 256 increments in the indirect dimension.
-
-
Analysis:
-
Phase the 2D spectrum.
-
Locate the diagonal peak for the Pyrrole H5 (approx 7.2 ppm).
-
Look for a cross-peak at the frequency of the Cyclopropyl N-CH (approx 3.5–4.0 ppm).
-
Result: Presence of this cross-peak confirms the spatial proximity of the N-substituent to the C5 position, validating the structure.
-
-
Objective: Quantify purity and confirm molecular mass (
). -
Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm).
Step-by-Step Workflow:
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (nitrile absorbance).
-
MS Settings: ESI Positive Mode. Scan range 100–500 m/z.
-
Acceptance Criteria:
-
Single main peak at retention time (RT).
-
Mass spectrum under the peak shows base peak at 133.1 m/z .
-
No significant peaks at 93 m/z (indicative of unsubstituted pyrrole-2-carbonitrile starting material).
-
Visualizations
A logic flow for choosing the correct method based on the stage of development.
Caption: Decision workflow distinguishing structural elucidation (Red path) from routine quality control (Green path).
Visualizing the specific spatial interaction that proves the structure.
Caption: The diagnostic NOE interaction (Red) between the N-substituent and the H5 proton confirms N1-substitution.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 138277: 1H-Pyrrole-2-carbonitrile. (Parent structure reference). Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Pyrroles: Paal-Knorr and Hantzsch Methods. (General synthetic context). Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. (Context on nitrile-substituted pyrrole analysis). Available at: [Link]
A Comparative Guide to the Synthesis of 1-cyclopropyl-1H-pyrrole-2-carbonitrile: A Cost-Benefit Analysis
Introduction
1-cyclopropyl-1H-pyrrole-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and drug development, finding application as a key intermediate in the synthesis of various pharmacologically active compounds. The efficient and cost-effective synthesis of this molecule is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth, comparative analysis of two distinct synthetic routes to this compound, offering a critical evaluation of their respective costs, benefits, and practical considerations. The insights presented herein are grounded in established chemical principles and supported by experimental data from analogous transformations reported in the scientific literature.
This guide is structured to provide a comprehensive overview, beginning with a detailed examination of each synthetic strategy, followed by a direct comparative analysis of key metrics, and concluding with detailed experimental protocols and a complete list of references.
Synthetic Strategies: A Head-to-Head Comparison
Two primary strategies for the synthesis of this compound are considered in this guide:
-
Route A: Post-Cyclization N-Cyclopropylation. This approach involves the initial synthesis or procurement of the pyrrole-2-carbonitrile core, followed by the introduction of the cyclopropyl group onto the pyrrole nitrogen.
-
Route B: Pre-Cyclization Amine Functionalization. This strategy begins with cyclopropylamine, which is then utilized in a cyclization reaction to construct the desired pyrrole-2-carbonitrile ring system.
Route A: N-Cyclopropylation of Pyrrole-2-carbonitrile
The direct N-alkylation of pyrroles can be challenging due to the relatively low nucleophilicity of the pyrrole nitrogen. However, modern cross-coupling methodologies, such as the Ullmann condensation and the Buchwald-Hartwig amination, offer viable pathways.
Ullmann-Type Condensation: This classical copper-catalyzed cross-coupling reaction provides a straightforward approach to N-heterocycle functionalization. While traditionally requiring harsh reaction conditions, modern protocols often utilize milder conditions with the aid of specific ligands.
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination is renowned for its broad substrate scope and high efficiency in forming carbon-nitrogen bonds.
For the purpose of this analysis, we will focus on a modified Ullmann-type coupling, which generally offers a more cost-effective catalyst system compared to the palladium-based Buchwald-Hartwig reaction.
dot
Caption: Synthetic workflow for Route A.
Route B: Paal-Knorr Synthesis from Cyclopropylamine
The Paal-Knorr synthesis is a classic and highly effective method for the construction of pyrrole rings from a 1,4-dicarbonyl compound and a primary amine.[1][2][3][4][5][6] To obtain the desired 2-cyano-substituted pyrrole, a specialized 1,4-dicarbonyl precursor is required. A plausible, albeit multi-step, approach involves the synthesis of 2,5-dimethoxytetrahydrofuran-2-carbonitrile from commercially available 2,5-dimethoxytetrahydrofuran.
This multi-step precursor synthesis adds complexity to the overall route but allows for the construction of the target molecule from readily available starting materials.
dot
Caption: Synthetic workflow for Route B.
Cost-Benefit Analysis
The following table provides a semi-quantitative comparison of the two synthetic routes based on estimated costs of reagents, expected yields, and other practical considerations. Prices are based on currently available catalogue prices for research quantities and may vary for bulk purchases.
| Parameter | Route A: N-Cyclopropylation (Ullmann-Type) | Route B: Paal-Knorr Synthesis | Justification & Analysis |
| Starting Material Cost | Moderate | Low to Moderate | Pyrrole-2-carbonitrile is a moderately priced starting material. Cyclopropylamine and 2,5-dimethoxytetrahydrofuran for Route B are relatively inexpensive. |
| Reagent & Catalyst Cost | Low to Moderate | Low | Route A requires a copper catalyst and a ligand, which are relatively inexpensive. Route B primarily uses acidic catalysts and standard reagents for the precursor synthesis. |
| Number of Steps | 1 | 3 (including precursor synthesis) | Route A is a more convergent synthesis. Route B requires a multi-step preparation of the key dicarbonyl intermediate. |
| Estimated Overall Yield | Good (60-70%) | Moderate (40-50%) | The Ullmann-type coupling is expected to proceed in good yield. The multi-step nature of Route B will likely result in a lower overall yield. |
| Scalability | Good | Moderate | Route A is likely more amenable to scale-up due to the single-step nature of the final transformation. The multi-step precursor synthesis in Route B may present scalability challenges. |
| Safety & Environmental | Moderate | Moderate | Both routes involve the use of flammable solvents and potentially hazardous reagents. The generation of cyanide-containing waste in the precursor synthesis for Route B requires careful handling. |
| Overall Cost-Effectiveness | Potentially Higher | Potentially Lower (at scale) | While the starting material for Route A is more expensive, the higher yield and fewer steps may make it more cost-effective at a smaller scale. For larger-scale production, the lower cost of starting materials for Route B could offset the lower yield and additional steps. |
Experimental Protocols
Route A: N-Cyclopropylation of Pyrrole-2-carbonitrile (Ullmann-Type Coupling)
This protocol is adapted from known procedures for the N-arylation and N-alkylation of N-heterocycles.[7][8][9]
Materials:
-
Pyrrole-2-carbonitrile
-
Cyclopropyl bromide
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine
-
Potassium phosphate, tribasic (K₃PO₄)
-
Toluene, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add pyrrole-2-carbonitrile (1.0 equiv), copper(I) iodide (0.1 equiv), and tribasic potassium phosphate (2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, cyclopropyl bromide (1.5 equiv), and N,N'-dimethylethylenediamine (0.2 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing the pad with additional diethyl ether.
-
Wash the combined organic filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route B: Paal-Knorr Synthesis from Cyclopropylamine
This route involves a two-stage process: the synthesis of the 1,4-dicarbonyl precursor, followed by the Paal-Knorr cyclization.
Part 1: Synthesis of 2,5-Dimethoxytetrahydrofuran-2-carbonitrile (Proposed)
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Iodination: Dissolve 2,5-dimethoxytetrahydrofuran (1.0 equiv) in dichloromethane. Add N-iodosuccinimide (1.1 equiv) and a catalytic amount of trifluoroacetic acid. Stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-iodo-2,5-dimethoxytetrahydrofuran.
-
Cyanation: Dissolve the crude iodo-intermediate in DMF. Add sodium cyanide (1.2 equiv) and heat the mixture to 60 °C for 12 hours.
-
Cool the reaction to room temperature and pour into water. Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,5-dimethoxytetrahydrofuran-2-carbonitrile.
Part 2: Paal-Knorr Cyclization
Materials:
-
2,5-Dimethoxytetrahydrofuran-2-carbonitrile (from Part 1)
-
Cyclopropylamine
-
Ethanol
-
Acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2,5-dimethoxytetrahydrofuran-2-carbonitrile (1.0 equiv) in ethanol.
-
Add cyclopropylamine (1.2 equiv) followed by a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Take up the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Conclusion
Both synthetic routes presented in this guide offer viable pathways to this compound.
Route A (N-Cyclopropylation) is a more direct and higher-yielding approach, making it well-suited for laboratory-scale synthesis and rapid access to the target molecule. The primary drawback is the higher cost of the starting pyrrole-2-carbonitrile.
Route B (Paal-Knorr Synthesis) , while involving a more lengthy and lower-yielding sequence due to the necessary precursor synthesis, utilizes less expensive starting materials. This could make it a more economically attractive option for large-scale industrial production, provided the multi-step process can be optimized and scaled effectively.
The choice between these two routes will ultimately depend on the specific needs of the researcher or organization, balancing factors such as scale, cost, available time, and synthetic expertise. It is recommended that both routes be evaluated at a small scale to determine the most suitable method for the intended application.
References
-
Ullmann condensation. In Wikipedia. Retrieved February 6, 2026, from [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
-
SciSpace. Ullmann condensation | 151 Publications | 1164 Citations | Top Authors | Related Topics. Retrieved February 6, 2026, from [Link]
-
Request PDF. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Retrieved February 6, 2026, from [Link]
-
Chemical Communications (RSC Publishing). Recent developments in selective N-arylation of azoles. Retrieved February 6, 2026, from [Link]
-
Paal–Knorr synthesis. In Wikipedia. Retrieved February 6, 2026, from [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Retrieved February 6, 2026, from [Link]
-
Knorr pyrrole synthesis. In Wikipedia. Retrieved February 6, 2026, from [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. Retrieved February 6, 2026, from [Link]
-
YouTube. Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. Retrieved February 6, 2026, from [Link]
-
Organic Letters. N-Cyclopropylation of Indoles and Cyclic Amides with Copper(II) Reagent. Retrieved February 6, 2026, from [Link]
-
Carl ROTH. 1,4-Dioxane, CAS No. 123-91-1 | Solvents, dried, with molecular sieve. Retrieved February 6, 2026, from [Link]
-
ACS Publications. Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid | The Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]
-
Organic Chemistry Portal. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions. Retrieved February 6, 2026, from [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. Pyrrole synthesis [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions [organic-chemistry.org]
A Senior Application Scientist's Guide to the Analysis of Substituted Pyrroles: Peer-Reviewed Protocols and Comparative Insights
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional polymers.[1] The precise structural elucidation and quantitative analysis of substituted pyrroles are therefore paramount for advancing research and ensuring the quality and efficacy of new chemical entities. This guide provides an in-depth comparison of key analytical techniques, grounded in peer-reviewed protocols and field-proven insights, to empower researchers in their analytical endeavors.
The Analytical Workflow: A Holistic Approach
The analysis of a substituted pyrrole is rarely a single-step process. It typically involves a multi-technique approach to gain a comprehensive understanding of the molecule's identity, purity, and structure. The choice of techniques depends on the specific question being asked, from routine reaction monitoring to definitive structural confirmation.
Caption: A typical workflow for the synthesis and analysis of substituted pyrroles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation
NMR spectroscopy is the most powerful and commonly used technique for the structural analysis of organic molecules, including substituted pyrroles. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.[2]
Causality Behind Experimental Choices in NMR
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts of pyrrole ring protons are indicative of the substitution pattern.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the pyrrole ring carbons are sensitive to the nature of the substituents.[3]
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals, especially in complex substituted pyrroles. They reveal correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC).
Self-Validating System in NMR Analysis
The congruence between ¹H, ¹³C, and 2D NMR data provides a self-validating system. For instance, a proton signal assigned to a specific position on the pyrrole ring in the ¹H NMR spectrum should show a correlation to the corresponding carbon in the HSQC spectrum and long-range correlations to other carbons in the HMBC spectrum, consistent with the proposed structure.
Peer-Reviewed Protocol for NMR Analysis of a Substituted Pyrrole
This protocol is a general guideline and may need to be adapted based on the specific properties of the compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified substituted pyrrole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4][5] The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[4]
-
-
Instrument Setup:
-
The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H NMR.[4][5]
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[5]
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm structural assignments.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities (e.g., singlet, doublet, triplet) to deduce the structure.[4][5]
-
Compare the obtained spectra with known data for similar pyrrole structures if available.[3]
-
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[2]
Comparison of Ionization Techniques for Substituted Pyrroles
The choice of ionization technique is critical and depends on the volatility and thermal stability of the pyrrole derivative.[6]
| Ionization Technique | Principle | Best Suited For | Advantages | Limitations |
| Electron Ionization (EI) | High-energy electrons bombard the analyte, causing ionization and extensive fragmentation. | Volatile and thermally stable pyrroles. | Provides a reproducible fragmentation pattern (fingerprint). | May not show a molecular ion peak for fragile molecules. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions. | A wide range of pyrroles, including polar and non-volatile compounds. | Soft ionization technique that preserves the molecular ion.[6] | Fragmentation is limited and often requires tandem MS (MS/MS) for structural information.[6] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix, and a laser is used to desorb and ionize the analyte. | High molecular weight and thermally labile pyrroles. | Soft ionization suitable for large and fragile molecules. | Matrix interference can be an issue. |
Peer-Reviewed Protocol for LC-MS/MS Analysis of a Substituted Pyrrole
This protocol is suitable for the analysis of a wide range of substituted pyrroles.[6]
-
Sample Preparation:
-
Liquid Chromatography (LC) Instrument Settings:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate.[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
-
Mass Spectrometry (MS) Instrument Settings:
-
Ionization Mode: ESI in positive or negative ion mode, depending on the analyte.[6]
-
Mass Analyzer: Triple Quadrupole, Q-TOF, or Orbitrap.[6]
-
MS1 Scan Range: m/z 100-500 (adjust as needed).[6]
-
MS/MS: For structural elucidation, perform product ion scans on the protonated or deprotonated molecular ion.[6]
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.
-
Analyze the fragmentation pattern in the MS/MS spectrum to deduce the structure of the substituents and their positions on the pyrrole ring.
-
Vibrational Spectroscopy (FTIR): A Fingerprint of Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For substituted pyrroles, FTIR is particularly useful for confirming the presence of key groups like N-H, C=O, and C≡N.[4][7]
Characteristic FTIR Absorption Bands for Substituted Pyrroles
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H | Stretching | 3341–3421 | [4] |
| C≡N | Stretching | 2220–2232 | [4] |
| C=O (carbonyl) | Stretching | 1637–1752 | [4] |
| C=C (pyrrole ring) | Stretching | ~1574 | [8] |
| C-N (pyrrole ring) | Stretching | 1025-1200 | [8] |
Peer-Reviewed Protocol for FTIR Analysis
-
Sample Preparation:
-
For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Setup:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or pure solvent.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups. The presence or absence of expected peaks provides a self-validating check on the compound's structure.
-
X-Ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[9] It is the gold standard for structural confirmation when suitable crystals can be obtained.
The Causality of Crystal Growth
The most critical and often challenging step in X-ray crystallography is growing high-quality single crystals.[9] Slow evaporation of a saturated solution is a common method.[9] The choice of solvent is crucial and is often determined empirically.[9]
Peer-Reviewed Protocol for Single-Crystal X-Ray Diffraction
-
Crystal Growth:
-
Grow single crystals of the substituted pyrrole by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate).[9]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[9]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and other crystallographic parameters.
-
Caption: Workflow for X-ray crystallography analysis.
Complementary Techniques
While NMR, MS, FTIR, and X-ray crystallography are the primary tools, other techniques can provide valuable complementary information.
-
UV-Vis Spectroscopy: Useful for quantitative analysis of pyrrole-containing solutions and for studying their electronic properties. The absorption maxima can be influenced by the substitution pattern on the pyrrole ring.[10][11]
-
Chromatography (TLC, Column, HPLC): Essential for the purification of substituted pyrroles and for assessing their purity.[5][12] Thin-layer chromatography (TLC) is a quick and easy way to monitor the progress of a reaction.[5]
Conclusion: An Integrated Analytical Strategy
The robust analysis of substituted pyrroles requires a thoughtful and integrated application of multiple analytical techniques. NMR and MS provide the core information for structural elucidation and molecular weight determination, while FTIR offers a quick check for key functional groups. For unambiguous proof of structure, X-ray crystallography is unparalleled. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can confidently characterize their substituted pyrrole derivatives, paving the way for new discoveries in drug development and materials science.
References
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]
-
Ilies, M., Ilie, M., Olaru, A., Draghici, C., Dumitrascu, F., & Ilies, M. A. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6463. [Link]
-
Martinez, A. G., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts, 13(3), 603. [Link]
-
Martinez, A. G., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts, 13(3), 603. [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. [Link]
-
Don-Trapp, M., et al. (2011). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Chemistry (Weinheim an Der Bergstrasse, Germany), 17(42), 11748–11752. [Link]
-
Koc, I., Tuncel, D., & Ozturk, T. (2015). Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole. Beilstein Journal of Organic Chemistry, 11, 2372–2377. [Link]
-
Lunazzi, L., & Macciantelli, D. (1985). Sterically hindered N-aryl pyrroles: chromatographic separation of enantiomers and barriers to racemization. Journal of the Chemical Society, Perkin Transactions 2, (8), 1207-1211. [Link]
-
ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]
-
Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004-1009. [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of pyrrole before and after polymerization by.... Retrieved from [Link]
-
Kowalewski, J., & Kovacs, T. (1969). Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. [Link]
-
ResearchGate. (n.d.). Simulated UV/vis absorption spectra of the studied pyrrole derivatives. Retrieved from [Link]
-
Negrão, F. C. R., et al. (2024). Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][8]Phenanthrolines Bearing a 9-Cyano Group. Molecules, 29(14), 3303. [Link]
-
Nistor, O., et al. (2009). In Situ Raman and UV-vis Spectroscopic Studies of Polypyrrole and poly(pyrrole-2,6-dimethyl-β-cyclodextrin). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(5), 1083-1089. [Link]
-
ResearchGate. (2026). (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. Retrieved from [Link]
-
Khan, S., et al. (2021). Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. PLoS ONE, 16(6), e0253423. [Link]
-
Al-Warhi, T., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(24), 8049. [Link]
-
Koc, I., Tuncel, D., & Ozturk, T. (2015). Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole. Beilstein Journal of Organic Chemistry, 11, 2372–2377. [Link]
-
ResearchGate. (n.d.). Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study. Retrieved from [Link]
-
Li, W., et al. (2015). A Fast and Convenient Synthesis of Heterocycle-Based Polymers via Infrared Irradiation-Assisted Direct C–H Bond Arylation Polymerization in Quasi-Solvent-Free Conditions. Journal of the American Chemical Society, 137(48), 15124–15127. [Link]
-
Wikipedia. (n.d.). Polypyrrole. Retrieved from [Link]
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Safety Operating Guide
1-cyclopropyl-1H-pyrrole-2-carbonitrile proper disposal procedures
Executive Summary: Immediate Action Plan
1-Cyclopropyl-1H-pyrrole-2-carbonitrile is a specialized heterocyclic intermediate containing a nitrile moiety and a strained cyclopropyl ring. Its disposal requires strict adherence to protocols designed for organic nitriles and nitrogen-containing heterocycles .
CRITICAL SAFETY ALERT:
-
NEVER mix this waste with acids (Risk of Hydrogen Cyanide (HCN) evolution).
-
NEVER mix with strong oxidizers (Risk of violent reaction due to the electron-rich pyrrole ring).
-
Primary Disposal Method: High-temperature incineration with flue gas scrubbing.
-
RCRA Classification: Likely D001 (Ignitable) and potentially D003 (Reactive - capable of generating toxic gases).
Chemical Identity & Hazard Profile
To safely manage this compound, we must deconstruct its molecular risks. While specific CAS data for the 1-cyclopropyl derivative is proprietary or rare, its safety profile is governed by its parent scaffold, 1H-pyrrole-2-carbonitrile (CAS: 4513-94-4) , modified by the cyclopropyl group.
| Feature | Chemical Moiety | Hazard Implication |
| Core Structure | Pyrrole Ring | Electron-rich aromatic system. Susceptible to rapid oxidation and polymerization. Light and air sensitive.[1][2] |
| Functional Group | Nitrile (-CN) | Toxic. Precursor to cyanide. Hydrolysis in acidic conditions releases HCN gas (IDLH: 50 ppm). |
| Substituent | Cyclopropyl Group | High ring strain (~27.5 kcal/mol). Increases thermodynamic instability and flammability compared to alkyl analogs. |
Waste Characterization & Segregation (RCRA)
Proper characterization prevents regulatory violations and dangerous laboratory incidents.
RCRA Waste Codes
-
D001 (Ignitable): If the compound is a liquid with a flash point <60°C (140°F). Many pyrrole derivatives are flammable liquids or low-melting solids.
-
D003 (Reactive): Applied if the waste can generate toxic gases (cyanides) when exposed to pH conditions between 2 and 12.5.
-
P-List/U-List: This specific compound is not explicitly listed, so it defaults to Characteristic Waste .
Segregation Logic
The following diagram illustrates the critical decision-making process for segregating this waste stream.
Figure 1: Waste Segregation Decision Tree. Note the critical "STOP" points for acids and oxidizers.
Operational Disposal Workflow
This protocol ensures a "Chain of Custody" from the benchtop to the final destruction facility.
Step 1: Accumulation
-
Container: Use high-density polyethylene (HDPE) or glass containers. Avoid metal if the waste stream is potentially corrosive, though nitriles are generally compatible with stainless steel.
-
Labeling: Label clearly as "Hazardous Waste - Organic Nitrile."
-
Additives: If the waste is in solution, ensure the solvent is compatible (e.g., Dichloromethane, Ethyl Acetate). Do not use acidic aqueous buffers.
Step 2: Stabilization (Optional but Recommended)
-
If the waste contains peroxides or is polymerizing (darkening color), add a stabilizer (e.g., BHT) if compatible with your downstream profile, but only if authorized by your EHS officer. Generally, keeping it sealed and cool is sufficient.
Step 3: Hand-off
-
Transfer to the central waste facility within 3 days of the container becoming full (RCRA 3-day rule for Satellite Accumulation Areas).
Figure 2: Cradle-to-Grave Disposal Workflow.
Destruction Methodology
The only acceptable final disposal method for this compound is thermal destruction at a permitted facility.
Primary Method: Incineration[3]
-
Process: The compound is injected into a rotary kiln incinerator operating at temperatures >1000°C.
-
Chemistry:
-
Why this is required: The nitrile bond (
) is strong. Incomplete combustion can generate Hydrogen Cyanide (HCN). Permitted incinerators utilize secondary combustion chambers and alkaline scrubbers to capture any generated HCN or NOx gases.
Alternative: Chemical Hydrolysis (Emergency/Spill Only)
-
Note: This is for spill neutralization, not routine disposal.
-
Reagent: Sodium Hypochlorite (Bleach) in alkaline solution (pH > 10).
-
Mechanism: Converts the nitrile to a cyanate, then to CO2 and Nitrogen.
-
Warning: This is exothermic and must be done slowly by trained personnel.
Spill Response Protocol
In the event of a spill outside the fume hood:
-
Evacuate: Clear the area immediately.
-
PPE: Wear Nitrile gloves (double gloved), safety goggles, and a lab coat. Use a respirator (organic vapor/acid gas cartridge) if ventilation is poor.
-
Containment: Use vermiculite or sand to dike the spill. Do NOT use paper towels (fire risk with pyrroles).
-
Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste - Debris contaminated with Organic Nitrile."
-
Decontamination: Wash the surface with a mild alkaline soap solution.
References
-
Fisher Scientific. (2025). Safety Data Sheet: Pyrrole-2-carbonitrile. Retrieved from
-
US EPA. (2024). RCRA Regulations Title 40 CFR Parts 239-282. Retrieved from
-
Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: Pyrrole. Retrieved from
-
Sigma-Aldrich. (2024).[4] Product Specification: Pyrrole-2-carbonitrile. Retrieved from [4]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-cyclopropyl-1H-pyrrole-2-carbonitrile
For the modern researcher, scientist, and drug development professional, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 1-cyclopropyl-1H-pyrrole-2-carbonitrile, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. Our commitment is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.
Hazard Analysis: A Triad of Chemical Functionalities
The potential hazards of this compound are best understood by dissecting its structure into its key components.
-
Pyrrole and its Derivatives: Pyrrole-containing compounds can be irritating to the eyes, skin, and respiratory tract.[1] Some pyrrole derivatives are also sensitive to light and air.[1][2]
-
Nitrile Compounds (-C≡N): The nitrile group is a significant toxicophore. Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[3][4] Upon metabolism or under certain conditions, they can release cyanide, a potent inhibitor of cellular respiration. While not all nitriles are as acutely toxic as inorganic cyanides, they should all be handled with a high degree of caution.[5][6]
-
Cyclopropyl Group: The cyclopropyl ring is a strained three-membered ring. While not imparting specific toxicity itself, its presence can influence the reactivity and physical properties of the molecule. Cyclopropanecarbonitrile, for instance, is a flammable liquid.[7]
Based on the hazards of these related compounds, this compound should be treated as a substance that is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation .[3][4]
Table 1: Summary of Potential Hazards and Physical Properties of Related Compounds
| Compound | Key Hazards | Physical State | Flash Point (°C) | Boiling Point (°C) |
| Pyrrole-2-carbonitrile | Harmful if swallowed, in contact with skin or if inhaled; Causes serious eye irritation.[3] | Off-white to light tan solid | 116 (closed cup)[8] | 92-94 / 2 mmHg[9] |
| Cyclopropanecarbonitrile | Flammable liquid; Harmful in contact with skin.[7] | Liquid | 32[7] | 133 - 135[7] |
| Pyrrole | Flammable liquid and vapor; Toxic if swallowed; Causes serious eye damage; Harmful if inhaled.[2] | Liquid | 33[1] | 129-131 |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following recommendations are based on a thorough risk assessment and should be considered the minimum standard.
Hand Protection: The Critical Barrier
Disposable nitrile gloves are a common choice in laboratory settings; however, their protection against specific chemicals can be limited.[10] For this compound, which has the potential for skin absorption, selecting the right glove is critical.
-
Primary Recommendation: Use nitrile gloves with a minimum thickness of 5-mil for splash protection.[10] It is crucial to understand that thin nitrile gloves offer only short-term protection and should be changed immediately upon any sign of contamination.[10][11]
-
For Prolonged or Immersive Work: If extended contact is anticipated, consider double-gloving with two pairs of nitrile gloves or using a more robust glove material such as butyl rubber or Viton™ , which offer superior resistance to a wider range of chemicals.[12]
-
Glove Selection Rationale: Nitrile rubber provides good resistance to oils, greases, and some solvents, making it a suitable starting point.[12][13] However, its performance against specific organic nitriles can vary. Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.[10]
Eye and Face Protection: Shielding from Splashes and Vapors
-
Minimum Requirement: Safety glasses with side shields are mandatory for all work with this compound.
-
Enhanced Protection: When there is a higher risk of splashing or aerosol generation, chemical splash goggles are required.[14]
-
Full Face Protection: For procedures with a significant risk of splashing, such as large-scale reactions or transfers, a face shield worn over chemical splash goggles is essential to protect the entire face.[15]
Body Protection: Preventing Skin Contact
-
A laboratory coat is the minimum requirement for body protection.
-
For tasks with a higher potential for splashes or spills, a chemically resistant apron made of materials like PVC should be worn over the lab coat.[16]
-
Ensure that clothing covers all exposed skin, and wear closed-toe shoes.
Respiratory Protection: Guarding Against Inhalation
Work with this compound should always be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available or if there is a risk of exceeding exposure limits, respiratory protection is necessary.
-
Recommended Respirator: A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended. In situations where aerosols may be generated, a combination cartridge with a particulate filter (e.g., P100) should be used.[2][17]
-
Fit Testing: A proper fit test is crucial to ensure the effectiveness of any tight-fitting respirator.[17]
Operational Plan: Safe Handling from Benchtop to Disposal
A meticulous operational plan is key to minimizing risk.
Pre-Experiment Checklist
-
Review the SDS (or analogous safety information): Familiarize yourself with the known hazards of similar compounds.[2][3][7]
-
Inspect PPE: Check all PPE for damage or defects before use.[15]
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is working correctly.
-
Locate Emergency Equipment: Know the location of the nearest safety shower, eyewash station, and fire extinguisher.[14]
-
Prepare Waste Containers: Have clearly labeled and appropriate waste containers ready before starting the experiment.
Step-by-Step Handling Protocol
-
Donning PPE: Put on your lab coat, followed by safety glasses or goggles. Don gloves, ensuring they fit properly and cover the cuffs of your lab coat.
-
Working in the Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[3][4] Avoid breathing any dust, fumes, or vapors.[18]
-
Prevent Skin and Eye Contact: Take care to avoid contact with skin and eyes.[18]
-
Doffing PPE: Remove gloves using a technique that avoids touching the outer surface with bare hands.[15] Remove your lab coat and any other PPE before leaving the laboratory. Wash your hands thoroughly with soap and water after handling the chemical.[18]
Spill Response
In the event of a spill, evacuate the area and alert your supervisor. If you are trained and it is safe to do so, follow these general steps:
-
Contain the Spill: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.
-
Neutralize (if applicable and safe): For nitrile compounds, hydrolysis to a less toxic carboxylic acid can be a potential decontamination strategy, but this should only be attempted by trained personnel under controlled conditions.[19][20]
-
Clean-Up: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including excess reagent, reaction mixtures, contaminated labware, and used PPE, must be collected in a dedicated, clearly labeled hazardous waste container.[21][22]
-
Container Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings (e.g., "Toxic," "Flammable").
-
Incompatible Wastes: Do not mix waste containing this compound with incompatible materials such as strong oxidizing agents, strong acids, or strong bases, as this could lead to hazardous reactions.[7][23]
-
Disposal Procedures: Follow your institution's specific guidelines for hazardous waste disposal. This typically involves arranging for pickup by a certified hazardous waste management company. Do not dispose of this chemical down the drain or in the regular trash.[24]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
